molecular formula C9H17NO2S B2369202 {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide CAS No. 1875059-62-3

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide

Número de catálogo: B2369202
Número CAS: 1875059-62-3
Peso molecular: 203.3
Clave InChI: XUCIUHLYQUAPBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide is a useful research compound. Its molecular formula is C9H17NO2S and its molecular weight is 203.3. The purity is usually 95%.
BenchChem offers high-quality {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-bicyclo[2.2.2]octanylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIUHLYQUAPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of novel bicyclo[2.2.2]octan-2-yl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Technical Whitepaper on the Synthesis and Application of Novel Bicyclo[2.2.2]octan-2-yl Derivatives in Drug Discovery

By: Senior Application Scientist

Executive Summary

The over-reliance on flat, two-dimensional aromatic rings in drug design has historically contributed to high attrition rates in clinical development due to poor aqueous solubility, off-target promiscuity (such as hERG inhibition), and rapid CYP450-mediated metabolic clearance[1]. To overcome these liabilities, medicinal chemistry has embraced the "escape from flatland" paradigm, prioritizing three-dimensional scaffolds that increase the fraction of sp³-hybridized carbons ( Fsp3​ )[1].

Among these scaffolds, the bicyclo[2.2.2]octane (BCO) and its heteroatomic derivative, 2-oxabicyclo[2.2.2]octane, have emerged as premier saturated bioisosteres for the para-substituted phenyl ring[1][2]. This technical guide provides an in-depth mechanistic analysis of the synthesis of BCO derivatives, their physicochemical profiling, and their validated applications in target engagement, specifically focusing on 11β-HSD1 inhibition and kinase drug analogs.

Structural Rationale: The BCO Scaffold as a Phenyl Bioisostere

The strategic replacement of a para-phenyl ring with a BCO scaffold is grounded in strict geometric and physicochemical causality. The distance between the connecting bridgehead atoms in the BCO scaffold is approximately 2.60 Å, which closely mimics the 2.79–2.82 Å distance of the para-phenyl group[1].

However, unlike the phenyl ring ( Fsp3​=0 ), the fully aliphatic BCO framework ( Fsp3​=1.0 ) introduces significant three-dimensionality[1]. This structural shift disrupts planar π-π stacking interactions that typically lead to poor solubility, while the rigid bridgehead geometry locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding[1][3]. Furthermore, the incorporation of oxygen to form 2-oxabicyclo[2.2.2]octane subtly increases polarity, further enhancing water solubility and metabolic stability[2][4].

Table 1: Physicochemical Comparison of para-Phenyl Bioisosteres
ScaffoldBridgehead Distance (Å) Fsp3​ Key Physicochemical Advantage over Phenyl
para-Phenyl (Reference)~2.79 - 2.820.00N/A (Baseline)
Cubane-1,4-diyl~2.721.00High strain energy, compact volume
Bicyclo[2.2.2]octane (BCO)~2.601.00Excellent geometric mimicry, reduced lipophilicity
2-Oxabicyclo[2.2.2]octane~2.601.00Enhanced water solubility, matched pKa profiles
Bicyclo[1.1.1]pentane (BCP)~1.851.00Smaller steric bulk, linear exit vectors
Data derived from structural crystallographic analyses and bioisosteric profiling[1][4].

Synthetic Methodologies and Experimental Protocols

The synthesis of highly functionalized BCO derivatives requires precise stereochemical control. Below are two field-validated protocols for synthesizing critical BCO intermediates: the versatile BCO-2,5-dione and the advanced 2-oxa-BCO core.

Protocol A: Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione via [4+2] Cycloaddition

Bicyclo[2.2.2]octane-2,5-dione is a vital synthetic intermediate. Its synthesis relies on a kinetically controlled Diels-Alder reaction to establish the rigid bicyclic framework[5].

  • Step 1: Diels-Alder Cycloaddition. React 2-(trimethylsiloxy)-1,3-cyclohexadiene with 2-chloroacrylonitrile in a sealed vessel. Causality: The electron-rich diene and the electron-deficient dienophile ensure a highly regioselective [4+2] cycloaddition. The primary 2,5-adduct undergoes in situ cleavage of the enol silyl ether to form the initial ketone[5].

  • Step 2: Ketal Protection. Treat the resulting ketone with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing toluene using a Dean-Stark trap. Causality: Protection of the ketone as a monoacetal prevents unwanted nucleophilic attack or over-reaction during subsequent hydrolysis[5].

  • Step 3: Hydrolysis & Deprotection. Hydrolyze the protected intermediate, followed by deprotection of the ketal group using 10% HCl in tetrahydrofuran (THF) at room temperature. Causality: Mild acidic conditions quantitatively cleave the acetal without degrading the strained bicyclic core, yielding racemic bicyclo[2.2.2]octane-2,5-dione in roughly 60% overall yield[5].

Protocol B: Scalable Synthesis of 2-Oxabicyclo[2.2.2]octane via Iodocyclization

Recent breakthroughs have enabled the scalable synthesis (up to 135 g in a single run) of 2-oxabicyclo[2.2.2]octane, a next-generation bioisostere[4].

  • Step 1: Precursor Preparation. Begin with a commercially available cyclohexane-containing alkenyl alcohol[2].

  • Step 2: Iodocyclization. Dissolve the alkenyl alcohol in anhydrous acetonitrile. Add molecular iodine ( I2​ ) at 0°C to room temperature. Causality: Molecular iodine acts as a soft electrophile, activating the alkene to form an intermediate iodonium ion. The pendant hydroxyl group then undergoes an intramolecular nucleophilic attack. The rigid chair conformation of the cyclohexane ring perfectly pre-organizes the exit vectors, driving the rapid formation of the bridged ether system[2][4].

  • Step 3: Isolation. Quench the reaction with sodium thiosulfate to reduce unreacted iodine. Extract the resulting 2-oxabicyclo[2.2.2]octane iodide intermediate. This iodide serves as a versatile handle for subsequent cross-coupling reactions to install the scaffold into drug molecules[2].

G Start Cyclohexane-containing Alkenyl Alcohols Cyclization Iodocyclization Reaction Start->Cyclization Iodine Molecular Iodine (I2) in Acetonitrile Iodine->Cyclization Core 2-Oxabicyclo[2.2.2]octane Core (Iodide Intermediate) Cyclization->Core Ring Closure Drug Bioisosteric Drug Analogs (e.g., Imatinib/Vorinostat) Core->Drug Cross-coupling / Substitution

Caption: Iodocyclization workflow for synthesizing 2-oxabicyclo[2.2.2]octane bioisosteres.

Therapeutic Applications and Target Engagement

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the pre-receptor activation of glucocorticoids, converting inactive cortisone into active cortisol[5]. Overexpression of this enzyme in adipose tissue is a primary driver of metabolic syndrome and obesity[5].

Bicyclo[2.2.2]octane amide derivatives have proven to be highly potent inhibitors of 11β-HSD1. The highly lipophilic, rigid, and spherical nature of the BCO core allows it to fit perfectly into the deep hydrophobic binding pocket of the enzyme, displacing water molecules and maximizing van der Waals interactions[6].

G Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->HSD1 Substrate Cortisol Active Cortisol HSD1->Cortisol NADPH dependent GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Transcription Target Gene Transcription (Metabolic Regulation) GR->Transcription Nucleus Translocation Inhibitor BCO Derivative (Inhibitor) Inhibitor->HSD1 Blocks Active Site

Caption: 11β-HSD1 pathway and its modulation by bicyclo[2.2.2]octane derivatives.

Validation Assay (Scintillation Proximity Assay - SPA): To evaluate the in vitro inhibitory activity of BCO derivatives against human 11β-HSD1, a self-validating SPA is utilized[5].

  • Reaction Mixture: Prepare a buffer containing tritiated ( 3H ) cortisone (substrate), NADPH (cofactor), and the BCO test compound at varying concentrations[5].

  • Enzyme Addition: Initiate the reaction by adding truncated human 11β-HSD1 enzyme (amino acids 24-287)[5].

  • Detection: The conversion of 3H -cortisone to 3H -cortisol is measured. Causality: SPA beads coated with anti-cortisol antibodies capture the product. Only the radiolabeled cortisol bound to the bead is close enough to stimulate the scintillant to emit light, allowing for high-throughput, separation-free quantification of enzyme inhibition[5]. BCO amides typically exhibit IC50​ values in the highly potent 0.02 to 0.03 mM range.

Bioisosteric Replacement in Oncology Drugs

The utility of the 2-oxabicyclo[2.2.2]octane core has been definitively proven through its incorporation into existing FDA-approved drugs. When the para-phenyl ring of the kinase inhibitor Imatinib was replaced with the 2-oxa-BCO core, the resulting analog demonstrated vastly improved physicochemical properties: water solubility increased, metabolic stability was enhanced, and overall lipophilicity was reduced, all while maintaining the necessary geometric vectors for kinase domain binding[2][4]. Similar successful replacements have been executed with the HDAC inhibitor Vorinostat (SAHA), yielding highly bioactive analogs[2].

Conclusion

The synthesis and integration of bicyclo[2.2.2]octan-2-yl derivatives represent a critical evolution in medicinal chemistry. By leveraging robust synthetic routes like [4+2] cycloadditions and highly efficient iodocyclizations, researchers can access these 3D scaffolds at scale. As demonstrated by their profound efficacy in 11β-HSD1 inhibition and their ability to salvage the pharmacokinetic profiles of flat aromatic drugs, BCO derivatives are indispensable tools for modern drug discovery.

References

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, PMC, Oct 2023. Available at:[Link]

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." ResearchGate, Oct 2023. Available at: [Link]

  • RSC Publishing. "Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps." RSC Advances, Apr 2018. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of Bicyclo[2.2.2]octane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to optimize drug-like properties is a cornerstone of successful drug development. The bicyclo[2.2.2]octane (BCO) scaffold, a rigid, non-planar saturated bicyclic hydrocarbon, has emerged as a valuable three-dimensional (3D) bioisostere for para-substituted phenyl rings and other cyclic systems.[1][2] Its unique conformational rigidity and defined geometry offer a compelling strategy to mitigate the liabilities associated with flat, aromatic structures, such as poor solubility and metabolic instability.[1][2] This guide provides a comprehensive technical overview of the key physicochemical properties of the BCO scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for "Escaping Flatland"

The over-reliance on aromatic rings in drug discovery, a phenomenon often termed "flatland," can lead to a number of undesirable properties.[1] Compounds with a high aromatic ring count are often associated with poor aqueous solubility, high lipophilicity, and increased susceptibility to metabolic degradation by cytochrome P450 enzymes.[1] Furthermore, the planarity of aromatic systems can lead to promiscuous binding to off-target proteins.

The introduction of 3D scaffolds like BCO, which increases the fraction of sp3-hybridized carbons (Fsp3), is a well-established strategy to improve the developability of drug candidates.[1] The BCO core offers a rigid framework that allows for the precise vectorial orientation of substituents, mimicking the geometry of a 1,4-disubstituted benzene ring.[2] The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which is comparable to the 2.82 Å distance between the para positions of a phenyl group.[2] This structural mimicry allows for the retention of on-target biological activity while simultaneously improving key physicochemical parameters.

Core Physicochemical Properties and Their Modulation

This section details the key physicochemical properties of BCO-containing molecules and provides standardized protocols for their determination.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.

The BCO Advantage: While the parent BCO scaffold is more lipophilic than a phenyl ring, its incorporation can lead to a more favorable overall ADME profile.[3] The 3D structure can disrupt intermolecular interactions that drive high lipophilicity in flat aromatic systems. Furthermore, the introduction of heteroatoms into the BCO core, such as in 2-oxabicyclo[2.2.2]octane, can significantly reduce lipophilicity while maintaining the desirable geometric properties of the scaffold.[3]

Table 1: Comparative Lipophilicity Data

Compound/ScaffoldCalculated LogP (cLogP)Experimental ContextReference
Benzene2.13Parent ScaffoldPubChem
Bicyclo[2.2.2]octane2.59Parent ScaffoldPubChem
Imatinib (Phenyl-containing)4.6Anticancer Drug[3]
Imatinib Analogue (BCO)Higher than ImatinibDecreased Solubility[3]
Imatinib Analogue (2-Oxabicyclo[2.2.2]octane)Lower than ImatinibImproved Physicochemical Profile[3]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This protocol describes the "gold standard" shake-flask method for determining the octanol-water distribution coefficient at pH 7.4.[4]

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol. Add 10 µL of the compound stock solution.

  • Equilibration: Vigorously shake the vials for 1 hour at room temperature to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials to separate the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from each phase and quantify the compound concentration using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[5]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to unreliable in vitro assay results and challenges in formulation development.

The BCO Advantage: The non-planar, 3D nature of the BCO scaffold can disrupt the crystal lattice packing that often leads to poor solubility in flat, aromatic compounds.[2] This disruption can lead to a significant enhancement in aqueous solubility. For instance, replacing a phenyl ring in the anticancer drug Imatinib with a 2-oxabicyclo[2.2.2]octane moiety resulted in increased water solubility.[3]

Table 2: Comparative Aqueous Solubility Data

Compound/ScaffoldAqueous Solubility (µM)Experimental ContextReference
Imatinib (Phenyl-containing)351Anticancer Drug[3]
Imatinib Analogue (BCO)113Decreased Solubility[3]
Imatinib Analogue (2-Oxabicyclo[2.2.2]octane)389Increased Solubility[3]

Experimental Protocol: Kinetic Aqueous Solubility by Laser Nephelometry

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.[6]

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS at pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) with shaking. Measure the amount of scattered light in each well using a laser nephelometer.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which a significant increase in scattering is observed indicates the onset of precipitation and is taken as the kinetic solubility.[6]

Metabolic Stability

Metabolic stability, particularly in the presence of liver enzymes, is a key factor influencing a drug's half-life and oral bioavailability. The cytochrome P450 (CYP) family of enzymes are major contributors to the metabolism of many drugs.

The BCO Advantage: The saturated, non-aromatic nature of the BCO scaffold makes it less susceptible to oxidative metabolism by CYP enzymes compared to electron-rich phenyl rings.[2] This can lead to a significant improvement in metabolic stability. For example, the incorporation of a BCO or a 2-oxabicyclo[2.2.2]octane core into Imatinib increased its metabolic stability in human liver microsomes.[3]

Table 3: Comparative Metabolic Stability Data

Compound/ScaffoldIntrinsic Clearance (CLint, mg/(min·µL))Half-life (t1/2, min)Experimental ContextReference
Imatinib (Phenyl-containing)2860Anticancer Drug[3]
Imatinib Analogue (BCO)16Not ReportedIncreased Stability[3]
Imatinib Analogue (2-Oxabicyclo[2.2.2]octane)1987Increased Stability[3]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes a common in vitro method to assess the metabolic stability of a compound using liver microsomes.[7][8][9][10][11]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and a NADPH-regenerating system.[7][9]

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).[11]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8][10]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).[10]

Conformational Analysis and Structural Rigidity

The rigid bicyclic structure of the BCO scaffold is a key contributor to its utility in drug design. Unlike flexible aliphatic chains or even some monocyclic systems, the BCO core has a well-defined and predictable conformation.[12][13] This rigidity can be advantageous for several reasons:

  • Pre-organization for Binding: A rigid molecule has a lower entropic penalty upon binding to its biological target, which can lead to higher binding affinity.

  • Improved Selectivity: The precise positioning of substituents can enhance interactions with the desired target while avoiding interactions with off-targets.

  • Predictable SAR: The fixed orientation of functional groups simplifies the interpretation of structure-activity relationships (SAR).

The conformation of the BCO system is a rigid boat-like structure. This inherent rigidity is a key feature that medicinal chemists can exploit to fine-tune the properties of a drug candidate.

Synthesis and Functionalization

The synthesis of functionalized BCO derivatives is well-established in the chemical literature. A common and powerful method for constructing the bicyclo[2.2.2]octane skeleton is the Diels-Alder reaction.[14][15] This reaction allows for the creation of the bicyclic core with a high degree of stereochemical control.

Further functionalization at the bridgehead positions or on the bridges of the scaffold can be achieved through a variety of synthetic transformations, providing access to a diverse range of BCO-containing building blocks for drug discovery.[16][17][18]

Case Study: BCO in Action

A compelling example of the successful application of the BCO scaffold is in the development of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[19][20] Researchers discovered that incorporating a BCO-triazole motif led to potent inhibitors. However, this initial lead compound suffered from metabolic instability. By strategically modifying the BCO scaffold, they were able to block the site of oxidative metabolism, resulting in a compound with an improved pharmacokinetic profile across multiple species.[20]

Conclusion and Future Outlook

The bicyclo[2.2.2]octane scaffold represents a powerful tool in the medicinal chemist's arsenal for "escaping flatland" and designing drug candidates with improved physicochemical and pharmacokinetic properties. Its rigid 3D structure offers a predictable platform for optimizing lipophilicity, aqueous solubility, and metabolic stability, while maintaining or enhancing biological activity. As the pressure to develop safer and more effective medicines continues to grow, the strategic incorporation of non-planar scaffolds like BCO will undoubtedly play an increasingly important role in the future of drug discovery.

Visualizations and Diagrams

BCO_as_Bioisostere cluster_Aromatic Aromatic System (Flatland) cluster_3D 3D Scaffold (Escape from Flatland) Phenyl p-Substituted Phenyl Ring - High Aromaticity - Planar Structure - Potential for Poor Solubility - Metabolic Liability (CYP) BCO Bicyclo[2.2.2]octane (BCO) - High Fsp3 - Rigid 3D Structure - Improved Solubility - Enhanced Metabolic Stability Phenyl->BCO Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl ring with a BCO scaffold.

Experimental_Workflow cluster_Solubility Aqueous Solubility cluster_Lipophilicity Lipophilicity cluster_Metabolism Metabolic Stability Sol_Start Compound in DMSO Sol_Protocol Kinetic Solubility Assay (Laser Nephelometry) Sol_Start->Sol_Protocol Sol_End Solubility Value (µM) Sol_Protocol->Sol_End Lipo_Start Compound in DMSO Lipo_Protocol LogD7.4 Assay (Shake-Flask) Lipo_Start->Lipo_Protocol Lipo_End LogD Value Lipo_Protocol->Lipo_End Met_Start Compound Met_Protocol Microsomal Stability Assay (LC-MS/MS) Met_Start->Met_Protocol Met_End Half-life (t1/2) Intrinsic Clearance (CLint) Met_Protocol->Met_End

Sources

Escaping Flatland: Conformational Analysis and Applications of Bicyclo[2.2.2]octan-2-yl Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pharmaceutical industry’s paradigm shift toward increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) has spotlighted bridged bicyclic systems. The 1 serves as a premier 3D bioisostere for the 2D para-phenyl ring [2]. While the parent BCO is highly symmetrical ( D3h​ point group), functionalization at the C2 position—yielding bicyclo[2.2.2]octan-2-yl derivatives—breaks this symmetry, introducing critical conformational and stereoelectronic nuances.

As a Senior Application Scientist, I have observed that understanding the exact spatial orientation of C2 substituents is paramount. It dictates not only the molecule's physicochemical properties but also its target binding affinity and chemical reactivity profile. This technical guide explores the causality behind the conformational behaviors of BCO-2-yl compounds and provides a self-validating framework for their analysis.

Stereoelectronic and Conformational Dynamics

Unlike flexible aliphatic chains, the BCO core is rigid, enforcing a specific geometry. The bridgehead carbons (C1 and C4) are separated by approximately 2.60 Å, mimicking the 2.82 Å distance of a para-phenyl group. However, a substituent at the C2 position experiences unique local environments:

  • Torsional Strain: The BCO framework naturally forces the C2-C3 bond into an eclipsed (or nearly eclipsed) conformation relative to the adjacent bridges. This introduces significant torsional strain that must be offset by the substituent's spatial orientation.

  • Steric Interactions: Bulky groups at C2 will experience transannular-like steric clashes with the C6/C7 ethylene bridge, often forcing the molecule to adopt a slightly twisted conformation to relieve syn-pentane-like strain.

  • Reactivity Implications: The rigid alignment of the C1-C6 σ -bond antiperiplanar to a leaving group at C2 facilitates σ -bond participation during solvolysis. Studies on 2 reveal that this geometry heavily dictates the formation of non-classical carbocations, resulting in skeletal rearrangements [4].

Self-Validating Protocol for Conformational Elucidation

Relying solely on computational predictions or isolated NMR data is insufficient for rigid bridged systems. A robust, self-validating workflow must integrate empirical spectroscopic data with quantum mechanical modeling.

Protocol: Integrated NMR and DFT Conformational Analysis

Step 1: High-Resolution NMR Acquisition

  • Action: Prepare a 10-20 mM solution of the bicyclo[2.2.2]octan-2-yl derivative in a non-coordinating deuterated solvent (e.g., CDCl₃ or C₆D₆ to resolve overlapping signals).

  • Action: Acquire 1D ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC, and NOESY) at 600 MHz to ensure adequate dispersion of the complex aliphatic envelope.

Step 2: Extraction of Vicinal Coupling Constants

  • Action: Isolate the C2 proton signal. Extract the 3JH2−H3​ coupling constants.

  • Causality: Due to the rigid framework, these values are highly sensitive to the dihedral angle ( θ ), providing a direct empirical measurement of the local geometry.

Step 3: Density Functional Theory (DFT) Modeling

  • Action: Perform a conformational search using molecular mechanics (e.g., OPLS4 force field).

  • Action: Subject the lowest-energy conformers to DFT geometry optimization at the B3LYP/6-311+G(d,p) level of theory, incorporating an implicit solvent model (PCM).

Step 4: Karplus Cross-Validation (The Self-Validation Step)

  • Action: Measure the calculated dihedral angles from the DFT-minimized structures. Input these angles into a generalized Karplus equation to predict theoretical 3J values.

  • Causality: The experimental conformation is only validated if the DFT-predicted 3J values match the NMR-derived values within ±0.5 Hz, and the NOESY cross-peaks correspond to DFT interatomic distances of <5 Å. If discrepancies exist, the assumed stereochemistry at C2 or the solvent model must be re-evaluated.

G Start Synthesize BCO-2-yl Derivative NMR 1H/13C NMR Spectroscopy (Extract J-couplings) Start->NMR Comp DFT Calculations (Energy Minimized Poses) Start->Comp Karplus Karplus Equation Analysis NMR->Karplus Validate Cross-Validation (Experimental vs. In Silico) Comp->Validate Karplus->Validate End Determine Dominant Conformation Validate->End

Fig 1: Integrated NMR and computational workflow for BCO conformational analysis.

Pharmacological Applications of the Rigid BCO Scaffold

The strategic replacement of flat aromatic rings with the BCO-2-yl scaffold has yielded significant breakthroughs in medicinal chemistry. The rigidity allows for precise spatial orientation of pharmacophores, minimizing the entropic penalty upon target binding.

G Phenyl p-Phenyl Ring (2D, Fsp3 = 0) Issues Poor Solubility High Protein Binding Phenyl->Issues Leads to BCO Bicyclo[2.2.2]octane (3D, Fsp3 = 1.0) Issues->BCO Bioisosteric Replacement Benefits Improved PK/PD Enhanced Target Binding BCO->Benefits Results in

Fig 2: Logic pathway for replacing a 2D phenyl ring with a 3D BCO scaffold.

Comparative Biological Activity

The biological evaluation of various 3 has revealed a range of potent activities across different therapeutic targets [1].

Table 1: Quantitative Summary of BCO-2-yl Derivative Activities

Derivative ClassTarget / DiseaseObserved Activity ( IC50​ )Conformational Advantage
Fused BCO-octenes SARS-CoV-2 3CLproMicromolar rangeRigid scaffold mimics HIV-1 protease inhibitor pharmacophores, allowing non-covalent binding to the substrate cleft.
4-Aminobicyclo[2.2.2]octan-2-ones Plasmodium falciparum (Malaria)0.08 - 0.72 μ MSpecific endo/exo conformations at C2 optimize binding in the parasitic target, rivaling chloroquine efficacy.
BCO-amides 11 β -HSD1 (Metabolic Syndrome)High potencyThe lipophilic, bulky 3D core perfectly fills the hydrophobic pocket of the enzyme.
BCO-2-yl systems COX-2 (Inflammation)High selectivity indexPrecise spatial orientation prevents binding to the smaller COX-1 active site, reducing GI side effects.

Mechanistic Insights: Why Conformation Dictates Success

In drug discovery, the orientation of the C2 substituent is not merely an academic curiosity. For instance, in the development of antiprotozoal agents, 4 exhibit profound stereoselectivity [5]. The endo and exo orientations of the C2 substituents directly impact the molecule's ability to navigate the parasitic cell membrane and dock into the active site.

The rigid backbone ensures that once the optimal conformation is identified, the molecule does not waste free energy adopting the binding pose—a concept validated by the high Fsp3​ index of the BCO system. Furthermore, recent research has identified5 as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), proving that the 3D spatial arrangement is critical for fitting into complex enzymatic pockets [3].

Conclusion

The bicyclo[2.2.2]octan-2-yl system is a triumph of modern structural chemistry. By escaping "flatland," researchers can leverage this rigid, 3D scaffold to improve pharmacokinetic profiles and target selectivity. However, success requires a rigorous, self-validating approach to conformational analysis, ensuring that the spatial reality of the molecule aligns with the intended pharmacological design.

References

  • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease Source: MDPI URL:[Link]

  • Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities Source: ResearchGate URL:[Link]

Sources

In Silico Prediction of ADMET Properties for {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The late-stage attrition of drug candidates is predominantly driven by suboptimal pharmacokinetic and toxicity profiles. To mitigate these risks, modern drug discovery relies heavily on early-stage in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling[1]. This technical whitepaper provides an in-depth analysis of the in silico ADMET prediction for {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide , a molecule that strategically combines a 3D sp³-rich bicyclic core with a polar sulfonamide moiety. By leveraging automated machine learning (AutoML) frameworks and quantitative structure-activity relationship (QSAR) models, we can accurately forecast its developability and elucidate the causality behind its favorable pharmacokinetic profile.

Structural Rationale & Pharmacophore Analysis

The architectural design of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide is highly deliberate, utilizing bioisosteric replacement principles to optimize drug-like properties:

  • The Bicyclo[2.2.2]octane (BCO) Core: The BCO ring is a conformationally rigid, lipophilic, sp³-hybridized bridged bicyclic system. In modern medicinal chemistry, it serves as a premium 3D bioisostere for para-substituted or generic phenyl rings[2]. Unlike flat, electron-rich aromatic rings, the BCO scaffold lacks π-electrons, which significantly enhances metabolic stability by preventing cytochrome P450 (CYP450)-mediated epoxidation[3]. Furthermore, its 3D character improves aqueous solubility by disrupting the flat crystal packing typical of planar aromatics.

  • The Methanesulfonamide Moiety: Functioning as a polar, hydrogen-bonding group, the methanesulfonamide provides a balanced topological polar surface area (TPSA). It acts as a bioisostere for carboxylic acids or amides, offering distinct pKa properties that facilitate favorable target engagement while maintaining membrane permeability.

Step-by-Step In Silico ADMET Protocol

To ensure a self-validating and reproducible predictive system, the following step-by-step methodology is employed using consensus Machine Learning (ML) and AutoML pipelines[4].

Protocol: Automated In Silico ADMET Profiling

  • Ligand Preparation & Conformational Search:

    • Input: Define the molecule using its canonical SMILES string.

    • 3D Generation: Utilize cheminformatics toolkits (e.g., RDKit or LigPrep) to generate 3D coordinates.

    • Minimization: Apply the MMFF94 or OPLS4 force field to perform energy minimization, identifying the global energy minimum to ensure the bicyclic ring and sulfonamide exit vectors are accurately positioned.

  • Molecular Descriptor Calculation:

    • Compute 1D, 2D, and 3D molecular descriptors (e.g., Mordred or PaDEL-Descriptor). Key computed parameters include Molecular Weight (MW ≈ 203.3 Da), LogP (≈ 1.8), and TPSA (≈ 46.2 Ų).

  • Machine Learning Model Execution:

    • Deploy an Automated Machine Learning (AutoML) pipeline (e.g., Hyperopt-sklearn) trained on extensive public datasets (ChEMBL, ADMETlab)[4].

    • Run consensus predictions utilizing an ensemble of Random Forest (RF), Support Vector Machines (SVM), and Graph Neural Networks (GNNs) to predict 11 key ADMET endpoints[1].

  • Output Synthesis & Risk Assessment:

    • Aggregate the probabilistic outputs into a unified profile, comparing values against established developability thresholds (e.g., Lipinski's and Veber's rules).

ADMET_Workflow A Input: SMILES / 3D Structure {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide B Conformational Sampling (Force Field / DFT) A->B C Molecular Descriptors Calculation (MW, LogP, TPSA) B->C D Machine Learning / QSAR Models (AutoML / GNNs) C->D E Absorption & Distribution (Caco-2, BBB) D->E F Metabolism & Excretion (CYP Inhibition, Clearance) D->F G Toxicity Profiling (hERG, AMES) D->G H Final ADMET Profile & Risk Assessment E->H F->H G->H

Caption: In silico ADMET prediction workflow utilizing machine learning and QSAR modeling.

Predicted ADMET Profile

Based on the structural descriptors and consensus ML models, the quantitative ADMET profile for {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide is highly favorable for oral bioavailability.

ADMET PropertyPredicted Value / CategoryConfidence / Rationale
Absorption
Caco-2 PermeabilityHigh (> -5.15 log cm/s)Favorable LogP (~1.8), low TPSA (46.2 Ų)
Human Intestinal Absorption> 90%Small MW (203.3 Da), highly lipophilic core
P-gp SubstrateNon-substrateLacks large molecular volume and multiple H-bond acceptors
Distribution
Blood-Brain Barrier (BBB)Permeable (LogBB > 0.3)High lipophilicity of the BCO core drives CNS penetration
Volume of Distribution (VDss)Moderate (~0.8 L/kg)Balanced tissue partitioning
Metabolism
CYP3A4 / CYP2D6 InhibitionNon-inhibitorLacks aromatic rings for π-π stacking in active sites
Metabolic Stability (T1/2)High (> 120 min in HLM)sp³-hybridized core resists epoxidation[3]
Excretion
Total ClearanceLow/Moderate (~5 mL/min/kg)High metabolic stability reduces rapid hepatic clearance
Toxicity
hERG InhibitionNegativeLacks basic amine + lipophilic aromatic pharmacophore
AMES ToxicityNegativeNo reactive functional groups (e.g., anilines, nitroaromatics)

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical not just to report data, but to explain the causality behind the algorithm's predictions.

Why does the BCO core dramatically improve metabolic stability? In traditional drug design, phenyl rings are ubiquitous but carry significant liabilities. They are flat and electron-rich, making them prime targets for CYP450-mediated oxidation. This process often forms reactive epoxide intermediates or phenols, which lead to high intrinsic clearance and the potential for idiosyncratic toxicity[3].

By substituting the phenyl ring with a {Bicyclo[2.2.2]octan-2-yl} group, we fundamentally alter the thermodynamics of enzyme-substrate binding. The BCO ring is entirely sp³-hybridized. It lacks the π-electron cloud required for standard aromatic oxidation pathways and introduces significant steric bulk. Consequently, the ML models predict a prolonged half-life and negligible CYP inhibition, as the molecule cannot engage in the π-π stacking interactions typically required to anchor inhibitors within the CYP3A4 or CYP2D6 active sites.

Metabolic_Stability A Aromatic Ring (Phenyl) B CYP450 Oxidation (Epoxidation) A->B C Reactive Metabolites (High Clearance, Toxicity) B->C D Bicyclo[2.2.2]octane (BCO) E Steric Shielding & Lack of π-electrons D->E F Metabolic Resistance (Prolonged Half-life) E->F

Caption: Mechanistic pathway illustrating CYP450 evasion by the sp³-rich BCO scaffold.

Permeability and the Entropic Advantage: The high predicted Caco-2 permeability is a direct result of the molecule's rigidity. Flexible alkyl chains suffer a massive entropic penalty when transitioning from an aqueous environment into the ordered lipid bilayer of a cell membrane. The rigid, pre-organized 3D structure of the BCO core minimizes this entropic loss, allowing the highly polar methanesulfonamide group to be carried across the membrane efficiently.

Conclusion

The in silico ADMET prediction for {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide reveals a structurally optimized molecule with excellent oral bioavailability, high metabolic stability, and a clean toxicity profile. The strategic use of the sp³-rich BCO scaffold effectively bypasses the traditional metabolic liabilities associated with aromatic rings[3]. Utilizing advanced AutoML and consensus ML pipelines[1] ensures that these predictions are robust, providing a self-validating foundation for prioritizing this structural motif in downstream drug development campaigns.

References[2] Title: Three-dimensional saturated C(sp³)-rich bioisosteres for benzene

Source : PubMed Central (PMC) - National Institutes of Health URL :[1] Title : Leveraging machine learning models in evaluating ADMET properties for drug discovery and development Source : PubMed - National Institutes of Health URL :[3] Title : Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp³-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source : Journal of Medicinal Chemistry - ACS Publications URL :[4] Title : Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction Source : PubMed - National Institutes of Health URL :

Sources

Unlocking Therapeutic Potential: A Technical Guide to Bicyclo[2.2.2]octane-Based Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Framework for Precision Targeting

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable physicochemical properties is perpetual. The bicyclo[2.2.2]octane (BCO) core, a saturated bridged bicyclic hydrocarbon, has emerged as a compelling framework in the design of new therapeutic agents.[1] Its unique, conformationally constrained three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets.[2][3] This inherent rigidity can minimize the entropic penalty upon binding and often imparts improved metabolic stability and oral bioavailability.[4]

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning applications of the bicyclo[2.2.2]octane scaffold. We will delve into its utility in targeting key protein families, including enzymes, ion channels, G-protein coupled receptors (GPCRs), and nuclear receptors. This guide will not only highlight successful examples but will also provide the scientific rationale behind targeting these proteins, detailed experimental protocols for assessing ligand activity, and insights into structure-activity relationships (SAR).

I. Enzyme Inhibition: A Prominent Application of the Bicyclo[2.2.2]octane Scaffold

The rigid bicyclo[2.2.2]octane framework is particularly well-suited for insertion into the well-defined active sites of enzymes. The lipophilic nature of the core can facilitate binding to hydrophobic pockets, while appended functional groups can be strategically positioned to interact with key residues.[2]

A. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Targeting Metabolic Syndrome

Rationale for Targeting: 11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of this enzyme in adipose tissue and the liver is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. Therefore, inhibiting 11β-HSD1 is a promising therapeutic strategy.

Bicyclo[2.2.2]octane-Based Inhibitors: Bicyclo[2.2.2]octane amide derivatives have been extensively investigated as potent and selective 11β-HSD1 inhibitors. The bicyclic core is thought to occupy a hydrophobic pocket within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights:

Compound SeriesKey Structural FeaturesPotency (IC50)Reference
Bicyclo[2.2.2]octane AmidesLipophilic substituents on the amide nitrogen0.02 - 1.49 µM[2]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

This protocol describes an in vitro assay to quantify the inhibitory activity of bicyclo[2.2.2]octane derivatives against recombinant human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1

  • Assay buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA

  • Substrate: Cortisone

  • Cofactor: NADPH

  • Test compounds (bicyclo[2.2.2]octane derivatives)

  • HTRF-based cortisol detection kit

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add a solution containing recombinant human 11β-HSD1, NADPH, and cortisone to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the HTRF kit manufacturer's instructions.

  • Read the plate on an HTRF-compatible reader to determine the amount of cortisol produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram: 11β-HSD1 Inhibition Workflow

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis plate 384-well plate compounds Test Compounds (BCO derivatives) plate->compounds Add Compounds enzyme_mix 11β-HSD1, NADPH, Cortisone Solution compounds->enzyme_mix Add Enzyme Mix incubation Incubate at 37°C enzyme_mix->incubation Initiate Reaction stop_reaction Stop Reaction incubation->stop_reaction htrf_read HTRF Reading stop_reaction->htrf_read data_analysis IC50 Calculation htrf_read->data_analysis

Caption: Workflow for the 11β-HSD1 HTRF inhibition assay.

B. SARS-CoV-2 Main Protease (3CLpro): A Target for Antiviral Therapy

Rationale for Targeting: The SARS-CoV-2 main protease (3CLpro) is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs.

Bicyclo[2.2.2]octene-Based Inhibitors: Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of SARS-CoV-2 3CLpro. These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[2]

Compound IDTargetActivity (IC50)Reference
Fused Bicyclo[2.2.2]octene DerivativeSARS-CoV-2 3CLproMicromolar range[2]

Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay

This assay is commonly used to screen for inhibitors of viral proteases like SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET substrate peptide with a fluorophore and a quencher

  • Assay buffer

  • Test compounds

Procedure:

  • In a suitable microplate, add the test compound at various concentrations.

  • Add the FRET substrate to each well.

  • Initiate the reaction by adding the SARS-CoV-2 3CLpro enzyme.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

C. Cyclooxygenase-2 (COX-2): A Target for Anti-inflammatory Drugs

Rationale for Targeting: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Bicyclo[2.2.2]octane-Based Inhibitors: Derivatives incorporating the bicyclo[2.2.2]octane system have shown potent and selective inhibition of COX-2.[2][6][7]

II. Ion Channel Modulation: Navigating the Complexities of Neuronal Signaling

Ion channels are crucial for a wide range of physiological processes, particularly in the nervous system. The rigid bicyclo[2.2.2]octane scaffold can be used to develop ligands that modulate the function of these channels with high specificity.

Nicotinic Acetylcholine Receptors (nAChRs): A Key Target in the Central and Peripheral Nervous System

Rationale for Targeting: Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission. Modulators of nAChRs have therapeutic potential for treating a variety of conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[8]

Bicyclo[2.2.2]octane-Based Ligands: Azabicyclo[2.2.2]octane derivatives have been synthesized and shown to be potent ligands for nAChRs.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the activity of ion channels in living cells.[10][11][12]

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells)

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose)

  • Internal solution (pipette solution, e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP)

  • Patch-clamp amplifier and data acquisition system

  • Test compounds

Procedure:

  • Culture cells expressing the target nAChR on glass coverslips.

  • Place a coverslip in a recording chamber on the stage of an inverted microscope.

  • Pull a glass micropipette to a resistance of 2-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a single cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Apply the nAChR agonist (e.g., acetylcholine) to elicit an inward current.

  • Co-apply the test compound with the agonist to determine its effect on the agonist-induced current (potentiation or inhibition).

  • Construct dose-response curves to determine the EC50 or IC50 of the test compound.

Diagram: Patch-Clamp Electrophysiology Workflow

G cluster_prep Cell & Pipette Preparation cluster_recording Recording & Data Acquisition cluster_analysis Data Analysis cell_culture Culture nAChR-expressing cells giga_seal Form Gigaohm Seal cell_culture->giga_seal pipette_pull Pull glass micropipette pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell record_current Record Ion Channel Currents whole_cell->record_current dose_response Construct Dose-Response Curves record_current->dose_response potency_calc Calculate EC50/IC50 dose_response->potency_calc

Caption: General workflow for whole-cell patch-clamp electrophysiology.

III. G-Protein Coupled Receptor (GPCR) Modulation: Targeting the Largest Family of Drug Targets

GPCRs represent the largest and most diverse family of membrane receptors and are the targets of a significant portion of modern medicines. The bicyclo[2.2.2]octane scaffold offers a unique three-dimensional framework to develop ligands that can selectively target specific GPCR subtypes.

A. Opioid Receptors: Modulating Pain and Addiction

Rationale for Targeting: Opioid receptors are critical mediators of pain, reward, and addictive behaviors. The development of novel opioid receptor ligands with improved side-effect profiles is a major goal in pain management and addiction therapy.

Bicyclo[2.2.2]octane-Based Ligands: Novel opioid ligands with an azabicyclo[2.2.2]octane skeleton have been synthesized and shown to have high affinity for the μ-opioid receptor.[13] Additionally, ligands with an oxabicyclo[2.2.2]octane skeleton have been designed as kappa-opioid receptor agonists.[14][15]

B. Dopamine Receptors: Targeting Neurological and Psychiatric Disorders

Rationale for Targeting: Dopamine receptors are involved in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[16][17][18][19][20]

Bicyclo[2.2.2]octane-Based Ligands: While direct examples of bicyclo[2.2.2]octane-based ligands for dopamine receptors are still emerging, the scaffold's ability to mimic the spatial arrangement of pharmacophores in known dopamine receptor ligands makes it an attractive starting point for new drug design.

Experimental Protocol: Multiplex Calcium Flux Assay for GPCRs

This high-throughput assay allows for the simultaneous identification of GPCR agonists and antagonists by measuring changes in intracellular calcium concentration.[3][21][22][23][24]

Materials:

  • Cell line expressing the GPCR of interest coupled to a calcium signaling pathway (e.g., Gq-coupled)

  • Calcium-sensitive fluorescent dye

  • Assay buffer

  • Test compounds

  • Known agonist for the target GPCR

  • Fluorescence kinetic plate reader

Procedure:

  • Seed cells into a 384- or 1536-well plate and incubate overnight.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Place the plate in a fluorescence kinetic plate reader.

  • Record baseline fluorescence.

  • Add test compounds to the wells and monitor for an increase in fluorescence, which indicates agonist activity.

  • After a set time, add a known agonist at its EC80 concentration to all wells. A decrease in the agonist-induced signal in the presence of a test compound indicates antagonist activity.

  • Analyze the data to identify agonists and antagonists and determine their potencies.

Diagram: GPCR Signaling Pathway (Gq-coupled)

G ligand BCO-Ligand gpcr GPCR (Gq-coupled) ligand->gpcr Binds g_protein Gq Protein gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Cellular Response pkc->response

Caption: Simplified Gq-coupled GPCR signaling pathway.

IV. Nuclear Receptor Modulation: Influencing Gene Transcription

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. The bicyclo[2.2.2]octane scaffold has been employed to create molecules that can mimic key structural motifs involved in nuclear receptor-coactivator interactions.

Estrogen Receptor (ER): A Target in Breast Cancer

Rationale for Targeting: The estrogen receptor is a key driver of growth in a majority of breast cancers. Blocking the interaction of the estrogen receptor with its coactivator proteins is an alternative strategy to traditional antagonists for inhibiting its function.

Bicyclo[2.2.2]octane-Based Ligands: Bicyclo[2.2.2]octanes have been designed as structural mimics of the LXXLL motif of steroid receptor coactivators (SRCs) that binds to a hydrophobic groove on the estrogen receptor. These compounds have been shown to block the ER-SRC interaction, albeit with modest potency.[25][26]

V. Synthetic Strategies for Bicyclo[2.2.2]octane Scaffolds

The therapeutic potential of bicyclo[2.2.2]octane-based ligands is underpinned by the development of efficient and versatile synthetic routes to access a diverse range of functionalized scaffolds.

A. Diels-Alder Reaction: A Cornerstone for Scaffold Construction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and widely used method for constructing the bicyclo[2.2.2]octane core.[25][27][28][29] This reaction typically involves the cycloaddition of a 1,3-cyclohexadiene derivative with a suitable dienophile.

B. Tandem Reactions and Multi-component Approaches

More recently, tandem reaction sequences and multi-component reactions have been developed to streamline the synthesis of complex, functionalized bicyclo[2.2.2]octane derivatives in a single pot, increasing efficiency and reducing waste.

C. Asymmetric Synthesis

The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure bicyclo[2.2.2]octane derivatives, which is often essential for achieving optimal potency and selectivity for a given biological target.

Diagram: General Synthetic Workflow

G start Starting Materials (e.g., Cyclohexadiene, Dienophile) cycloaddition Diels-Alder Cycloaddition start->cycloaddition functionalization Functional Group Interconversion cycloaddition->functionalization purification Purification functionalization->purification final_product Bicyclo[2.2.2]octane Derivative purification->final_product

Caption: A generalized synthetic workflow for bicyclo[2.2.2]octane derivatives.

Conclusion: The Future of Bicyclo[2.2.2]octane-Based Ligands in Therapeutics

The bicyclo[2.2.2]octane scaffold represents a valuable and versatile platform in modern drug discovery. Its inherent rigidity and three-dimensional character offer distinct advantages in the design of potent and selective ligands for a wide range of therapeutic targets. As synthetic methodologies continue to evolve, enabling access to an even greater diversity of functionalized bicyclo[2.2.2]octane derivatives, we can anticipate the emergence of novel clinical candidates built upon this remarkable framework. This guide has provided a comprehensive overview of the current landscape, from established enzyme inhibitors to emerging modulators of GPCRs and ion channels, and it is our hope that it will serve as a valuable resource for scientists dedicated to the discovery of the next generation of medicines.

References

  • Watanabe, Y., Kitazawa, S., Fujii, H., Nemoto, T., Hirayama, S., & Nagase, H. (2012). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. Bioorganic & Medicinal Chemistry Letters, 22(8), 2689-2692.
  • Nagase, H., Watanabe, A., Nemoto, T., Yamaotsu, N., Hayashida, K., Nakajima, M., Hasebe, K., Nakao, K., Mochizuki, H., Hirono, S., & Fujii, H. (2010). Drug design and synthesis of a novel kappa opioid receptor agonist with an oxabicyclo[2.2.2]octane skeleton and its pharmacology. Bioorganic & Medicinal Chemistry Letters, 20(1), 121-124.
  • A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. (n.d.).
  • The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493.
  • The Rising Potential of Bicyclo[2.2.
  • WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.).
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Accounts of Chemical Research, 40(11), 1149-1159.
  • Nagase, H., Watanabe, A., et al. (2007). Synthesis of opioid ligands having oxabicyclo[2.2.2]octane and oxabicyclo[2.2.1]heptane skeletons. Tetrahedron Letters, 48(20), 3597-3600.
  • Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(6), 734-744.
  • Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry. (2025). Benchchem.
  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55-59.
  • Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. (2015). Beilstein Journal of Organic Chemistry, 11, 1986-1991.
  • Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. (n.d.).
  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55-59.
  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology.
  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. (n.d.). Agilent.
  • Di Micco, S., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14755-14781.
  • Li, T., Lu, G., Chiang, E. Y., Chernov-Rogan, T., Grogan, J. L., & Chen, J. (2017).
  • Ca2+ Mobilization Assays in GPCR Drug Discovery. (2021).
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery.
  • Zhou, H. B., Collins, M. L., Gunther, J. R., Comninos, J. S., & Katzenellenbogen, J. A. (2007). Bicyclo[2.2.2]octanes: close structural mimics of the nuclear receptor-binding motif of steroid receptor coactivators. Bioorganic & Medicinal Chemistry Letters, 17(15), 4118-4122.
  • Interaction of Twenty-Seven Bicyclo Derivatives with VEGF Receptors as a Therapeutic Alternative to Tre
  • Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. (n.d.). PharmaBlock.
  • Liu, Y., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. (n.d.).
  • ABSTRACT. (n.d.). bioRxiv.
  • Khan, A., & Ali, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 45(7), 411-424.
  • cAMP assay provides flexibility and stable pharmacology. (n.d.). Revvity.
  • Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology: Methods and Protocols. Humana Press.
  • Wang, L., et al. (2020). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 10(2), 231-252.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (n.d.).
  • Di Micco, S., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. ACS Chemical Neuroscience, 12(20), 3865-3881.
  • Unlocking the Secrets of BK Channel Modulation: A Comparative Guide to Verruculogen Analogs. (n.d.). Benchchem.
  • Zhou, H. B., et al. (2007). Bicyclo[2.2.2]octanes: close structural mimics of the nuclear receptor-binding motif of steroid receptor coactivators. Bioorganic & Medicinal Chemistry Letters, 17(15), 4118-4122.
  • Application Notes and Protocols: Synthesis of Bicyclo[2.2.2]octane-2,5-dione. (2025). Benchchem.
  • Ion channel modul
  • Patch Clamp and Ion Channel Dynamics. (2024). IntechOpen.
  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI.
  • The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. (2006). Marine Drugs, 4(3), 228-254.
  • Bicyclo[2.2.2]octane. (n.d.). NIST WebBook.

Sources

Introduction: The Bicyclo[2.2.2]octane Scaffold – A Rigid Framework for Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Substituted Bicyclo[2.2.2]octanes

The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional hydrocarbon framework that has garnered significant interest across the scientific disciplines, particularly in medicinal chemistry and materials science. Its well-defined and sterically constrained structure makes it an excellent bioisostere for the para-substituted phenyl ring, offering a means to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[1] This often leads to improved physicochemical properties such as increased aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2] Furthermore, the BCO scaffold serves as a crucial building block in the synthesis of complex natural products and functional materials.[3][4]

Given its importance, the unambiguous structural elucidation of substituted BCO derivatives is paramount. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize these unique molecules. The narrative moves beyond a simple recitation of data, focusing on the causality behind spectral features and the logic of an integrated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the 3D Architecture

NMR spectroscopy is the most powerful tool for the detailed structural and stereochemical characterization of BCO derivatives. The rigid nature of the scaffold gives rise to distinct and predictable chemical shifts and coupling constants.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of a BCO derivative provides initial, high-value information regarding substitution patterns and stereochemistry. Key features include:

  • Bridgehead Protons (H-1, H-4): These protons typically appear as multiplets in the range of δ 1.8-3.0 ppm, depending on the nature of the substituents. Electronegative substituents on the bridgehead carbons will shift these signals downfield.

  • Methylene Bridge Protons (H-2, H-3, H-5, H-6, H-7, H-8): The protons on the ethylene bridges typically resonate in the δ 1.5-2.5 ppm region. In substituted systems, these protons become diastereotopic, leading to more complex splitting patterns. For example, in bicyclo[2.2.2]octane-2,5-dione, the bridgehead protons (H-1, H-4) appear as a multiplet around 2.95 ppm, while the methylene protons are observed at approximately 2.25 ppm.[5]

  • Coupling Constants (J): The rigid, boat-like conformation of the six-membered rings in the BCO system leads to characteristic coupling constants. Vicinal couplings (³J) are dependent on the dihedral angle as described by the Karplus relationship. Additionally, long-range couplings (⁴J), often referred to as "W-coupling," can be observed through the rigid σ-framework, providing valuable connectivity information.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments and offers critical insights into the effects of substitution.

  • Characteristic Chemical Shifts: For the parent bicyclo[2.2.2]octane, the bridgehead carbons (C-1, C-4) resonate at approximately 26.5 ppm, and the methylene carbons (C-2, C-3, C-5, C-6, C-7, C-8) appear at around 24.5 ppm.[6][7]

  • Substituent Effects: Substituents dramatically influence the chemical shifts of the carbon skeleton. These shifts are not merely due to inductive effects but are also heavily influenced by stereoelectronic factors. Studies have shown that stereochemistry has a profound effect on the shielding of nearby carbons.[8][9] For instance, interactions between substituents separated by three bonds (γ-effects) or four bonds (δ-effects) can cause significant shielding or deshielding, which is instrumental in stereochemical assignments.[8][9] In bicyclo[2.2.2]octane-2,5-dione, the carbonyl carbons are significantly deshielded to 210.8 ppm, while the bridgehead and methylene carbons appear at 48.9 ppm and 23.5 ppm, respectively.[5]

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[2.2.2]octane-2,5-dione

Assignment ¹H Chemical Shift (δ) [ppm] ¹³C Chemical Shift (δ) [ppm]
C=O (C-2, C-5)-210.8
Bridgehead (C-1, C-4)2.95 (m)48.9
Methylene (C-3, C-6, C-7, C-8)2.25 (m)23.5
Data sourced from BenchChem Technical Guide for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione.[5]
2D NMR Spectroscopy: Establishing Connectivity and Stereochemistry

For complex substituted BCOs, 1D NMR spectra are often insufficient for complete assignment. 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular structure.

  • COSY (Correlation Spectroscopy): Establishes ³J-coupling correlations between vicinal protons, allowing for the tracing of proton-proton networks through the ethylene bridges.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a clear map of all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for complex BCOs. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is indispensable for identifying the placement of substituents, assigning quaternary carbons, and connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons. For BCOs, NOESY is the definitive technique for assigning relative stereochemistry, such as distinguishing between endo and exo substituents, by observing through-space correlations between protons that are close to each other but not necessarily coupled through bonds.[10]

cluster_mol Hypothetical 2-Substituted BCO cluster_corr Key NMR Correlations C1 C1 (Bridgehead) C2 C2 C1->C2 C7 C7 C1->C7 H2 H2 C2->H2 C_subst C_subst C2->C_subst noesy NOESY H2->noesy Through-space H_subst H_subst C_subst->H_subst hmbc HMBC H_subst->hmbc ³J H7_syn H7 (syn) C7->H7_syn hmbc->C1 ³J hmbc->C2 noesy->H7_syn

Caption: Key HMBC and NOESY correlations for assigning substituent position and stereochemistry.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified BCO derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D experiments. A standard workflow includes COSY, HSQC, and HMBC. If stereochemistry is , a NOESY or ROESY experiment is essential.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to systematically assign all proton and carbon signals and confirm the overall structure and stereochemistry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups attached to the BCO scaffold. The rigid framework itself gives rise to a complex pattern of C-H and C-C vibrations in the fingerprint region (<1500 cm⁻¹), but the most diagnostic information comes from the functional group region (4000-1500 cm⁻¹).

Table 2: Characteristic IR Frequencies for Common Functional Groups on a BCO Scaffold

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Reference Example
KetoneC=O Stretch~1730Bicyclo[2.2.2]octane-2,5-dione[5]
AlcoholO-H Stretch (broad)3200-3600-
Carboxylic AcidO-H Stretch (very broad)2500-3300-
Carboxylic AcidC=O Stretch1700-1725-
AmineN-H Stretch3300-35001,4-diazabicyclo[2.2.2]octane (DABCO)[11]
Alkene=C-H Stretch3010-3095Bicyclo[2.2.2]oct-2-ene[12]
AlkeneC=C Stretch1610-1680Bicyclo[2.2.2]oct-2-ene[12]
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, prepare a KBr pellet or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).[5]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and ratio it against the sample spectrum to remove atmospheric (H₂O, CO₂) absorbances.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

  • Molecular Ion (M⁺): The highest mass-to-charge ratio (m/z) peak in an Electron Ionization (EI) mass spectrum typically corresponds to the molecular ion, confirming the molecular formula (in conjunction with high-resolution MS).

  • Fragmentation Patterns: The rigid BCO skeleton undergoes characteristic fragmentation. For unsaturated systems like bicyclo[2.2.2]octenes, a retro-Diels-Alder reaction is a common and diagnostic fragmentation pathway, leading to the loss of an ethylene bridge and the formation of a cyclohexadiene radical cation.[13] For saturated BCOs, fragmentation is more complex but often involves the sequential loss of alkyl radicals.[14] The position and nature of substituents will direct the fragmentation, often leading to stable carbocations.

mol Bicyclo[2.2.2]octene (M+, m/z 108) frag1 Cyclohexadiene (m/z 80) mol->frag1 Retro-Diels-Alder frag2 Ethylene (neutral loss, 28 Da) mol->frag2 Retro-Diels-Alder

Caption: Characteristic retro-Diels-Alder fragmentation of a bicyclo[2.2.2]octene derivative in MS.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, providing both retention time and a mass spectrum. Direct infusion via a solids probe or liquid injection can also be used.

  • Ionization: Electron Ionization (EI) is the most common method for generating fragment-rich spectra useful for structural elucidation.[5] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the molecular ion peak.

  • Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and propose structures for the major fragment ions, correlating them with the expected structure.

Integrated Spectroscopic Workflow

cluster_nmr NMR Suite unknown Unknown Substituted BCO ms MS Analysis unknown->ms Determine MW & Formula ir IR Analysis unknown->ir Identify Functional Groups nmr NMR Analysis unknown->nmr structure Proposed Structure ms->structure ir->structure h1 ¹H NMR nmr->h1 Proton Environment c13 ¹³C NMR nmr->c13 Carbon Skeleton final Confirmed Structure structure->final Data Corroboration d2 2D NMR (COSY, HSQC, HMBC, NOESY) h1->d2 c13->d2 Assign Connectivity & Stereochemistry d2->structure

Caption: Integrated workflow for the structural elucidation of substituted Bicyclo[2.2.2]octanes.

Conclusion

The characterization of substituted bicyclo[2.2.2]octanes is a task readily accomplished through the systematic and intelligent application of modern spectroscopic techniques. While MS provides the molecular formula and IR confirms functional groups, NMR spectroscopy, particularly a full suite of 2D experiments, delivers the definitive evidence required to map the intricate 3D structure and assign the relative stereochemistry. By following an integrated workflow, researchers can confidently and efficiently elucidate the structures of these valuable compounds, accelerating progress in drug discovery and materials science.

References

  • Stothers, J. B., & Tan, C. T. (1976). ¹³C nuclear magnetic resonance studies. 58. ¹³C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-929. [Link]

  • Stothers, J. B., & Tan, C. T. (1976). ¹³C nuclear magnetic resonance studies. 58. ¹³C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-929. [Link]

  • Stănescu, M. D., Popescu, C., Rus, A., & Guran, C. (2011). ¹H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. ResearchGate. [Link]

  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140. [Link]

  • NIST. Bicyclo[2.2.2]octane, 1-methoxy-4-methyl-. NIST Chemistry WebBook. [Link]

  • Maciel, G. E., & Dorn, H. C. (1975). Carbon-13 chemical shifts in 1-substituted bicyclo[2.2.2]octanes. Journal of the American Chemical Society, 97(23), 6868-6870. [Link]

  • NIST. Bicyclo[2.2.2]octane. NIST Chemistry WebBook. [Link]

  • Hu, Y. R. (2017). Synthesis of bicyclo(2.2.2)octanes. SciSpace. [Link]

  • Locke, G., Bernhard, S. S. R., & Senge, M. O. (2019). Nonconjugated Hydrocarbons as Rigid-Linear Motifs: Isosteres for Material Sciences and Bioorganic and Medicinal Chemistry. Angewandte Chemie International Edition, 58(1), 10-29. [Link]

  • Baran, A., Günel, A., & Balci, M. (2008). Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors. The Journal of Organic Chemistry, 73(12), 4370-4375. [Link]

  • NIST. Bicyclo[2.2.2]oct-2-ene. NIST Chemistry WebBook. [Link]

  • Grover, S. H., Marr, D. H., & Stothers, J. B. (1975). Carbon-13 chemical shifts in bicyclo[2.2.2]octanes. The Journal of Organic Chemistry, 40(13), 1877-1881. [Link]

  • SpectraBase. Bicyclo(2.2.2)octane. SpectraBase. [Link]

  • Cimarusti, C. M., & Wolinsky, J. (1968). Nuclear magnetic resonance and mass spectra of bicyclo[2.2.2]oct-2-ene derivatives. The Journal of Organic Chemistry, 33(3), 1166-1168. [Link]

  • SpectraBase. Bicyclo(2.2.2)octane - ¹³C NMR. SpectraBase. [Link]

  • PubChem. Bicyclo(2.2.2)octane. PubChem. [Link]

  • R Discovery. ¹³C NMR spectra of stereoisomeric derivatives of bicyclo[2.2.1]-hept-5-ene and 3-oxatricyclo[3.2.1.02,4]octane. R Discovery. [Link]

  • Wang, Y., et al. (2020). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(23), 5732. [Link]

  • Iwatsu, M., Urabe, D., & Inoue, M. (2010). Asymmetric syntheses of highly functionalized bicyclo[2.2.2]octene derivatives. Heterocycles, 82(1), 491-504. [Link]

  • Flego, C., Calemma, V., Gigantiello, N., & Parker, W. O. (2008). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicyclo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. ResearchGate. [Link]

  • Whitney, J. G., et al. (1970). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry, 13(2), 254-260.
  • Janežić, D., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2738. [Link]

  • Vinogradov, M. M., et al. (2020). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. ResearchGate. [Link]

  • NIST. Bicyclo[2.2.2]oct-2-ene. NIST Chemistry WebBook. [Link]

  • Hanson, R. N., et al. (2010). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS Medicinal Chemistry Letters, 1(4), 168-172. [Link]

  • NIST. Bicyclo[2.2.2]octane, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Reddy, G. S. R., & Li, C. (2025). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry. [Link]

  • Iwatsu, M., Urabe, D., & Inoue, M. (2010). Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives. Heterocycles, 82(1), 491-504. [Link]

  • Doc Brown's Chemistry. (2025). C8H18 mass spectrum of octane fragmentation pattern. Doc Brown's Advanced Organic Chemistry. [Link]

  • Gecse, Z., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 1338, 79-87. [Link]

Sources

Methodological & Application

Application of Bicyclo[2.2.2]octane as a Rigid Scaffold in Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of rigid molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling precise control over the three-dimensional arrangement of pharmacophoric elements. Among these, the bicyclo[2.2.2]octane (BCO) core has emerged as a particularly valuable motif. Its defined, non-planar structure offers a robust platform to enhance binding affinity, selectivity, and overall pharmacokinetic profiles of drug candidates. This guide provides an in-depth exploration of the application of the BCO scaffold, complete with mechanistic insights, comparative data, and detailed experimental protocols.

The Strategic Advantage of Rigidity: Why Bicyclo[2.2.2]octane?

The utility of the BCO scaffold in drug design stems from its unique structural and physicochemical properties. Its rigid framework allows for the precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1][2] This has led to the exploration of BCO derivatives across a wide range of therapeutic areas, including antiviral, anti-inflammatory, and antimicrobial applications.[1]

One of the most powerful applications of the BCO scaffold is as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring.[3][4] While the phenyl ring is a ubiquitous fragment in drug molecules, a high aromatic ring count can negatively impact aqueous solubility, increase lipophilicity, and lead to off-target effects such as CYP450 inhibition and hERG binding.[3] The BCO core, being fully aliphatic (Fsp3 = 1.0), offers a solution to "escape from flatland," a concept in medicinal chemistry that advocates for increasing the three-dimensionality of drug candidates to improve their clinical success rates.[3][5]

The geometric similarity between the BCO scaffold and a para-phenyl group is a key aspect of its utility as a bioisostere. The distance between the bridgehead connecting atoms in the BCO scaffold is approximately 2.60 Å, which is very similar to the 2.82 Å distance in a p-phenyl group.[3] This allows for the preservation of key binding interactions while introducing the benefits of a saturated core.

Key Advantages of Incorporating a BCO Scaffold:
  • Improved Physicochemical Properties: Replacing a planar aromatic ring with a BCO scaffold can lead to a significant improvement in a molecule's physicochemical profile. For instance, in the case of the drug Imatinib, replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane moiety, a close analog of BCO, resulted in increased aqueous solubility and metabolic stability, along with reduced lipophilicity.[5][6]

  • Enhanced Metabolic Stability: The saturated nature of the BCO core makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings. This can lead to a longer half-life and improved pharmacokinetic properties.[3][5]

  • Precise Vectorial Control: The rigid BCO framework provides well-defined exit vectors for substituents, allowing for precise control over their spatial orientation. This is crucial for optimizing interactions with specific binding pockets in a target protein.

  • Novel Chemical Space: The incorporation of BCO scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new or improved biological activities and intellectual property opportunities.

Comparative Analysis of BCO and Other Phenyl Ring Bioisosteres

The BCO scaffold is one of several non-classical bioisosteres for the para-phenyl group. Other notable examples include bicyclo[1.1.1]pentane (BCP) and cubane (CUB).[3][7] The choice of which bioisostere to use depends on the specific requirements of the drug design project, particularly the desired distance between the connecting atoms.

ScaffoldBridgehead Distance (Å)Fsp3Key Considerations
p-Phenyl2.820Planar, susceptible to metabolism, potential for off-target effects.[3]
Bicyclo[2.2.2]octane (BCO)2.601.0Good geometric mimic of p-phenyl, improves metabolic stability.[3]
Bicyclo[1.1.1]pentane (BCP)1.851.0Shorter bridgehead distance, can significantly alter molecular geometry.[3][7]
Cubane (CUB)2.721.0Very close geometric mimic of p-phenyl, but can be synthetically challenging and may have stability issues.[3][8]

Case Study: BCO in Action

Vabicaserin: A 5-HT2C Receptor Agonist

Vabicaserin is a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist that was developed for the treatment of schizophrenia and bipolar disorder.[9][10] The structure of Vabicaserin incorporates a BCO moiety, which plays a crucial role in its pharmacological profile. The rigid BCO scaffold helps to lock the molecule in a specific conformation that is optimal for binding to the 5-HT2C receptor.[10] This conformational constraint is thought to contribute to its high selectivity over other serotonin receptors, such as 5-HT2A and 5-HT2B.[10][11] The use of the BCO scaffold in Vabicaserin exemplifies how this rigid core can be used to achieve high target affinity and selectivity.

G cluster_0 Vabicaserin Design Logic BCO_Scaffold Bicyclo[2.2.2]octane (BCO) Rigid Scaffold Conformational_Constraint Conformational Constraint Optimal_Binding_Conformation Optimal Binding Conformation for 5-HT2C Receptor High_Selectivity High Selectivity over 5-HT2A & 5-HT2B Receptors Therapeutic_Effect Potential Therapeutic Effect in Schizophrenia

BCO Derivatives as Antiviral Agents

Recent research has highlighted the potential of BCO derivatives as antiviral agents, particularly as inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[12][13] Fused bicyclo[2.2.2]octene derivatives have been designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[12] The rigid BCO core serves as a scaffold to correctly position the functional groups that interact with the active site of the protease.[13]

Compound IDTargetActivity (IC50)
Fused Bicyclo[2.2.2]octene DerivativeSARS-CoV-2 3CLpro102.2 μM[12]

Experimental Protocols

The synthesis of functionalized BCO derivatives is a key step in their application in drug design. The following protocols provide examples of how to prepare key BCO intermediates.

Protocol 1: Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione

This protocol describes a four-step synthesis of racemic bicyclo[2.2.2]octane-2,5-dione, a versatile intermediate for the preparation of more complex BCO derivatives.

Materials and Reagents:

  • 2-(Trimethylsiloxy)-1,3-cyclohexadiene

  • 2-Chloroacrylonitrile

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • 10% Hydrochloric acid (HCl) in Tetrahydrofuran (THF)

  • Appropriate organic solvents (e.g., toluene, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • [4+2] Diels-Alder Cycloaddition: In a round-bottom flask, combine 2-(trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile in a suitable solvent such as toluene. The reaction proceeds via a Diels-Alder cycloaddition, with in situ cleavage of the enol silyl ether to yield the intermediate adduct. Monitor the reaction by thin-layer chromatography (TLC).

  • Ketal Protection: To the crude adduct from Step 1, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with azeotropic removal of water to drive the formation of the protected intermediate.

  • Hydrolysis: The protected intermediate is then subjected to hydrolysis to form the monoacetal.

  • Ketal Deprotection: Finally, deprotect the remaining ketal group using 10% HCl in THF to yield racemic bicyclo[2.2.2]octane-2,5-dione. The crude product can be purified by column chromatography on silica gel.

Safety Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

G Start Starting Materials: 2-(Trimethylsiloxy)-1,3-cyclohexadiene 2-Chloroacrylonitrile Step1 Step 1: Diels-Alder Cycloaddition Start->Step1 Intermediate1 Intermediate Adduct Step1->Intermediate1 Step2 Step 2: Ketal Protection Intermediate1->Step2 Intermediate2 Protected Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Intermediate3 Monoacetal Step3->Intermediate3 Step4 Step 4: Ketal Deprotection Intermediate3->Step4 End Final Product: Racemic bicyclo[2.2.2]octane-2,5-dione Step4->End

Protocol 2: Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones

This protocol describes a one-pot cascade process for the synthesis of functionalized bicyclo[2.2.2]octan-2-one scaffolds from α,β-unsaturated ketones and amino acids.[14]

Materials and Reagents:

  • α,β-Unsaturated ketones

  • Amino acids

  • Benzoic acid

  • Toluene

  • 4 Å Molecular sieves

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, dissolve the amino acid (1.0 equiv) and the α,β-unsaturated ketone (2.5 equiv) in toluene.

  • Add benzoic acid (0.5 equiv) and 4 Å molecular sieves to the mixture.

  • Heat the reaction to 120 °C for 10 hours.[14] The reaction proceeds via a successive Michael addition and a decarboxylative-Mannich sequence.

  • After cooling, filter the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent system such as CH2Cl2/MeOH/TEA (50:1:0.5) to afford the desired functionalized bicyclo[2.2.2]octan-2-one.[14]

Conclusion

The bicyclo[2.2.2]octane scaffold is a powerful tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure offers a multitude of advantages, from improving physicochemical and pharmacokinetic properties to enabling precise control over substituent orientation. As the pressure to develop safer and more effective drugs continues to mount, the strategic application of rigid scaffolds like BCO will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock White Paper.
  • BenchChem. Application Notes and Protocols: Synthesis of Bicyclo[2.2.2]octane-2,5-dione. BenchChem.
  • BenchChem. The Rising Potential of Bicyclo[2.2.
  • Gerič, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals (Basel), 15(5), 539.
  • WuXi AppTec. (2021). Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Phenyl.
  • Mykhailiuk, P. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
  • Gerič, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PMC.
  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Hu, Y. R. (2017). Synthesis of bicyclo(2.2.2)octanes. SciSpace.
  • ResearchGate. Synthesis of bicyclo[2.2.2]octane.
  • Wang, Y., et al. (2021). Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones Skeleton via Tandem Process of Amino Acid Involved Formal [4 + 2] and Decarboxylative–Mannich Sequence. The Journal of Organic Chemistry.
  • ResearchGate. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Iska, V. B., & Mykhailiuk, P. K. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
  • Carlson, E. J., & Ragaini, F. (2015). Bicyclo[2.2.
  • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.
  • Royal Society of Chemistry. (2017). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers.
  • Inxight Drugs. VABICASERIN HYDROCHLORIDE.
  • Ji, Y. Y., et al. (2001). Pharmacokinetic study of bicyclol in thirty health volunteers. Chinese Journal of Clinical Pharmacology and Therapeutics, 6(3), 218-221.
  • PubMed. (2007). A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC.
  • PubMed. (2019).
  • ResearchGate. List of bicyclo[2.2.2]octane containing bioactive molecules (1–3) and...
  • Patsnap Synapse. (2026). Vabicaserin Hydrochloride.
  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC.
  • Geerts, H., et al. (2014).
  • Duncton, M. A., et al. (2011). Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. PubMed.
  • ResearchGate. (2025).
  • Rojas-Cervantes, M. L., et al. (2021). Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition. PMC.
  • Wikipedia. 5-HT2C receptor agonist.
  • Bicycle Therapeutics. (2024).

Sources

Scale-Up Synthesis of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide for Preclinical Studies: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Preclinical active pharmaceutical ingredient (API) synthesis and bioisosteric scaffolding.

Introduction & Strategic Route Design

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates. The bicyclo[2.2.2]octane (BCO) scaffold is increasingly utilized as a 3D-rich bioisostere for the 2D para-phenyl group[1]. This structural replacement effectively disrupts planar aromaticity, leading to enhanced aqueous solubility, reduced CYP450 inhibition, and improved metabolic stability[2],[3].

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide is a highly versatile building block[4],[5]. However, synthesizing this motif on a multi-kilogram scale presents unique challenges. Traditional routes utilizing radical additions of thioacetic acid to exocyclic alkenes or thiourea-based substitutions suffer from poor atom economy, malodorous intermediates, and the need for harsh, hazardous oxidants (e.g., chlorine gas).

To ensure a self-validating and scalable system, we designed a robust 5-step synthetic route starting from commercially available bicyclo[2.2.2]octane-2-carboxylic acid. The cornerstone of this route is the Strecker Sulfite Alkylation [6],[7], which allows for direct C–S bond formation using benign sodium sulfite, completely bypassing toxic thiourea intermediates.

SyntheticRoute SM Bicyclo[2.2.2]octane-2-carboxylic acid Int1 Bicyclo[2.2.2]octan-2-ylmethanol SM->Int1 Step 1: BH3-THF, 0 to 25 °C Int2 2-(Bromomethyl)bicyclo[2.2.2]octane Int1->Int2 Step 2: PBr3, DCM, 0 to 25 °C Int3 Sodium (bicyclo[2.2.2]octan-2-yl)methanesulfonate Int2->Int3 Step 3: Na2SO3, EtOH/H2O, Reflux Int4 (Bicyclo[2.2.2]octan-2-yl)methanesulfonyl chloride Int3->Int4 Step 4: SOCl2, cat. DMF, 80 °C Product {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide Int4->Product Step 5: Aq. NH3, THF, 0 °C

Figure 1: Five-step scalable synthetic workflow for {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide.

Detailed Step-by-Step Methodologies & Mechanistic Insights

Step 1: Reduction to Bicyclo[2.2.2]octan-2-ylmethanol
  • Causality & Logic: While Lithium Aluminum Hydride (LAH) is a standard reductant, its pyrophoric nature and highly exothermic aqueous quench make it unsuitable for scale-up. Borane-THF (BH₃·THF) provides a mild, chemoselective reduction of the carboxylic acid with a highly manageable hydrogen gas evolution profile.

  • Protocol:

    • Charge a nitrogen-purged reactor with bicyclo[2.2.2]octane-2-carboxylic acid (1.0 equiv) and anhydrous THF (5 vol).

    • Cool the solution to 0 °C. Add BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

    • Stir at 25 °C for 12 hours.

    • Self-Validating Workup: Quench cautiously with methanol (destroys excess borane, evolving H₂). Concentrate the mixture, dissolve in ethyl acetate, and wash with 1M NaOH to remove unreacted starting material. The neutral product remains in the organic phase. Evaporate to yield a colorless oil.

Step 2: Bromination to 2-(Bromomethyl)bicyclo[2.2.2]octane
  • Causality & Logic: Phosphorus tribromide (PBr₃) is selected over the Appel reaction (CBr₄/PPh₃) to avoid the generation of stoichiometric triphenylphosphine oxide, which is notoriously difficult to remove via crystallization on a large scale.

  • Protocol:

    • Dissolve the alcohol from Step 1 (1.0 equiv) in dichloromethane (DCM, 6 vol) and cool to 0 °C.

    • Add PBr₃ (0.4 equiv) dropwise. The reaction proceeds via a phosphite intermediate, transferring three equivalents of bromide per mole of PBr₃.

    • Warm to 25 °C and stir for 4 hours.

    • Quench into ice-cold saturated NaHCO₃. Extract with DCM. The lipophilic bromide partitions cleanly into the organic layer.

Step 3: Strecker Sulfite Alkylation
  • Causality & Logic: First reported by Adolph Strecker in 1868[6],[8], this reaction leverages the high nucleophilicity of the sulfite anion (SO₃²⁻) to displace the primary bromide. Using a 1:1 Ethanol/Water solvent system ensures the solubility of both the inorganic salt and the organic bromide at reflux temperatures[9].

  • Protocol:

    • Combine 2-(bromomethyl)bicyclo[2.2.2]octane (1.0 equiv) and Na₂SO₃ (1.5 equiv) in a 1:1 mixture of EtOH/H₂O (10 vol).

    • Reflux (approx. 85 °C) for 24 hours under vigorous stirring.

    • Self-Validating Workup: The product is a highly polar, water-soluble salt. Evaporate the ethanol, wash the aqueous layer with MTBE to remove unreacted bromide, and then lyophilize or azeotropically dry the aqueous layer with toluene to yield sodium (bicyclo[2.2.2]octan-2-yl)methanesulfonate as a white solid.

Step 4 & 5: Chlorination and Ammonolysis
  • Causality & Logic: The sulfonate salt is highly stable but unreactive. It is activated using thionyl chloride (SOCl₂) and catalytic DMF. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species. The subsequent ammonolysis is highly exothermic[10],[11]. Using aqueous ammonia (28%) in a biphasic THF system acts as a thermal sink and keeps the ammonium chloride byproduct dissolved in the aqueous phase.

Mechanism Sulfonate Sulfonate Salt R-CH2-SO3(-) Intermediate Activated Intermediate R-CH2-SO2-O-CH=N(+)Me2 Sulfonate->Intermediate Attack on Vilsmeier Vilsmeier Vilsmeier Reagent [Me2N=CHCl](+) Vilsmeier->Intermediate SulfonylChloride Sulfonyl Chloride R-CH2-SO2Cl Intermediate->SulfonylChloride Chloride substitution (- DMF) Sulfonamide Target Sulfonamide R-CH2-SO2NH2 SulfonylChloride->Sulfonamide Ammonolysis (S_N2 at Sulfur) Ammonia Nucleophile NH3 Ammonia->Sulfonamide

Figure 2: Mechanistic pathway of Vilsmeier-mediated chlorination and subsequent ammonolysis.

  • Protocol (Chlorination): Suspend the sulfonate salt (1.0 equiv) in toluene (5 vol). Add SOCl₂ (3.0 equiv) and DMF (0.1 equiv). Heat to 80 °C for 6 hours. Cool and concentrate under vacuum to remove excess SOCl₂ and SO₂ gas. Dissolve the crude sulfonyl chloride in THF (3 vol).

  • Protocol (Ammonolysis): In a separate reactor, cool aqueous NH₃ (28% w/w, 10 equiv) to 0 °C. Dropwise add the THF solution of the sulfonyl chloride, maintaining the temperature below 10 °C[10],[11]. Stir for 2 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and crystallize from heptane/EtOAc to afford the pure sulfonamide.

Quantitative Process Data

The table below summarizes the quantitative metrics established during a 500-gram scale-up campaign. The E-factor (kg waste / kg product) highlights the efficiency of the Strecker route.

StepTransformationYield (%)Purity (HPLC, AUC)E-factorKey Impurities Monitored
1 Reduction94%98.5%8.2Unreacted carboxylic acid
2 Bromination89%97.0%12.4Phosphorous acid residues
3 Strecker Alkylation85%>99.0%15.1Inorganic salts (Na₂SO₄, NaBr)
4 Chlorination>95% (Crude)N/A (Unstable)6.5Sulfonic acid (hydrolysis)
5 Ammonolysis88%99.6%18.3Sulfonate dimer, NH₄Cl
Overall SM to API Intermediate ~60% 99.6% ~60.5 N/A

Scale-Up Considerations & Safety

  • Gas Evolution: Step 1 evolves stoichiometric hydrogen gas upon methanol quench. Step 4 evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. Scrubbers charged with 2M NaOH must be utilized to neutralize off-gases.

  • Thermal Hazards: The ammonolysis of sulfonyl chlorides is highly exothermic (ΔH ≈ -150 kJ/mol)[10],[11]. The biphasic aqueous ammonia/THF system effectively absorbs this heat, but addition rates must be strictly controlled and interlocked with reactor temperature probes.

  • Moisture Sensitivity: The intermediate (bicyclo[2.2.2]octan-2-yl)methanesulfonyl chloride is prone to rapid hydrolysis back to the sulfonic acid. It must be utilized in Step 5 immediately upon concentration, without isolation or prolonged storage.

References

  • Levterov, V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, PubMed Central. URL:[Link]

  • "Adolph Strecker - Wikipedia." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Lithium Sulfonate Functionalization of Carbon Cathodes as a Substitute for Lithium Nitrate in the Electrolyte of Lithium–Sulfur Batteries." Advanced Functional Materials, Chalmers University of Technology. URL: [Link]

Sources

Application Note: Strategic Incorporation of the Methanesulfonamide Group for Solubility Enhancement in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Poor aqueous solubility remains one of the most significant bottlenecks in modern drug discovery, frequently resulting in drug candidates being categorized as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[1]. To overcome these liabilities, medicinal chemists frequently employ bioisosteric replacement. The methanesulfonamide group ( −NHSO2​CH3​ ) has emerged as a highly privileged structural motif capable of rescuing insoluble lipophilic leads[2].

The causality behind the methanesulfonamide group's ability to enhance solubility is rooted in three distinct physicochemical mechanisms:

  • Lipophilicity Reduction (LogP/LogD Tuning): The methanesulfonamide moiety is intrinsically polar, possessing a native LogP of -1.09[3]. Replacing lipophilic halogens, alkyl groups, or flat aromatic rings with this group significantly lowers the overall partition coefficient of the molecule, directly increasing its affinity for aqueous solvation.

  • Bioisosterism & pKa Modulation: The group acts as an excellent bioisostere for carboxylic acids and phenols[2][4]. When formatted as an N-acyl sulfonamide, it exhibits a pKa of 3.5–4.5, perfectly mimicking the ionization state of a carboxylic acid at physiological pH while offering superior metabolic stability and enhanced hydrogen-bonding geometry[5]. Conversely, standard aryl or alkyl methanesulfonamides possess a basic pKa of ~9.5–10.5 (e.g., Zonisamide pKa 10.2[6], Sumatriptan pKa 9.5[7]), allowing for targeted ionization in specific gastrointestinal compartments.

  • Crystal Lattice Disruption: The tetrahedral geometry of the sulfur atom disrupts planar aromatic stacking. This structural protrusion lowers the melting point and reduces the crystal lattice energy of the solid state, which thermodynamically favors dissolution into aqueous media[8].

G Lead Lipophilic Lead (BCS Class II/IV) Mod Incorporate -NHSO2CH3 Group Lead->Mod Prop1 Decrease LogP/LogD Mod->Prop1 Prop2 Tune pKa (Ionization) Mod->Prop2 Prop3 Disrupt Crystal Lattice Mod->Prop3 Outcome Enhanced Aqueous Solubility & Bioavailability Prop1->Outcome Prop2->Outcome Prop3->Outcome

Fig 1: Mechanistic pathways of solubility enhancement via methanesulfonamide incorporation.

Quantitative Impact: Case Studies in Lead Optimization

The empirical impact of methanesulfonamide incorporation is best illustrated through comparative physicochemical profiling. Table 1 summarizes key examples where this functional group rescued problematic leads.

Table 1: Physicochemical and Pharmacokinetic Shifts via Methanesulfonamide Substitution

Drug / Compound SeriesParent MoietyModified MoietyKey Physicochemical ShiftPharmacokinetic OutcomeRef
Chlamydia trachomatis Inhibitors C8-Cyclopropyl / MethoxyC8-Methyl sulfonamideShifted from BCS IV to BCS II; massive increase in Caco-2 permeability.Achieved 41% oral bioavailability (up from negligible uptake).[9]
Antofine Analogues (Antitumor) Methoxy groupC-6 MethanesulfonamidePolar Surface Area (PSA) increased from 30.1 to 68.6; AlogP reduced.Improved aqueous solubility while retaining potent antiproliferative activity.[4]
Zonisamide (Anticonvulsant) N/A (De novo design)1,2-benzisoxazole-3-methanesulfonamideLogP = 0.5, pKa = 10.2; High intrinsic water solubility (0.8 mg/mL).Close to 100% oral bioavailability; rapid absorption.[6]

Validated Experimental Protocols

To ensure scientific rigor, the evaluation of methanesulfonamide-modified compounds must follow a self-validating workflow. The protocols below are designed with built-in causality—explaining why specific techniques are chosen—and include necessary control steps.

Workflow Step1 1. Synthesis (Sulfonylation) Step2 2. Purity & ID (HPLC >95%) Step1->Step2 Step3 3. Profiling (pKa, LogD) Step2->Step3 Step4 4. Solubility (Shake-Flask) Step3->Step4 Step5 5. In Vivo PK (Bioavailability) Step4->Step5

Fig 2: Standard validation workflow for methanesulfonamide-modified drug candidates.

Protocol A: Synthesis of N-Acyl Methanesulfonamides (Carboxylic Acid Bioisosteres)

Causality:N-acyl sulfonamides are synthesized to mimic the pKa of carboxylic acids while improving hydrolytic stability[5]. The use of EDC/DMAP coupling is preferred over harsh acid chlorides to preserve sensitive functional groups elsewhere on the lead molecule[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the parent carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (1.2 eq). Self-Validation: Stir for 30 minutes and monitor via TLC to confirm the formation of the activated ester intermediate.

  • Coupling: Add methanesulfonamide (1.5 eq) to the reaction mixture. Heat the mixture to 45 °C for 8 hours, then allow it to stir at room temperature for an additional 48 hours[8].

  • Workup & Purification: Quench the reaction with 1M HCl to protonate unreacted DMAP and remove water-soluble byproducts. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Criterion: Purify via reverse-phase HPLC. The final compound must demonstrate >95% purity via HPLC/UV before proceeding to physicochemical profiling[8].

Protocol B: Potentiometric Determination of pKa and LogP

Causality: Because the methanesulfonamide group relies heavily on ionization to improve solubility, computational predictions of pKa and LogP are insufficient. Potentiometric titration (e.g., using a Sirius T3 instrument) is the gold standard because it directly measures the thermodynamic equilibrium of ionization across a pH gradient[3][8].

Step-by-Step Methodology:

  • System Suitability Test (SST): Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, and 10.0). Run a known reference standard (e.g., Sumatriptan, known pKa 9.5[7]) to validate the electrode's response slope.

  • Sample Preparation: Accurately weigh 1-2 mg of the methanesulfonamide analog and dissolve it in a standardized ionic strength background solution (e.g., 0.15 M KCl) to mimic physiological osmolarity.

  • Titration: Titrate the solution using standardized 0.1 M NaOH and 0.1 M HCl. Record the pH change volumetrically.

  • LogP Determination: Repeat the titration in the presence of varying ratios of a partitioning solvent (e.g., octanol). The shift in the apparent pKa in the presence of octanol is used to calculate the true LogP[8].

  • Data Analysis: Plot the Bjerrum curve to identify the half-equivalence point, which corresponds exactly to the pKa[3].

Protocol C: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: While kinetic solubility assays (DMSO dilution) are useful for early screening, they measure the precipitation point of an amorphous state. To truly evaluate the benefit of crystal lattice disruption caused by the methanesulfonamide group, a thermodynamic shake-flask method must be used, as it measures the equilibrium solubility of the crystalline solid state[8].

Step-by-Step Methodology:

  • Equilibration: Add an excess amount of the solid crystalline methanesulfonamide analog to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Incubation: Seal the vial and agitate it on an orbital shaker at 37 °C for 24 to 48 hours. Self-Validation: The presence of undissolved solid must be visually confirmed at the end of the incubation period to ensure the solution is truly saturated.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove any micro-crystals.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved drug concentration using HPLC-UV against a pre-established calibration curve of the compound dissolved in methanol.

References

  • BenchChem Technical Support Team. Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. BenchChem.
  • Good, J. A., et al.
  • Modhia, M., et al. CHEMISTRY AND PATHOPHYSIOLOGY OF 1–(1,2–BENZISOXAZOL–3–YL) METHANESULFONAMIDE.
  • BenchChem Technical Support Team. An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide. BenchChem.
  • Lee, S.-J., et al. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry (ACS).
  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. RSC.
  • Francisco, et al.
  • National Center for Biotechnology Information. Sumatriptan | C14H21N3O2S | CID 5358. PubChem.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. NIH.

Sources

Application Notes and Protocols: Asymmetric Catalysis Using Bicyclo[2.2.2]octane-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, chiral phosphorus-based ligands (e.g., BINAP, phosphoramidites) dominated the landscape of late-transition-metal asymmetric catalysis. However, the discovery and application of chiral diene ligands have revolutionized the field, particularly for Rhodium-catalyzed carbon-carbon bond-forming reactions. Among these, ligands built upon the bicyclo[2.2.2]octane and bicyclo[2.2.2]octadiene frameworks have emerged as privileged scaffolds [1].

The Causality Behind the Efficacy of Bicyclo[2.2.2]octane Dienes

The superiority of bicyclo[2.2.2]octane-based dienes over traditional phosphines is rooted in two fundamental organometallic principles:

  • Electronic Tuning (The π -Acceptor Effect): Unlike phosphines, which are strong σ -donors that can over-stabilize the Rh(I) resting state, dienes act as strong π -acceptors. This π -acidity increases the electrophilicity of the Rhodium center, significantly accelerating the rate-limiting transmetalation step of arylboronic acids [2].

  • Steric Rigidity (The Chiral Pocket): Acyclic or monocyclic dienes suffer from conformational flexibility. The bridged bicyclo[2.2.2]octane core enforces a rigid, locked geometry. Whether utilizing a C2​ -symmetric framework (like Hayashi's bod* ligands) or a C1​ -symmetric framework (like Carreira's or Rawal's dienes), the rigid scaffold prevents conformational flux. This ensures the metal center sits in a highly predictable, sterically differentiated environment, leading to near-perfect enantiofacial discrimination during olefin insertion [1, 3].

Benchmark Ligand Architectures and Quantitative Performance

The structural diversity of bicyclo[2.2.2]octane-based ligands allows for precise steric and electronic tuning. The three most prominent classes are summarized below.

Table 1: Quantitative Comparison of Bicyclo[2.2.2]octane-Based Ligands
Ligand ArchitectureSymmetrySynthetic PrecursorKey Catalytic ApplicationMax Enantiomeric Excess (ee)
Ph-bod (Hayashi) C2​ Bicyclo[2.2.2]octane-2,5-dioneRh-Catalyzed Arylation of N -Tosylarylimines99% [2]
Bn-bod (Hayashi) C2​ Bicyclo[2.2.2]octane-2,5-dioneRh-Catalyzed 1,4-Addition to Enones99% [4]
Carreira's Diene C1​ (R)
  • or (S) -Carvone
Ir-Catalyzed Kinetic Resolution of Allyl Carbonates98% [2]
Ligand 9 (Okamoto/Rawal) C1​ (R)
  • α -Phellandrene
  • Rh-Catalyzed 1,4-Addition to Cyclic/Acyclic Enones99.5% [1]
    Diels-Alder Derived bod C1​ / C2​ Trifluoroethyl acrylateRh-Catalyzed Asymmetric Transformations>95% [3]

    Synthetic Workflows & Catalytic Cycles

    To understand the practical deployment of these ligands, it is essential to visualize both their divergent synthetic origins and their role in the catalytic cycle.

    Synthesis cluster_0 Hayashi C2-Symmetric bod* Synthesis cluster_1 Rawal/Hayashi C1-Symmetric Diene Synthesis A1 Racemic Bicyclo[2.2.2]octane-2,5-dione A2 Optical Resolution (Hydrazone Recrystallization) A1->A2 A3 (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione A2->A3 A4 1. LDA, Tf2Npy 2. PdCl2(dppf), ArMgBr A3->A4 A5 C2-Symmetric bod* Ligands (e.g., Ph-bod*) A4->A5 B1 (R)-α-phellandrene + Methyl propiolate B2 [4+2] Cycloaddition B1->B2 B3 Bicyclo[2.2.2]octadiene Cycloadduct B2->B3 B4 Grignard Addition (Tertiary Alcohol Formation) B3->B4 B5 C1-Symmetric Tertiary Alcohol Diene B4->B5

    Divergent synthetic pathways for C2​ -symmetric and C1​ -symmetric bicyclo[2.2.2]octadiene ligands.

    CatalyticCycle Rh_Pre [RhCl(C2H4)2]2 + Chiral Diene (Precatalyst) Rh_OH [Rh(OH)(Diene)]n (Active Catalyst) Rh_Pre->Rh_OH KOH / H2O Transmetalation Transmetalation with ArB(OH)2 Rh_OH->Transmetalation - B(OH)3 Rh_Ar Rh(Ar)(Diene) (Aryl-Rhodium Intermediate) Transmetalation->Rh_Ar Insertion Enantioselective Olefin Insertion Rh_Ar->Insertion Enone Addition Rh_Oxa Oxa-π-allyl Rhodium Intermediate Insertion->Rh_Oxa Hydrolysis Hydrolysis (Product Release) Rh_Oxa->Hydrolysis H2O Hydrolysis->Rh_OH Regeneration

    Catalytic cycle of Rh-catalyzed asymmetric 1,4-addition utilizing chiral diene ligands.

    Experimental Protocols

    The following protocols are designed as self-validating systems. By observing the specified physical changes (e.g., color shifts, solubility), researchers can verify the success of intermediate steps without immediately requiring spectroscopic validation.

    Protocol A: Synthesis of (1R,4R) -2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) [4]

    Objective: Synthesize the C2​ -symmetric Ph-bod* ligand from enantiopure (1R,4R) -bicyclo[2.2.2]octane-2,5-dione. Causality Check: The conversion of the diketone to the bis-enol triflate is driven by the use of a strong, non-nucleophilic base (LDA) and a specialized triflating agent ( N -(2-pyridyl)triflimide) to prevent α -alkylation.

    Step-by-Step Procedure:

    • Enolization & Triflation:

      • Flame-dry a Schlenk flask under argon. Add (1R,4R) -bicyclo[2.2.2]octane-2,5-dione (1.0 equiv) and anhydrous THF (0.1 M).

      • Cool the solution to -78 °C. Dropwise, add LDA (2.4 equiv). Stir for 1 hour. Validation: The solution will turn slightly yellow, indicating enolate formation.

      • Add N -(2-pyridyl)triflimide (2.4 equiv) dissolved in THF. Slowly warm to room temperature and stir overnight.

      • Quench with saturated aqueous NH4​Cl , extract with diethyl ether, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to isolate the di(alkenyl triflate).

    • Kumada-Type Cross-Coupling:

      • In a new flask, dissolve the di(alkenyl triflate) (1.0 equiv) and PdCl2​(dppf) (5 mol%) in anhydrous THF.

      • Cool to 0 °C and slowly add Phenylmagnesium bromide ( PhMgBr , 3.0 equiv).

      • Validation: The reaction mixture will transition from orange to dark brown/black as the active Pd(0) species is formed and cross-coupling proceeds.

      • Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield Ph-bod* as a stable, crystalline solid [2].

    Protocol B: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones [1, 4]

    Objective: Achieve >99% ee in the conjugate addition of phenylboronic acid to 2-cyclohexen-1-one using a bicyclo[2.2.2]octadiene ligand. Causality Check: The addition of aqueous KOH is not merely for pH adjustment; it is mechanistically mandatory. It hydrolyzes the chloride-bridged Rh precursor to form the active [Rh(OH)(diene)]n​ complex, which is the only species capable of undergoing transmetalation with the boronic acid.

    Step-by-Step Procedure:

    • Precatalyst Generation:

      • In a reaction vial under argon, combine [RhCl(C2​H4​)2​]2​ (1.5 mol% Rh) and the chiral diene ligand (e.g., Ligand 9 or Ph-bod*, 3.3 mol%).

      • Add 1,4-dioxane (1.0 mL per 0.3 mmol substrate). Stir at room temperature for 15 minutes.

      • Validation: The ethylene gas will evolve (bubbles may be visible), and the solution will turn a distinct yellow-orange, confirming the displacement of ethylene by the strongly coordinating chiral diene.

    • Active Catalyst Formation:

      • Add 1.5 M aqueous KOH (0.1 mL). Stir for 5 minutes.

    • Substrate Addition & Reaction:

      • Add phenylboronic acid (2.0 equiv) and 2-cyclohexen-1-one (1.0 equiv).

      • Stir the mixture at 30 °C for 1–3 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Validation: Complete consumption of the UV-active enone spot indicates reaction completion.

    • Workup:

      • Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

      • Purify the product via silica gel chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

    References

    • Okamoto, K., Hayashi, T., & Rawal, V. H. (2008). Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions. Organic Letters, 10(19), 4387-4389. [Link]

    • Tokunaga, N., Otomaru, Y., Okamoto, K., Ueyama, K., Shintani, R., & Hayashi, T. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(42), 13584-13585. [Link]

    • Chen, W.-T., Luo, W.-C., Liang, J.-T., He, Y.-T., & Hu, Y.-J. (2025). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. The Journal of Organic Chemistry, 90(17), 6073-6078. [Link]

    • Otomaru, Y., Okamoto, K., Shintani, R., & Hayashi, T. (2005). Preparation of C2-Symmetric Bicyclo[2.2.2]octa-2,5-diene Ligands and Their Use for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids. The Journal of Organic Chemistry, 70(7), 2503-2508. [Link]

    Troubleshooting & Optimization

    Improving the yield of the bicyclo[2.2.2]octane ring formation

    Author: BenchChem Technical Support Team. Date: March 2026

    Yield Optimization, Troubleshooting & Validated Protocols

    Introduction Welcome to the Technical Support Center for Bicyclo[2.2.2]octane (BCO) Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the construction of the BCO ring system. The fully aliphatic BCO core is a highly sought-after 3-dimensional bioisostere for the 2-dimensional para-phenyl group, offering an Fsp3 fraction of 1.0, which significantly improves drug solubility, reduces toxicity, and enhances receptor-ligand complementarity[1]. However, synthesizing this sterically congested bridged system often presents challenges such as poor yields, competing side reactions, and difficult bridgehead functionalization.

    Section 1: Mechanistic Troubleshooting & FAQs

    Q1: Why is my thermal[4+2] cycloaddition stalling at low yields despite prolonged heating? A1: The formation of the BCO core via a Diels-Alder reaction between a 1,3-cyclohexadiene and a dienophile is reversible. Heating the reaction to overcome the initial activation barrier often provides enough thermal energy to trigger the retro-Diels-Alder reaction, shifting the equilibrium back toward the starting materials[2]. Solution: Transition from thermodynamic to kinetic control. By introducing a Lewis acid catalyst (e.g., BF3·Et2O or YbCl3), you lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This reduces the activation energy, allowing the forward cycloaddition to proceed rapidly at lower temperatures (e.g., -78 °C to 25 °C) where the retro-reaction is thermodynamically disfavored[2][3].

    Q2: How do I control the endo/exo stereoselectivity during the formation of the BCO core? A2: While secondary orbital interactions naturally favor the endo transition state, the steric bulk of the developing bicyclic cage can push the reaction toward the exo isomer. Solution: Lowering the reaction temperature maximizes the kinetic preference for the endo adduct. Additionally, stoichiometric amounts of Lewis acids like Ytterbium trichloride (YbCl3) coordinate with heteroatoms on the dienophile, locking it into a conformation that heavily favors endo addition. You can validate the success of this via 1H NMR: in the endo isomer, the anisotropic shielding cone of the newly formed double bond will shift the adjacent protons (e.g., an aldehyde proton) significantly upfield compared to the exo isomer[3].

    Q3: I am trying to functionalize the bridgehead positions (C1, C4) of my synthesized BCO ring, but standard nucleophilic substitution (SN2) fails completely. Why? A3: Bridgehead carbons in the rigid BCO cage cannot undergo the Walden inversion required for an SN2 mechanism; attacking from the back of the sp3 carbon is geometrically impossible[4]. Solution: Abandon SN2 pathways. Instead, utilize transition metal-catalyzed oxidations. For example, treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst affords an oxo-substituted bicyclo[2.2.2]octane species, providing a high-yield commercial route to 1,4-disubstituted BCO derivatives[4].

    Section 2: Workflow Visualization

    BCO_Optimization A Diene + Dienophile B Lewis Acid Catalysis (Lower Activation Energy) A->B C [4+2] Cycloaddition B->C D Yield > 80%? C->D E BCO Core Isolated (Endo-favored) D->E Yes F Polymerization or Retro-Diels-Alder D->F No G Decrease Temp & Add Inhibitor F->G G->B

    Logical troubleshooting workflow for BCO core synthesis via [4+2] cycloaddition.

    Section 3: Quantitative Data on Catalyst Efficacy

    To optimize your specific reaction, compare the empirical data of various catalytic systems used in BCO formation.

    Catalyst SystemOperating Temp (°C)Typical Yield (%)Endo:Exo RatioMechanistic Observation
    Thermal (None) 80 to 120< 40~ 1:1.8High retro-Diels-Alder competition; poor selectivity[2].
    BF3·Et2O (1.0 eq) -78 to 25> 90> 95:5Excellent regio- and diastereoselectivity; rapid reaction[2].
    YbCl3 (1.0 eq) 25 to 8075 - 8580:20Highly effective for sterically hindered or amide-containing dienes[3].
    AlCl3 (Catalytic) 0 to 25~ 47N/APrimarily used for downstream Friedel-Crafts alkylation of BCO derivatives[1].
    Section 4: Validated Experimental Protocol

    Self-Validating Lewis Acid-Catalyzed [4+2] Cycloaddition for BCO Core Formation This protocol outlines the synthesis of a bicyclo[2.2.2]octane derivative using a diene and a dienophile (e.g., methacrolein), engineered with built-in validation checkpoints to ensure scientific integrity.

    • Step 1: Reagent Preparation & System Purge

      • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve 1,3-cyclohexadiene (1.0 eq) and the dienophile (1.2 eq) in anhydrous toluene (0.1 M).

      • Self-Validation Checkpoint: Inspect the diene before use. It must be freshly distilled and colorless. A yellow tint indicates radical auto-oxidation/polymerization, which will act as a poison to the yield.

    • Step 2: Catalyst Introduction

      • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add BF3·Et2O (1.0 eq) dropwise over 15 minutes.

      • Causality: The dropwise addition at cryogenic temperatures prevents an exothermic runaway and suppresses the thermal activation of competing diene polymerization pathways[2].

    • Step 3: Cycloaddition & Monitoring

      • Action: Allow the reaction to slowly warm to room temperature over 4 to 6 hours.

      • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent. The disappearance of the UV-active diene spot and the emergence of a new spot (stainable with KMnO4) confirms the forward trajectory of the cycloaddition.

    • Step 4: Quench & Workup

      • Action: Quench the reaction by adding saturated aqueous NaHCO3 at 0 °C to neutralize the Lewis acid. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Step 5: Analytical Validation (NMR)

      • Action: Purify the crude product via flash column chromatography and acquire a 1H NMR spectrum (CDCl3).

      • Self-Validation Checkpoint: Confirm the stereochemistry by analyzing the chemical shift of the substituent protons. If the newly formed double bond is syn to the substituent (endo configuration), the anisotropic shielding effect will shift the proton significantly upfield relative to the exo-isomer[3].

    References
    • Title: Bicyclo[2.2.
    • Title: WO2019075004A1 - Synthesis of bicyclo[2.2.
    • Title: A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.
    • Title: Bicyclo[2.2.

    Sources

    Overcoming challenges in the purification of polar methanesulfonamides

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar methanesulfonamides ( R−NH−SO2​−CH3​ ).

    Due to their strong dipole moments, acidic NH protons, and highly polar sulfonyl oxygens, these molecules frequently exhibit poor solubility in non-polar solvents, irreversible adsorption on standard silica gel, and co-elution with polar impurities. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

    Part 1: Diagnostic Purification Strategy

    Before diving into specific troubleshooting scenarios, it is critical to select the correct chromatographic mode. The high polarity of methanesulfonamides often renders traditional Normal-Phase Chromatography (NPC) ineffective due to severe peak tailing, while standard Reversed-Phase Chromatography (RPC) may fail to retain the compound[1].

    G Start Crude Polar Methanesulfonamide CheckSol Soluble in Non-Polar Solvents (e.g., DCM)? Start->CheckSol NP Modified Normal Phase (Add MeOH/TEA) CheckSol->NP Yes CheckRP Retained on Standard C18? CheckSol->CheckRP No RP Aqueous-Rich RP-HPLC (e.g., HSS T3 Column) CheckRP->RP Yes HILIC HILIC Chromatography (Amide/Diol Phase) CheckRP->HILIC No (Elutes in Void)

    Caption: Decision matrix for selecting the optimal chromatographic purification route.

    Quantitative Comparison of Chromatographic Modes

    To facilitate your method development, the following table summarizes the operational parameters and expected outcomes for methanesulfonamides across different chromatographic modes[2].

    Chromatographic ModeStationary PhaseMobile Phase (A / B)Sulfonamide RetentionCommon Pitfalls
    Normal Phase (NPC) Bare SilicaHexane / EtOAcExtremely StrongIrreversible binding; severe tailing due to silanol interactions.
    Standard Reversed-Phase C18 (High Carbon Load)Water / AcetonitrileVery WeakElution in the void volume; phase collapse in 100% aqueous.
    Aqueous-Compatible RP Polar-modified C18 / T3Water / MethanolModerate to StrongRequires highly aqueous gradients (>95% water) initially.
    HILIC Amide, Diol, or ZwitterionicAcetonitrile / WaterStrongLong equilibration times; sample solvent mismatch causes distortion.

    Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why does my methanesulfonamide streak down the TLC plate and tail severely on a standard silica flash column?

    Mechanistic Causality: Methanesulfonamides contain both a strong hydrogen bond donor (the acidic NH proton) and strong hydrogen bond acceptors (the sulfonyl oxygens). On bare silica, the NH proton hydrogen-bonds with the oxygen of surface silanol groups, while the sulfonyl oxygens interact with the silanol protons. This dual-point binding creates an exceptionally strong, sometimes irreversible, adsorption profile. Solution: You must disrupt this hydrogen-bonding network. If you are restricted to Normal Phase, modify your mobile phase by adding a highly polar, competitive hydrogen-bonding modifier (e.g., 1-5% Methanol) and a basic modifier (e.g., 0.1% Triethylamine) to mask the acidic silanol sites.

    Q2: I switched to Reversed-Phase Preparative HPLC (C18), but my compound elutes in the void volume. How can I increase retention?

    Mechanistic Causality: Standard C18 columns rely on hydrophobic interactions[3]. Highly polar methanesulfonamides partition preferentially into the polar mobile phase rather than the non-polar C18 chains. Furthermore, if you drop the organic modifier to 0% to force retention, standard C18 chains undergo "phase collapse" (conformational matting), effectively eliminating the surface area available for interaction. Solution: Utilize an aqueous-compatible reversed-phase column, such as a polar-copolymerized C18 or a high-strength silica (HSS) T3 column[4][5]. These phases have lower ligand density and resist phase collapse in 100% aqueous conditions, allowing you to start your gradient at 100% water to maximize the retention of polar analytes[5].

    Q3: My methanesulfonamide is completely insoluble in non-polar solvents and unretained on C18. What is the ultimate fallback?

    Mechanistic Causality: When a compound is too polar for RPC and too sticky for NPC, it falls into the "chromatographic gap." Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this scenario[1]. HILIC uses a polar stationary phase (like silica or amide) but elutes with a reversed-phase-like solvent system starting with high organic (e.g., 95% Acetonitrile) and increasing the aqueous portion to elute the compound[6][7]. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer[8].

    Part 3: Self-Validating Experimental Protocols

    If you determine that HILIC is required for your highly polar methanesulfonamide, follow this self-validating protocol. It is designed to prevent the most common failure point in HILIC: solvent mismatch[6].

    Protocol 1: HILIC Purification of Highly Polar Methanesulfonamides

    Causality Note on Sample Diluent: In HILIC, water is the strong eluting solvent[9]. If you dissolve your sample in 100% water and inject it into a column equilibrated at 95% Acetonitrile, the water plug will carry the analyte straight through the column without allowing it to partition into the stationary phase, resulting in peak splitting or void elution[6].

    Step-by-Step Methodology:

    • Sample Preparation (Self-Validation Step):

      • Dissolve the crude methanesulfonamide in a mixture of 75% Acetonitrile / 25% Water.

      • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully soluble. Add 1% Formic acid or adjust the ACN:Water ratio slightly, but never exceed 40% water in the injection diluent.

    • Column Equilibration:

      • Equilibrate an Amide-bonded HILIC column with 95% Acetonitrile / 5% Water (containing 10 mM Ammonium Acetate to control ionic interactions)[7].

      • Critical Parameter: HILIC requires extensive equilibration. Run at least 10-15 column volumes (CVs) before injection to establish the stable water-rich layer on the stationary phase[6].

    • Gradient Execution:

      • Run a linear gradient from 95% ACN to 50% ACN over 20 CVs.

      • Collect fractions based on UV absorption (typically 210-254 nm for sulfonamides).

    • Fraction Analysis:

      • Analyze fractions via LC-MS. Ensure the mass corresponds to the [M+H]+ or [M−H]− of your target methanesulfonamide[10].

    • Product Isolation:

      • Pool pure fractions. Because the eluent is highly aqueous/organic, remove the Acetonitrile via rotary evaporation under reduced pressure, then lyophilize the remaining aqueous layer to yield the pure powder.

    HILIC Step1 1. Sample Prep Dissolve in high organic (e.g., 75% ACN) Step2 2. Column Equilibration Long equilibration (10-15 CVs) Step1->Step2 Step3 3. Gradient Elution Start: 95% ACN -> End: 50% ACN Step2->Step3 Step4 4. Fraction Analysis LC-MS/TLC validation Step3->Step4 Step5 5. Solvent Removal Lyophilization or Rotary Evaporation Step4->Step5

    Caption: Step-by-step workflow for HILIC purification of highly polar compounds.

    Protocol 2: Recrystallization of Methanesulfonamides (Non-Chromatographic Alternative)

    If chromatography fails or scales poorly, crystallization is a highly effective orthogonal purification method for sulfonamides[11][12].

    Step-by-Step Methodology:

    • Solvent Selection: Test dual-solvent systems. A common highly effective system for methanesulfonamides is Ethyl Acetate (good solvent) and Hexane or Heptane (anti-solvent).

    • Dissolution: Suspend the crude material in a minimal volume of boiling Ethyl Acetate until fully dissolved[10].

    • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or highly cross-linked polymeric byproducts[11].

    • Anti-Solvent Addition: While the solution is still warm, add the anti-solvent (Heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a single drop of Ethyl Acetate to clear the solution.

    • Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Causality: Slow cooling allows the methanesulfonamide molecules to thermodynamically assemble into a pure crystal lattice, excluding structurally dissimilar impurities[13].

    • Isolation: Filter the resulting crystals via a Büchner funnel and wash with ice-cold Heptane[10].

    References

    • Buchi. "Why HILIC is what your polar compounds need for purification." Buchi.com. Available at:[Link]

    • Welch Materials. "[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds." Welch-us.com. Available at:[Link]

    • LCGC International. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." Chromatographyonline.com. Available at:[Link]

    • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Nih.gov. Available at:[Link]

    • Chrom Tech, Inc. "Reverse Phase Chromatography Techniques." Chromtech.com. Available at:[Link]

    • CABI Digital Library. "Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds." Cabidigitallibrary.org. Available at:[Link]

    • Waters Corporation. "Retention Without Compromise: Waters™ XSelect™ HSS T3 OBD™ Preparative Column for Polar Compounds." Waters.com. Available at:[Link]

    • Google Patents. "EP0583960A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides." Google.com.

    Sources

    Troubleshooting guide for the sulfonylation of bicyclo[2.2.2]octan-2-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for synthetic chemistry. This guide provides specialized troubleshooting advice for the sulfonylation of bicyclo[2.2.2]octan-2-amine, a challenging reaction due to the unique structural properties of the substrate. The following question-and-answer section is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and optimize their synthetic outcomes.

    Frequently Asked Questions (FAQs)
    Q1: My sulfonylation reaction of bicyclo[2.2.2]octan-2-amine shows very low to no product formation. What are the likely causes and how can I fix it?

    A1: This is the most common issue encountered with this substrate and typically points to one primary challenge: steric hindrance. The bicyclo[2.2.2]octane cage is a rigid, three-dimensional structure that significantly obstructs the nucleophilic nitrogen atom, impeding its approach to the electrophilic sulfur center of the sulfonyl chloride.[1]

    Several factors can be addressed to overcome this hurdle:

    • Steric Hindrance: The bulky bicyclic framework is the main culprit for slow or incomplete reactions.[1]

      • Increase Reaction Temperature: Providing more kinetic energy can help the molecules overcome the high activation energy barrier imposed by steric repulsion. Consider incrementally increasing the temperature, potentially to the reflux temperature of your chosen solvent.[1]

      • Employ a Nucleophilic Catalyst: A catalyst like 4-Dimethylaminopyridine (DMAP) can be highly effective. DMAP first attacks the sulfonyl chloride to form a more reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly less sterically shielded, allowing the hindered bicyclo[2.2.2]octan-2-amine to attack more readily.[1]

    • Reagent Quality and Conditions:

      • Anhydrous Conditions: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them unreactive.[2] Ensure all glassware is rigorously oven-dried and use anhydrous solvents to prevent decomposition of your electrophile.[1]

      • Reagent Purity: Verify the purity of your bicyclo[2.2.2]octan-2-amine and the sulfonyl chloride. Impurities can inhibit the reaction. Freshly opened or distilled reagents are recommended.[2]

    • Choice of Base:

      • A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes exacerbate the steric problem.[1] While necessary to scavenge the HCl byproduct, its own bulk can further crowd the reaction center. A smaller base like triethylamine (TEA) may be a better initial choice.

    Q2: My TLC analysis shows multiple product spots, and purification is proving difficult. What are the potential side reactions?

    A2: The formation of multiple byproducts complicates purification and reduces the yield of your desired sulfonamide. The most common side reactions in sulfonylation are directly related to the choice of reagents and reaction conditions.

    • Formation of a Chlorinated Byproduct: If you are using pyridine as the base, the pyridinium hydrochloride salt formed as a byproduct can act as a nucleophile. This can lead to the conversion of some sulfonate intermediates or reaction with the sulfonyl chloride, resulting in undesired chlorinated species.[2] To avoid this, switch to a non-nucleophilic base system, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

    • Double Sulfonylation (Sulfonyl Imide Formation): This occurs if your starting amine is primary. While bicyclo[2.2.2]octan-2-amine is a secondary amine, this side reaction can occur if your starting material is contaminated with a primary amine impurity. To mitigate this, ensure the purity of your starting amine and consider using a slight excess (1.1 to 1.2 equivalents) of the amine relative to the sulfonyl chloride.[1]

    • Reaction with Solvent: Solvents that can act as nucleophiles (e.g., alcohols) are generally unsuitable for these reactions unless they are the intended reactant. Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

    The troubleshooting workflow below can help diagnose and solve these common issues.

    G cluster_start Diagnosis cluster_analysis Analysis cluster_cause Probable Cause cluster_solution Solution start Problematic Sulfonylation (Low Yield / Multiple Spots) analysis Analyze Reaction Profile (TLC, LC-MS) start->analysis cause1 Incomplete Reaction (High SM Spot) analysis->cause1 cause2 Multiple Byproducts analysis->cause2 cause3 No Desired Product analysis->cause3 sol1 1. Increase Temperature 2. Add DMAP Catalyst 3. Extend Reaction Time cause1->sol1 Steric Hindrance sol2 1. Switch to Non-nucleophilic Base (TEA) 2. Check for SM Impurities 3. Modify Workup Procedure cause2->sol2 Side Reactions sol3 1. Verify Reagent Quality (Moisture?) 2. Confirm Structure of Starting Amine 3. Re-evaluate Reaction Conditions cause3->sol3 Reagent Failure

    Caption: Troubleshooting workflow for sulfonylation reactions.

    Q3: How can I effectively monitor the progress of this sluggish reaction?

    A3: Thin-Layer Chromatography (TLC) is the most practical method for monitoring the reaction. Given the steric hindrance, the reaction may take several hours or even days to reach completion.

    Detailed Experimental Protocol: TLC Monitoring

    • Preparation of the TLC Plate:

      • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.

      • Mark three lanes: "SM" (Starting Material - amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

    • Choosing a Solvent System:

      • The goal is to achieve good separation (ΔRf > 0.2) between the starting amine and the less polar sulfonamide product.

      • A good starting point is a mixture of hexanes and ethyl acetate (EtOAc). A 7:3 Hexanes:EtOAc mixture is often effective. The starting amine should have a lower Rf value than the product sulfonamide.

    • Spotting the Plate:

      • Spot a dilute solution of your bicyclo[2.2.2]octan-2-amine in the "SM" lane.

      • Spot the reaction mixture in the "Rxn" lane.

      • In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture on top of it. This helps to definitively identify the starting material spot in the reaction lane.

    • Development and Visualization:

      • Develop the plate in a chamber saturated with the chosen solvent system.

      • Visualize the plate first under UV light (if your sulfonyl chloride is aromatic).

      • Then, stain the plate to visualize the amine and sulfonamide. A ninhydrin stain is excellent for visualizing the primary/secondary starting amine (will appear as a colored spot), which will not stain the fully reacted sulfonamide product. A potassium permanganate (KMnO₄) stain can also be used, which will visualize most organic compounds.

    • Analysis:

      • The reaction is complete when the starting amine spot in the "Rxn" lane has completely disappeared.

    Experimental Protocols & Data
    General Protocol for Sulfonylation of Bicyclo[2.2.2]octan-2-amine

    This protocol is a starting point and should be optimized based on TLC monitoring.

    • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add bicyclo[2.2.2]octan-2-amine (1.0 eq).

    • Solvent and Base: Dissolve the amine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq).

    • Catalyst (Optional but Recommended): Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Addition of Sulfonyl Chloride: Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. If the reaction is slow, gently heat the mixture to reflux.

    • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography.

    The general reaction scheme is illustrated below.

    ReactionScheme cluster_reactants Reactants cluster_conditions Conditions Amine Bicyclo[2.2.2]octan-2-amine Product Sulfonamide Product Amine->Product + SulfonylChloride R-SO2Cl SulfonylChloride->Product Byproduct + Base·HCl Product->Byproduct Base Base (e.g., TEA) DMAP (cat.) Solvent Solvent (e.g., DCM)

    Caption: General sulfonylation reaction scheme.

    Data Summary: Reagent Selection

    The choice of base and solvent is critical for success. The following table provides guidance for selecting appropriate reagents.

    Reagent TypeCompoundKey Characteristics & RecommendationsCitation
    Base PyridineNot Recommended. Can lead to chlorinated byproducts due to the nucleophilicity of the resulting pyridinium hydrochloride salt.[2]
    Triethylamine (TEA)Good Starting Choice. A non-nucleophilic base that effectively scavenges HCl. Smaller than DIPEA, which can be an advantage.[2]
    DIPEAAlternative Choice. A bulkier, non-nucleophilic base. May be less effective if steric hindrance is already a major issue.[1]
    Catalyst DMAPHighly Recommended. Forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction with hindered amines.[1]
    Solvent Dichloromethane (DCM)Excellent Choice. Inert, aprotic, and easily removed.[3]
    Acetonitrile (MeCN)Good Alternative. A polar, aprotic solvent. Useful if solubility is an issue in DCM.[2]
    Tetrahydrofuran (THF)Good Alternative. Aprotic ether solvent. Ensure it is anhydrous as it can contain peroxides and water.
    References
    • Bella, M., et al. (2008). Synergic asymmetric organocatalysis (SAOc) of Cinchona alkaloids and secondary amines in the synthesis of bicyclo[2.2.2]octan-2-ones. Chemical Communications. Available at: [Link]

    • Fu, Y., et al. (2019). Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage. ChemistryOpen. Available at: [Link]

    • Katritzky, A. R., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules. Available at: [Link]

    • Katritzky, A. R., et al. (2012). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis of bicyclo[2.2.2]octane. Available at: [Link]

    • Chowdhury, C., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

    Sources

    Technical Support Center: Optimization of Diels-Alder Synthesis of Bicyclo[2.2.2]octenes

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octenes via the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

    Frequently Asked Questions (FAQs)

    Q1: My Diels-Alder reaction is resulting in a low yield. What are the potential causes and how can I improve it?

    A1: Low yields in the Diels-Alder synthesis of bicyclo[2.2.2]octenes can stem from several factors. Here's a breakdown of common issues and their solutions:

    • Poor Reactivity of Diene or Dienophile: The electronic properties of your reactants are crucial. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[1][2][3][4]

      • Solution: If your diene is electron-poor, consider using a dienophile with strong electron-donating groups, or vice-versa, in what is known as an inverse-electron-demand Diels-Alder reaction.[1] Attaching electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) to the dienophile can significantly enhance reactivity.[1][4]

    • Unfavorable Reaction Equilibrium (Retro-Diels-Alder Reaction): The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder (rDA), becomes favorable at high temperatures.[5][6] This can lead to the decomposition of your desired product back to the starting materials.

      • Solution: Running the reaction at the lowest feasible temperature can help to minimize the rDA reaction. If the reaction requires elevated temperatures to proceed, carefully optimize the temperature to find a balance between reaction rate and product stability. In some cases, a different solvent or the use of a catalyst can allow for lower reaction temperatures.

    • Diene Conformation: The diene must be in the s-cis conformation to react.[3][7] If the diene is locked in an s-trans conformation due to its structure, the reaction will not proceed.

      • Solution: While this is an inherent property of the diene, ensure your chosen diene can adopt the necessary conformation. Cyclic dienes like 1,3-cyclohexadiene are locked in the s-cis conformation and are often highly reactive.[3]

    • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing down the reaction and reducing the yield.

      • Solution: If possible, consider using less sterically hindered starting materials. Alternatively, prolonged reaction times or higher temperatures might be necessary, though be mindful of the potential for the retro-Diels-Alder reaction.

    • Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

      • Solution: Experiment with different solvents, ranging from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, water).[5] Water has been shown to accelerate some Diels-Alder reactions due to hydrophobic effects.[5] A systematic screening of temperatures is also recommended.

    Q2: I am observing the formation of multiple isomers. How can I control the stereoselectivity (endo vs. exo) of my reaction?

    A2: The formation of endo and exo diastereomers is a common feature of the Diels-Alder reaction.[8] The endo product is often the kinetically favored product due to secondary orbital interactions, especially at lower temperatures.[1]

    • Temperature Control: Lower reaction temperatures generally favor the formation of the endo product. Higher temperatures can lead to the thermodynamically more stable exo product, sometimes through a retro-Diels-Alder/Diels-Alder equilibration sequence.[6]

    • Lewis Acid Catalysis: Lewis acids can significantly enhance the stereoselectivity of the Diels-Alder reaction, often favoring the endo product.[9][10] They coordinate to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions that stabilize the endo transition state.[5]

    • Solvent Effects: The choice of solvent can influence the endo/exo ratio, although this effect is often less pronounced than temperature or catalysis.

    Q3: My reaction is very slow. How can I accelerate the reaction rate?

    A3: A sluggish Diels-Alder reaction can often be accelerated by one or more of the following strategies:

    • Lewis Acid Catalysis: This is one of the most effective methods to increase the rate of a Diels-Alder reaction.[5][11] Lewis acids such as AlCl₃, BF₃·Et₂O, and YbCl₃ can dramatically accelerate the reaction, even at low temperatures.[9][11][12]

    • Increased Reactant Concentration: Increasing the concentration of the reactants can lead to a higher reaction rate.

    • Elevated Temperature: Increasing the reaction temperature will generally increase the reaction rate.[13] However, be aware of the potential for the retro-Diels-Alder reaction at excessively high temperatures.[5]

    • High Pressure: Applying high pressure can also accelerate the reaction, although this requires specialized equipment.

    Q4: I am struggling to purify my bicyclo[2.2.2]octene product. What are some common purification strategies?

    A4: The purification of bicyclo[2.2.2]octene adducts typically involves standard organic chemistry techniques.

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often performed to remove any water-soluble byproducts or catalysts. This may involve washing the organic layer with water, brine, and then drying it over an anhydrous salt like sodium sulfate.[14]

    • Flash Column Chromatography: This is the most common method for purifying Diels-Alder adducts.[14][15] A silica gel column is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.[14] The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method to obtain highly pure material.

    • Distillation: For liquid products, distillation under reduced pressure may be a suitable purification technique.

    Troubleshooting Guide

    Problem Potential Cause Recommended Solution(s)
    No Reaction or Very Low Conversion - Inherently unreactive diene or dienophile.- Diene is in a fixed s-trans conformation.- Incorrect reaction temperature (too low).- Use a more reactive diene (electron-rich) or dienophile (electron-poor).[1][3]- Employ a Lewis acid catalyst to activate the dienophile.[5][11]- Screen higher reaction temperatures, while monitoring for product decomposition.[13]- Ensure the chosen diene can adopt the required s-cis conformation.[7]
    Low Yield - Retro-Diels-Alder reaction is occurring.- Steric hindrance.- Competing side reactions.- Lower the reaction temperature.- Use a Lewis acid catalyst to allow for lower reaction temperatures.[9]- If sterically hindered, consider longer reaction times or a more reactive dienophile.- Analyze crude reaction mixture by NMR or GC-MS to identify byproducts and adjust conditions accordingly.
    Poor endo/exo Selectivity - Reaction temperature is too high, favoring the thermodynamic exo product.- Uncatalyzed reaction.- Run the reaction at a lower temperature to favor the kinetic endo product.- Use a Lewis acid catalyst to enhance endo selectivity.[9][10]
    Product Decomposition - Product is unstable at the reaction temperature (retro-Diels-Alder).- Product is sensitive to air or moisture.- Reduce the reaction temperature.[5][6]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
    Difficulty in Purification - Product has similar polarity to starting materials or byproducts.- Optimize the eluent system for column chromatography; consider using a gradient elution.- If the product is an acid or base, an acid-base extraction during workup may help remove impurities.- Consider derivatization of the product to alter its polarity for easier separation, followed by removal of the derivatizing group.

    Experimental Protocols

    Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction

    This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to synthesize a bicyclo[2.2.2]octenone, adapted from literature procedures.[9]

    Materials:

    • Diene (e.g., 1,3-cyclohexadiene)

    • Dienophile (e.g., methyl vinyl ketone)

    • Lewis Acid (e.g., Ytterbium trichloride (YbCl₃))

    • Anhydrous Solvent (e.g., Dichloromethane (DCM))

    • Anhydrous Sodium Sulfate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for eluent

    Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Lewis acid (stoichiometric amounts may be needed if the diene contains a Lewis basic functional group like an amide).[10]

    • Add anhydrous solvent (e.g., DCM) and cool the mixture to the desired temperature (e.g., -78 °C).

    • Slowly add the dienophile to the cooled solution.

    • Add the diene dropwise to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[14]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[14]

    Protocol 2: Monitoring Reaction Progress

    Monitoring the progress of your Diels-Alder reaction is crucial for optimization.

    • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of starting materials and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. This is particularly useful for identifying isomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the reaction progress and the ratio of isomers being formed.

    Visualizations

    Experimental Workflow: Lewis Acid Catalyzed Diels-Alder

    experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dried flask under N₂ add_la 2. Add Lewis Acid prep_flask->add_la add_solvent 3. Add anhydrous solvent add_la->add_solvent cool 4. Cool to -78 °C add_solvent->cool add_dienophile 5. Add dienophile cool->add_dienophile add_diene 6. Add diene add_dienophile->add_diene stir 7. Stir and monitor (TLC/GC-MS) add_diene->stir quench 8. Quench reaction stir->quench extract 9. Extraction quench->extract dry 10. Dry organic layer extract->dry concentrate 11. Concentrate dry->concentrate purify 12. Column Chromatography concentrate->purify product Pure Bicyclo[2.2.2]octene purify->product

    Caption: Workflow for a typical Lewis acid-catalyzed Diels-Alder reaction.

    Troubleshooting Logic Diagram

    troubleshooting_logic start Low Yield or No Reaction check_reactants Are reactants electronically matched? start->check_reactants check_temp Is temperature optimized? check_reactants->check_temp Yes solution_ewg Add Electron-Withdrawing Group to Dienophile check_reactants->solution_ewg No check_catalyst Is a catalyst being used? check_temp->check_catalyst Yes solution_temp Screen a range of temperatures check_temp->solution_temp No check_retro Is retro-Diels-Alder likely? check_catalyst->check_retro Yes solution_catalyst Add a Lewis Acid catalyst check_catalyst->solution_catalyst No solution_retro Lower reaction temperature check_retro->solution_retro Yes

    Caption: A decision tree for troubleshooting low-yielding Diels-Alder reactions.

    References

    • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]

    • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC. (n.d.). Retrieved from [Link]

    • A Facile Diels−Alder Reaction with Benzene: Synthesis of the Bicyclo[2.2.2]octene Skeleton Promoted by Rhenium | Journal of the American Chemical Society. (2001). Retrieved from [Link]

    • Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - RSC Publishing. (2018). Retrieved from [Link]

    • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC. (n.d.). Retrieved from [Link]

    • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC. (2022). Retrieved from [Link]

    • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC. (2022). Retrieved from [Link]

    • Domino Retro Diels-Alder/Diels-Alder Reaction: An Efficient Protocol for the Synthesis of Highly Functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - PubMed. (2006). Retrieved from [Link]

    • Synthesis of Bicyclo[2.2.2]octene Derivatives by using DDA strategy. - ResearchGate. (n.d.). Retrieved from [Link]

    • 1.3: Diels-Alder_Reactions - Chemistry LibreTexts. (2021). Retrieved from [Link]

    • Generation, Stability, Dimerization, and Diels−Alder Reactions of Masked o-Benzoquinones. Synthesis of Substituted Bicyclo[2.2.2]octenones from 2-Methoxyphenols | The Journal of Organic Chemistry - ACS Publications. (1999). Retrieved from [Link]

    • Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - RSC Publishing. (2018). Retrieved from [Link]

    • Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • In Situ Visualization of Reversible Diels–Alder Reactions with Self-Reporting Aggregation-Induced Emission Luminogens | ACS Applied Materials & Interfaces. (2022). Retrieved from [Link]

    • (PDF) Domino retro Diels-Alder/Diels-Alder reaction: An efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - ResearchGate. (n.d.). Retrieved from [Link]

    • Real‐Time Visualisation of Reaction Kinetics and Dynamics: Single‐Molecule Insights into the Iminium‐Catalysed Diels–Alder Reaction - PMC. (2025). Retrieved from [Link]

    • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) - HARVEST. (n.d.). Retrieved from [Link]

    • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? - Quora. (2018). Retrieved from [Link]

    • Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-[5][14]cyclopentadiene) - ResearchGate. (n.d.). Retrieved from [Link]

    • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Retrieved from [Link]

    • Retro-Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]

    • The Diels-Alder Cycloaddition - Chemistry LibreTexts. (2023). Retrieved from [Link]

    • endo / exo Stereoselectivity in Diels Alder Reactions of α , β -Dialkylated Conjugated Enals to Cyclic 1,3-Dienes: Intermediates in the Synthesis of (−)- β -Santalol and Its Analogs - ResearchGate. (n.d.). Retrieved from [Link]

    • GC-MS monitoring of the electrocatalytic Diels–Alder reaction between 1... - ResearchGate. (n.d.). Retrieved from [Link]

    • Stereochemistry of the retro Diels-Alder reaction of cis,exo-5,6-d2-bicyclo[2.2.2]oct-2-ene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction | Organic Letters - ACS Publications. (2021). Retrieved from [Link]

    • Scalable Synthesis of Enantiomerically Pure Bicyclo[2.2.2]octadiene Ligands | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

    • The Diels-Alder Reaction - Master Organic Chemistry. (2017). Retrieved from [Link]

    • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - ResearchGate. (n.d.). Retrieved from [Link]

    • Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide - eScholarship. (n.d.). Retrieved from [Link]

    • Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps. (n.d.). Retrieved from [Link]

    • A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]

    • 14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. (2022). Retrieved from [Link]

    • Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products - PMC. (2025). Retrieved from [Link]

    • Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC. (n.d.). Retrieved from [Link]

    • Diels-Alder Reactivities of Cyclic Dienes and Dienophiles - eScholarship. (2018). Retrieved from [Link]

    • Progress in Lewis-Acid-Templated Diels–Alder Reactions - MDPI. (2024). Retrieved from [Link]

    • Diels–Alder reactions of myrcene using intensified continuous-flow reactors. (n.d.). Retrieved from [Link]

    Sources

    Bicyclo[2.2.2]octane Intermediates: A Technical Support Guide for Enhanced Stability and Reaction Control

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane (BCO) intermediates. The unique three-dimensional structure of the BCO scaffold makes it a valuable bioisostere for aromatic rings in drug design, offering improved physicochemical properties.[1] However, the inherent ring strain and geometric constraints of this bridged system present significant challenges in controlling the stability of its reactive intermediates.

    This guide is structured to provide direct, actionable answers to common experimental issues. We will move from foundational concepts in our FAQ section to specific, in-depth troubleshooting protocols for the challenges you may encounter at the bench.

    Frequently Asked Questions (FAQs)

    Q1: Why are bridgehead intermediates, like those in the bicyclo[2.2.2]octane system, often unstable?

    The primary source of instability for bridgehead carbocations is rooted in Bredt's rule and geometric constraints.[2][3][4] A carbocation is most stable when it adopts a trigonal planar geometry with sp² hybridization, allowing the vacant p-orbital to be stabilized through hyperconjugation.[2][3] In a rigid bicyclic system, the bridgehead carbon is forced into a pyramidal geometry, making it impossible to achieve the ideal 120° bond angles of a planar carbocation.[4] This geometric constraint leads to significant angle strain and poor orbital overlap, destabilizing the carbocation.

    Q2: Is a bicyclo[2.2.2]octyl carbocation more or less stable than a bicyclo[2.2.1]heptyl (norbornyl) carbocation?

    A bicyclo[2.2.2]octyl carbocation is significantly more stable and accessible than a norbornyl carbocation.[2][3] The BCO framework is more flexible, allowing the bridgehead carbon to flatten out more and approach the ideal planar geometry of a carbocation. This increased flexibility reduces the associated angle strain, lowers the activation energy for its formation, and increases its relative stability.[2][3] The relative solvolysis rates of bridgehead bromides clearly illustrate this trend, with 1-bromobicyclo[2.2.2]octane reacting much faster than 1-bromobicyclo[2.2.1]heptane.[2][3]

    Q3: What are the primary types of reactive intermediates I will encounter with BCO systems, and what drives their reactivity?

    You will primarily encounter carbocations and radicals as intermediates.

    • Carbocations: Often formed at the bridgehead, these are highly reactive due to the geometric constraints discussed above.[4][5] Their chemistry is often dominated by a strong driving force for bond formation to alleviate strain or rearrangement to a more stable structure.[5]

    • Radicals: BCO-based radicals are also common. Their stability and subsequent reaction pathways are governed by a delicate interplay between the inherent ring strain of the bicyclic system and the stabilizing (or destabilizing) effects of substituents.[6] Like carbocations, they are prone to rearrangement.

    Q4: How do substituents on the BCO ring influence the stability of an intermediate?

    Due to the saturated, rigid nature of the BCO core, electronic effects of substituents are transmitted primarily through-space (field effects) rather than through resonance.[7][8]

    • Electron-donating groups (EDGs) , such as alkyl or methoxy groups, can help stabilize a carbocationic intermediate through inductive effects.

    • Electron-withdrawing groups (EWGs) , such as cyano or nitro groups, will destabilize a carbocation.[9]

    • For radical intermediates , substituents that can stabilize a radical (e.g., adjacent to a methoxy group) can influence reaction pathways, sometimes favoring rearrangement to a more strained but better-stabilized radical system.[10]

    Troubleshooting Guides: From Synthesis to Reaction Control

    This section addresses specific problems you might encounter during your experiments.

    Guide 1: Low Yield or Stereoselectivity in Diels-Alder Synthesis of the BCO Core

    Q: My Diels-Alder reaction to form the bicyclo[2.2.2]octane core is giving low yields and a mixture of stereoisomers. What can I do to improve this key step?

    A: The Diels-Alder reaction is the most common method for constructing the BCO framework, but its efficiency can be sensitive to several factors.[11][12]

    Causality and Troubleshooting Steps:

    • Poor Diene/Dienophile Reactivity: If the reaction is sluggish, the electronic properties of your reactants may not be optimal.

      • Solution: Employ a Lewis acid catalyst (e.g., BF₃·Et₂O, AlCl₃) to lower the LUMO of the dienophile, which can accelerate the reaction and improve selectivity.[12][13] Be mindful that Lewis acids can also promote undesired side reactions.

    • Unfavorable Thermodynamics: The reaction may be reversible at higher temperatures, leading to decomposition of the desired product.

      • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. If the reaction requires heat, perform careful optimization to balance reaction rate with product stability.

    • Poor Stereoselectivity: The formation of multiple isomers (e.g., endo/exo) is a common challenge.[14]

      • Solution 1 (Kinetic vs. Thermodynamic Control): The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo is typically more thermodynamically stable.[12] Running the reaction at lower temperatures will favor the kinetic endo product. If the desired product is the thermodynamic one, running the reaction at higher temperatures for a longer time may allow for equilibration to the more stable isomer.[13]

      • Solution 2 (Steric Directing Groups): Use a bulky substituent on the diene or dienophile to sterically block one face of the molecule, directing the approach of the other reactant to favor a single stereoisomer.[14]

      • Solution 3 (Chiral Catalysts): For enantioselective synthesis, use a chiral Lewis acid or a chiral oxazaborolidinium catalyst to create a chiral environment that favors the formation of one enantiomer.[15]

    Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

    This protocol is a general guideline and should be adapted for your specific substrates.

    • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).

    • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or dry ice/acetone bath.

    • Dienophile Addition: Slowly add the dienophile (1.0-1.2 equivalents) to the stirred solution.

    • Catalyst Addition: Slowly add the Lewis acid (0.1-1.0 equivalent) dropwise. Monitor for any exotherm.

    • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated NaHCO₃ solution for AlCl₃).

    • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    Guide 2: Unwanted Rearrangement of BCO Intermediates

    Q: My reaction is generating a significant amount of a rearranged bicyclo[3.2.1]octane product. Why is this happening and how can I suppress it?

    A: The rearrangement of a bicyclo[2.2.2]octyl intermediate to the more strained bicyclo[3.2.1]octyl skeleton is a well-documented process driven by the formation of a more stable reactive intermediate.[6][10] This is especially common when a secondary carbocation or radical in the BCO system can rearrange to a more stable tertiary or resonance-stabilized intermediate in the bicyclo[3.2.1] system.

    Causality and Troubleshooting Steps:

    • Highly Polar Solvents: Polar, protic solvents can stabilize charged intermediates and the transition states leading to them, facilitating carbocation formation and subsequent rearrangement.

      • Solution: Switch to a less polar, aprotic solvent (e.g., hexane, toluene, or diethyl ether) to disfavor the formation of charge-separated species.

    • High Reaction Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier for rearrangement.

      • Solution: Perform the reaction at the lowest possible temperature. Cryogenic conditions (-78 °C or lower) are often effective at minimizing molecular motion and preventing rearrangement.

    • Strongly Acidic Conditions: The use of strong Lewis or Brønsted acids can promote the formation of carbocations that are prone to rearrangement.

      • Solution: If an acid is necessary, use the mildest acid possible at a catalytic amount. Consider using a non-coordinating base or a proton sponge to scavenge any trace acid impurities.

    • Intermediate Lifetime: The longer an unstable intermediate exists, the more likely it is to rearrange.

      • Solution: Design the experiment to trap the intermediate as quickly as it is formed. This can be achieved by using a high concentration of a trapping agent (e.g., a nucleophile for a carbocation or a radical trap like TEMPO).

    Visualization: The Rearrangement Pathway

    The following diagram illustrates the common rearrangement of a bicyclo[2.2.2]oct-5-en-2-yl radical to a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl intermediate.[6]

    G cluster_0 Bicyclo[2.2.2]octyl System cluster_1 Transition State cluster_2 Bicyclo[3.2.1]octyl System BCO_Radical Bicyclo[2.2.2]oct-5-en-2-yl Radical (Less Stable) TS Cyclopropylcarbinyl Radical Intermediate BCO_Radical->TS Rearrangement Initiation BCO_Rearranged Bicyclo[3.2.1]oct-6-en-2-yl Radical (More Stable) TS->BCO_Rearranged Ring Expansion

    Caption: Rearrangement from a BCO to a BCO[3.2.1] radical.

    Data Summary: Substituent Effects on Intermediate Stability

    The following table summarizes the general effects of substituents on the stability of BCO intermediates. Note that these are general trends and the actual effect can be context-dependent.

    Substituent TypeExample SubstituentsEffect on Carbocation StabilityEffect on Radical StabilityProbable Mechanism
    Electron Donating (Inductive) -CH₃, -AlkylStabilizingWeakly StabilizingThrough-space field effect
    Electron Donating (Resonance) -OCH₃, -N(CH₃)₂Strongly StabilizingStrongly StabilizingField effect and potential for long-range interactions
    Electron Withdrawing (Inductive) -CF₃, -CN, -NO₂Strongly DestabilizingDestabilizingThrough-space field effect
    Halogens -F, -Cl, -BrDestabilizing (Inductive)Destabilizing (Inductive)Inductive withdrawal outweighs weak donation
    Silicon-based -Si(CH₃)₃StabilizingStabilizingσ-Donation (Hyperconjugation)

    References

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A. Structure and Mechanisms (5th ed.). Springer. [Link]

    • PubMed. (2014). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives. [Link]

    • The Journal of Organic Chemistry. The Stability of Bridgehead Carbocations. [Link]

    • PMC. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. [Link]

    • ResearchGate. (2026). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: Inductive or field effects?[Link]

    • Chemistry Stack Exchange. (2018). Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. [Link]

    • Scribd. Stability of Bridgehead Carbocations. [Link]

    • Iowa State University Digital Repository. Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. [Link]

    • ACS Publications. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. [Link]

    • Chemistry and Biochemistry, University of California, Los Angeles. (2015). Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. [Link]

    • Royal Society of Chemistry. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]

    • PMC. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. [Link]

    • PMC. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. [Link]

    • eScholarship, University of California. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. [Link]

    • PubMed. (2001). The bicyclo[2.2.2]octyl carbene system as a probe for migratory aptitudes of hydrogen to carbenic centers. [Link]

    • PubMed. (2025). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. [Link]

    Sources

    Technical Support Center: Regioselective Functionalization of the Bicyclo[2.2.2]octane Core

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced hydrocarbon functionalization. The bicyclo[2.2.2]octane (BCO) core has emerged as a premier three-dimensional bioisostere for para-substituted benzenes, offering improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability ()[1].

    However, unlike planar arenes, the parent BCO hydrocarbon possesses high D3h​ symmetry and lacks reactive π -systems, making regioselective C–H functionalization notoriously difficult. This guide provides field-proven troubleshooting insights, causality-driven mechanistic explanations, and self-validating protocols to help you overcome statistical mixtures and low yields during BCO functionalization.

    Strategic Workflow for BCO Functionalization

    BCO_Workflow Start Identify Target BCO Functionalization Site Decision Which carbon position requires functionalization? Start->Decision Bridgehead C1 / C4 (Bridgehead C-H) Decision->Bridgehead Node Symmetry Secondary C2 / C3 (Secondary C-H) Decision->Secondary Aliphatic C-H HighlySub Multiple Sites (Highly Substituted) Decision->HighlySub Steric Clash Action1 Pre-install Halide (I/Br) Use Fe/Pd Cross-Coupling Bridgehead->Action1 Radical/Metalation Action2 Install Directing Group Use Ir-Catalyzed Borylation Secondary->Action2 Metallacycle TS Action3 De Novo Synthesis via Diels-Alder Cycloaddition HighlySub->Action3 [4+2] Trajectory

    Logical decision tree for selecting a regioselective bicyclo[2.2.2]octane functionalization strategy.

    Troubleshooting Guides & FAQs

    Q1: I am trying to directly activate the bridgehead (C1/C4) C–H bond of my BCO derivative, but I am recovering unreacted starting material or getting secondary C–H oxidation byproducts. Why is this happening, and how do I fix it?

    The Causality: Bridgehead C–H bonds in the BCO system possess high s-character, making them stronger and less hydridic than standard tertiary C–H bonds. Furthermore, Bredt's rule dictates that the bridgehead carbon cannot rehybridize to a planar sp2 geometry, which severely raises the activation energy for standard concerted oxidative addition or deprotonation pathways utilized by late transition metals. The Solution: Shift from direct C–H activation to a radical-mediated or low-valent cross-coupling approach. Radicals at the bridgehead are surprisingly stable because they do not require hyperconjugative planarity and their formation relieves steric crowding. We recommend pre-installing a halide (e.g., iodine) at the bridgehead and utilizing an Iron-catalyzed Kumada cross-coupling or a photoredox-catalyzed Giese addition, adapting methodologies proven successful in [2].

    Q2: When attempting to functionalize the secondary C–H bonds (C2/C3) of a mono-substituted BCO, I end up with an inseparable statistical mixture of regioisomers. How can I force the catalyst to select a single position?

    The Causality: A mono-substituted BCO still contains up to 12 secondary C–H bonds. Without an electronic bias or a directing group, an transition metal catalyst relies solely on steric differentiation, which is minimal across the symmetrical aliphatic cage. The Solution: You must convert the intermolecular C–H activation into an intramolecular one by employing a Directed C–H Borylation strategy. By installing a Lewis basic directing group (DG) such as an amide or an ester at the C1 position, you can coordinate an Iridium catalyst (e.g., [Ir(cod)OMe]2​ with a bipyridine ligand). This pre-equilibrium coordination restricts the rotational degrees of freedom and forces the Ir-center into proximity with the cis- γ -C–H bond. This lowers the ΔG‡ for C–H cleavage via a rigid 5- or 6-membered metallacycle transition state, yielding exceptional regioselectivity (>20:1 r.r.), analogous to the [3].

    Q3: My late-stage cross-coupling to build a highly substituted BCO core is failing. The catalyst seems to die, and the yield is <5%. Is the BCO cage too sterically hindered?

    The Causality: Yes. The rigid, three-dimensional structure of the BCO framework forces substituents into fixed trajectories. Attempting to append bulky groups onto an already formed, substituted BCO cage induces severe 1,3-diaxial-like eclipsing interactions. The transition state energy required to force a new bulky ligand into this constrained environment is often higher than the decomposition pathway of your catalyst. The Solution: Abandon late-stage functionalization for highly substituted targets. Instead, utilize a de novo synthesis approach via a [4]. By reacting a highly functionalized cyclohexa-2,4-dienone (often generated via oxidative dearomatization of phenols) with a dienophile, the relative stereochemistry and regiochemistry of the substituents are predictably set by orbital symmetry (the endo rule) before the rigid bicyclic cage is fully closed.

    Quantitative Strategy Comparison
    StrategyTarget BCO PositionTypical YieldsRegioselectivity (r.r.)Key Reagents & CatalystsBest Use Case
    Fe-Catalyzed Cross-Coupling C1/C4 (Bridgehead)65–90%>99:1 Fe(acac)3​ , TMEDA, Grignard ReagentAppending aryl/alkyl groups to the primary bioisostere exit vector.
    Directed C–H Borylation C2/C3 (Secondary)50–85%>20:1 (with DG) [Ir(cod)OMe]2​ , B2​pin2​ , dtbpyFunctionalizing the lateral positions of the BCO cage for structural elaboration.
    De Novo Diels-Alder Highly Substituted40–95%>10:1 (endo/exo)Cyclohexadiene, Dienophile, Heat / Lewis AcidSynthesizing complex natural product cores or heavily sterically encumbered analogs.
    Standard Operating Procedure: Iridium-Catalyzed Directed γ -C–H Borylation

    This protocol details the regioselective borylation of a C1-amide substituted BCO. It is designed as a self-validating system ; visual cues at specific steps confirm the active catalytic cycle, preventing the waste of valuable late-stage intermediates.

    Materials Required:

    • [Ir(cod)OMe]2​ (1.5 mol %)

    • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %)

    • Bis(pinacolato)diboron ( B2​pin2​ ) (1.5 equiv.)

    • Dry, degassed Tetrahydrofuran (THF)

    Step-by-Step Methodology:

    • Catalyst Pre-activation (Validation Step 1): Inside an argon-filled glovebox, add [Ir(cod)OMe]2​ and dtbpy to a dry 2-dram vial equipped with a magnetic stir bar. Add 1.0 mL of dry THF.

      • Self-Validation: Stir for 10 minutes. The solution must transition from a pale yellow to a deep, opaque red. This color change signifies the successful displacement of the cyclooctadiene (cod) ligands and the formation of the active Ir-bipyridine complex. If the solution remains yellow, your Ir-dimer is oxidized or the ligand is degraded; abort and prepare fresh reagents.

    • Borane Activation: Add B2​pin2​ to the deep red catalyst solution. Stir for an additional 5 minutes at room temperature. The solution will darken further as the active [Ir(dtbpy)(Bpin)3​] species is generated.

    • Substrate Complexation: Dissolve your BCO-amide substrate (1.0 equiv., typically 0.2 mmol scale) in 1.0 mL of dry THF. Transfer this solution dropwise into the catalyst vial.

    • Thermal Activation: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 80 °C. Stir vigorously for 16 hours.

      • Causality: The elevated temperature provides the necessary energy to overcome the rigid metallacycle transition state required for the γ -C–H cleavage.

    • Quench and Validation (Validation Step 2): Cool the reaction to room temperature. Open the vial to air (which rapidly quenches the active Ir species, turning the solution brown/black). Take a 5 μ L aliquot, dilute in EtOAc, and spot on a TLC plate.

      • Self-Validation: Stain the TLC plate with basic KMnO4​ . The newly formed C–B bond will rapidly oxidize, appearing as a bright yellow spot against the purple background, confirming successful borylation before column chromatography.

    • Isolation: Dilute the crude mixture with 5 mL of EtOAc and filter through a short pad of Celite to remove precipitated iridium salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    References
    • Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications URL: [Link]

    • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au URL: [Link]

    • Title: A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B Source: Journal of the American Chemical Society URL: [Link]

    • Title: σ-Bond Hydroboration of Cyclopropanes Source: Journal of the American Chemical Society URL: [Link]

    Sources

    Methods for removing residual catalysts from bicyclic compound synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Bicyclic Compound Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in drug development: the entrapment of transition metal catalysts (like Palladium and Ruthenium) within rigid bicyclic frameworks.

    Bicyclic compounds often contain strategically positioned heteroatoms (N, O, S) that create pre-organized binding pockets. These pockets act as multidentate ligands, forming highly stable chelates with residual catalysts. Simply washing with water or running standard silica chromatography often fails because the thermodynamic binding affinity of your bicyclic product to the metal is stronger than the metal’s affinity for standard purification media.

    Below, you will find a diagnostic decision tree, targeted troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol to ensure your Active Pharmaceutical Ingredients (APIs) meet the stringent ICH Q3D compliance standards (<5 ppm residual metal).

    Remediation Strategy Decision Tree

    DecisionTree Start Identify Residual Catalyst in Bicyclic Synthesis Ru Ruthenium (e.g., RCM) Start->Ru Pd Palladium (e.g., Suzuki) Start->Pd Ru_Extract Aqueous Extraction (THMP / H2O2) Ru->Ru_Extract Polar Impurities Ru_Scavenge Solid Scavenger (Isocyanide-Silica) Ru->Ru_Scavenge Lipophilic API Pd_Scavenge Macroporous Resin (MP-TMT / PIX) Pd->Pd_Scavenge High Yield Priority Pd_Cryst Crystallization with Additives Pd->Pd_Cryst Late-Stage API

    Fig 1. Decision matrix for selecting catalyst remediation strategies based on metal and API properties.

    Troubleshooting FAQs & Knowledge Base

    Q1: Following the synthesis of a nitrogen-containing bicyclic intermediate via Ring-Closing Metathesis (RCM), my product retains >1,000 ppm of Ruthenium. Standard silica gel filtration only reduces this to 800 ppm. Why is the metal so tightly bound, and how can I achieve <10 ppm? Causality & Mechanism: Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly active, but their decomposition products strongly coordinate to the heteroatoms and the newly formed π-bonds within your rigid bicyclic framework. Standard unmodified silica gel relies on weak physisorption, which cannot thermodynamically outcompete the strong chelation (chemisorption) of your pre-organized bicyclic product. Resolution: You must introduce a scavenger with a binding constant ( Kd​ ) for Ruthenium that vastly exceeds that of your API. Isocyanide-based scavengers, such as 1,4-bis(3-isocyanopropyl)piperazine immobilized on silica (QA@SiO 2​ ), are highly effective. Because isocyanides are powerful σ-donors and weak π-acids, they actively displace the transition metal from the pharmaceutical intermediate, reducing Ru levels to below 5 ppm[1]. Alternatively, for operationally simple extraction, washing the organic phase with an aqueous solution of tris(hydroxymethyl)phosphine (THMP) converts the Ru residues into highly water-soluble complexes that partition cleanly into the aqueous layer[2].

    Q2: I am scaling up a Suzuki-Miyaura coupling to form a functionalized indole-based bicyclic API. The crude contains 1,500 ppm Palladium. Crystallization drops it to 200 ppm, but I need <5 ppm for ICH Q3D compliance. What is the most reliable method to bridge this gap without losing API yield? Causality & Mechanism: Palladium(II) has a high affinity for soft Lewis bases. Indole-based bicyclics often act as multidentate ligands, effectively "trapping" the Pd within the organic matrix. While bulk crystallization purifies the matrix, Palladium often co-crystallizes because it remains chemically coordinated to the API itself. Resolution: Implement a chemisorption step prior to crystallization using a macroporous polystyrene-bound 2,4,6-trimercaptotriazine (MP-TMT) resin. TMT features multiple sulfur atoms that act as an irreversible heavy-metal sink. Because the scavenger is solid-supported, it physically separates the Pd from the API in solution, preventing co-crystallization and reducing Pd levels to <1 ppm[3]. For homogeneous scavenging, Potassium Iso-Pr Xanthate (PIX), sometimes combined synergistically with iodine, has also been shown to be an ultra-efficient scavenger capable of reaching <1 ppm Pd[4].

    Q3: My solid-supported scavenger (MP-TMT) isn't working. The Pd levels only dropped from 800 ppm to 400 ppm after 12 hours. What is the mechanism of failure here? Causality & Mechanism: Scavenging is a thermodynamic equilibrium process dependent on mass transfer. If the metal levels plateau prematurely, you are facing either a capacity failure or a kinetic failure. Capacity failure occurs if the functional group loading (mmol/g) is overwhelmed by off-target binding (e.g., the resin is binding to other electrophiles in your crude). Kinetic failure occurs if the API is highly viscous or the metal is sterically hindered within the bicyclic pocket, preventing the resin's pores from accessing the Pd complex. Resolution: First, validate capacity by adding an additional 3 equivalents of fresh resin. If levels drop, your initial resin was saturated. If levels remain static, you have a kinetic barrier. To resolve kinetic failures, increase the temperature to 50–60 °C to increase polymer swelling and mass transfer, or switch to a silica-based scavenger (e.g., Si-TMT) which has rigid, permanently open pores that do not require solvent swelling[3].

    Quantitative Data: Scavenger Selection Guide

    Scavenger TypeTarget Metal(s)Typical Loading CapacityOptimal TemperatureMechanism of Action
    Isocyanide-Silica (QA@SiO 2​ ) Ru0.5 - 1.0 mmol/g20 - 40 °CStrong σ-donor displacement of API
    MP-TMT (Macroporous Resin) Pd, Ru, Rh0.5 - 2.4 mmol/g40 - 60 °CMultidentate sulfur chelation
    THMP (Aqueous Extraction) RuN/A (Liquid)20 - 50 °CFormation of water-soluble hydroxymethyl complexes
    PIX (Potassium Iso-Pr Xanthate) PdN/A (Additive)20 - 40 °CSynergistic precipitation (often with I 2​ )

    Self-Validating Methodology: Solid-Supported Metal Scavenging

    To ensure reproducibility and trustworthiness, do not treat scavenging as a "black box" step. Implement the following self-validating protocol, which builds analytical feedback loops directly into the workflow.

    Step 1: Baseline Quantification Sample the crude reaction mixture post-workup. Analyze via ICP-MS to establish the baseline metal concentration ( Cinitial​ ). Causality: You cannot accurately dose a scavenger without knowing the exact molar burden of the metal.

    Step 2: Stoichiometric Calculation & Dosing Calculate the moles of residual metal. Add 3 to 5 molar equivalents of the solid-supported scavenger (e.g., MP-TMT for Pd, or Silica-Isocyanide for Ru). Causality: Excess equivalents are required to drive the thermodynamic equilibrium toward the resin-bound state, overcoming the API's competitive chelation.

    Step 3: Kinetic Incubation Suspend the mixture in a polar aprotic solvent (e.g., THF, DMF) or the reaction solvent. Agitate mechanically at 40–60 °C for 4–16 hours. Self-Validation Checkpoint: Pull a 1 mL aliquot at 4 hours, filter, and run a rapid colorimetric test or ICP-MS. If metal levels plateau above target, the system is capacity-limited (add more resin) or kinetically limited (increase temperature).

    Step 4: Filtration & Washing Filter the suspension through a sintered glass funnel. Wash the resin cake with 2-3 bed volumes of the reaction solvent. Causality: Bicyclic APIs can physically entrain within the macroporous structure of the resin; washing ensures you do not sacrifice yield for purity.

    Step 5: Final Verification Concentrate the filtrate and analyze via ICP-MS. The metal content should now be <5 ppm, confirming the API is ready for downstream crystallization or formulation.

    Protocol Step1 1. Baseline ICP-MS (Quantify Metal) Step2 2. Add Scavenger (3-5 Molar Equiv) Step1->Step2 Step3 3. Kinetic Incubation (4-16h, 40-60°C) Step2->Step3 Step4 4. Filtration & Solvent Wash Step3->Step4 Step5 5. Final ICP-MS (<5 ppm Target) Step4->Step5

    Fig 2. Self-validating workflow for solid-supported metal scavenging with integrated ICP-MS checkpoints.

    References

    • Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger, Organic Process Research & Development - ACS Publications,1

    • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures, Organic Process Research & Development - ACS Publications, 2

    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry, Organic Process Research & Development - ACS Publications, 3

    • The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery, Organic Process Research & Development - ACS Publications, 4

    Sources

    Validation & Comparative

    Comprehensive Analytical Guide: Characterization of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Challenge of Aliphatic Sulfonamides

    {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide (CAS: 1875059-62-3) is a highly specialized aliphatic sulfonamide. In modern drug discovery, the bicyclo[2.2.2]octane motif is increasingly utilized as a rigid, lipophilic bioisostere for phenyl or tert-butyl groups. This three-dimensional scaffold offers unique spatial coverage and quantum interference properties, making it a valuable building block for single-molecule insulators and metabolically stable pharmacophores[1].

    However, characterizing this compound presents a distinct analytical hurdle. Unlike aromatic sulfonamides (e.g., sulfamethoxazole), aliphatic sulfonamides lack a conjugated π -electron system[2]. This absence of a native chromophore renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) largely ineffective without chemical modification. Consequently, scientists must rely on mass spectrometry (LC-MS/MS), pre-column derivatization, or quantitative Nuclear Magnetic Resonance (qNMR) to achieve accurate quantification and purity analysis.

    This guide objectively compares these three analytical modalities, providing causality-driven, self-validating protocols to ensure scientific integrity in your characterization workflows.

    Comparative Overview of Analytical Modalities

    To select the most appropriate method, researchers must weigh sensitivity requirements against throughput and equipment availability. The following table summarizes the performance metrics of the three primary techniques for analyzing {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide.

    Analytical ParameterLC-MS/MS (ESI-)HPLC-UV (Derivatized)qNMR (1H)
    Primary Mechanism Direct ionization of acidic -NH protonUV absorption via introduced chromophoreIntegration of proton resonance signals
    Sensitivity (LOD) High (~1-5 ng/mL)Moderate (~0.5-1 µg/mL)Low (~100 µg/mL)
    Specificity Excellent (MRM transitions)Good (Chromatographic separation)Excellent (Structural elucidation)
    Sample Preparation Minimal (Dilute & Shoot)Complex (Derivatization required)Minimal (Dissolution in D2O/CDCl3)
    Reference Standard Required (Identical standard)Required (Identical standard)Not Required (Uses internal calibrant)
    Best Use Case Pharmacokinetics, BioanalysisRoutine QC, High-throughput screeningAbsolute purity of novel building blocks

    Methodological Workflows & Experimental Protocols

    As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way. The following methodologies are built as self-validating systems, ensuring that any analytical failure can be isolated and identified immediately.

    Protocol A: LC-MS/MS (The Gold Standard for Sensitivity)

    Causality: Electrospray Ionization (ESI) is ideal for this compound because the sulfonamide nitrogen possesses an acidic proton. Operating the MS in negative ion mode (ESI-) facilitates the loss of this proton [M−H]− , generating a strong signal without the need for a UV chromophore[3]. Self-Validation: This protocol utilizes a structural analog (e.g., ethanesulfonamide or adamantylmethanesulfonamide) as an Internal Standard (IS). If the MS signal drops due to matrix ion suppression, the IS signal will drop proportionally, validating the quantitative ratio.

    Step-by-Step Methodology:

    • Sample Preparation: Dilute the {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide sample in 30% aqueous acetonitrile to a concentration of 10-100 ng/mL.

    • Internal Standard Addition: Spike all samples, blanks, and calibrators with 50 ng/mL of the chosen IS.

    • Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 5 µm, 2.1 x 50 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • MS/MS Detection: Monitor the [M−H]− precursor ion. For {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide, the expected monoisotopic mass is ~189.08 Da, yielding a precursor ion near m/z 188.1. Optimize collision energy to monitor the transition corresponding to the loss of the SO2​ group.

    • Validation Check: Analyze a double-blank (no analyte, no IS) and a single-blank (IS only) to ensure no isotopic crosstalk or column carryover exists.

    Protocol B: HPLC-UV with Pre-Column Derivatization

    Causality: Because the target lacks a chromophore, we must covalently attach one. Derivatization with reagents like N-(4-methanesulfonyl-benzoyl)-imidazole introduces a strong UV-absorbing moiety to the primary sulfonamide amine, enabling detection at standard UV wavelengths (e.g., 254 nm)[2],[3]. Self-Validation: Derivatization reactions can be incomplete or yield side products. A System Suitability Test (SST) and a derivatized blank are mandatory to ensure reagent peaks do not co-elute with the analyte derivative.

    Step-by-Step Methodology:

    • Derivatization Reaction: Mix 100 µL of the sample with 50 µL of the derivatizing agent (N-(4-methanesulfonyl-benzoyl)-imidazole) in an anhydrous basic buffer (e.g., sodium carbonate, pH 9.0).

    • Incubation: Heat the mixture at 60°C for 30 minutes to drive the reaction to completion.

    • Quenching: Add 50 µL of 0.1 M HCl to neutralize the pH and stop the reaction.

    • HPLC Analysis: Inject 10 µL onto a C8 or C18 column. Run an isocratic mobile phase of 40% Methanol / 60% Water. Monitor UV absorbance at 254 nm.

    • Validation Check: Subtract the chromatogram of the derivatized blank from the sample chromatogram. The peak area of the analyte must demonstrate linearity ( R2>0.995 ) across a 1-100 µg/mL calibration curve.

    Protocol C: Quantitative NMR (qNMR) for Absolute Purity

    Causality: When synthesizing novel bicyclic building blocks, identical reference standards of known purity are rarely available. qNMR is a primary ratio method; the area of a proton resonance is directly proportional to the number of nuclei, regardless of the molecule. Therefore, absolute purity can be determined using a completely different, highly pure internal calibrant[4]. Self-Validation: The chosen calibrant must have a relaxation time ( T1​ ) compatible with the analyte and exhibit a distinct, non-overlapping chemical shift.

    Step-by-Step Methodology:

    • Calibrant Selection: Weigh exactly 10.0 mg of a traceable internal calibrant (e.g., Maleic acid, which provides a sharp singlet at ~6.3 ppm).

    • Sample Preparation: Accurately weigh ~20.0 mg of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide. Co-dissolve both the sample and the calibrant in 1.0 mL of Deuterated Chloroform ( CDCl3​ ) or Deuterium Oxide ( D2​O ).

    • NMR Acquisition: Acquire a 1H NMR spectrum using a 90° pulse angle. Crucially, set the relaxation delay ( D1​ ) to at least 5 times the longest T1​ in the mixture (typically >20 seconds) to ensure complete longitudinal relaxation and quantitative integration.

    • Data Processing: Integrate the maleic acid singlet (2 protons) and a distinct, isolated proton from the bicyclo[2.2.2]octane ring (e.g., the bridgehead proton).

    • Validation Check: Calculate the absolute purity using the mass, molecular weight, and integral ratios of the calibrant versus the analyte.

    Analytical Decision Workflow

    To streamline laboratory operations, the following decision matrix illustrates the logical relationship between the analytical goal and the selected methodology.

    AnalyticalWorkflow Start Sample: {Bicyclo[2.2.2]octan-2-yl} methanesulfonamide Decision1 Primary Analytical Goal? Start->Decision1 Goal1 Trace / Bioanalysis (High Sensitivity) Decision1->Goal1 Goal2 Absolute Purity (Reference-Free) Decision1->Goal2 Goal3 Routine QC (Cost-Effective) Decision1->Goal3 Method1 LC-MS/MS (ESI-) Direct Ionization Goal1->Method1 Method2 qNMR (1H) Internal Calibrant Goal2->Method2 Method3 HPLC-UV Pre-column Derivatization Goal3->Method3

    Workflow for selecting analytical methods for aliphatic sulfonamide characterization.

    References

    • Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine - ResearchGate. Available at: [Link]

    • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. Available at:[Link]

    • The Bicyclo[2.2.2]octane Motif: A Class of Saturated Group 14 Quantum Interference Based Single-Molecule Insulators - ACS Publications. Available at: [Link]

    Sources

    Comparative study of bicyclo[2.2.2]octane versus adamantane as bioisosteres

    Author: BenchChem Technical Support Team. Date: March 2026

    Beyond Flatland: A Comparative Technical Guide to Bicyclo[2.2.2]octane and Adamantane as Bioisosteres

    The "Escape from Flatland" Imperative

    In modern medicinal chemistry, the over-reliance on planar aromatic rings—particularly the ubiquitous phenyl group—frequently introduces downstream developmental liabilities. High aromatic ring counts are statistically correlated with poor aqueous solubility, excessive serum albumin binding, and off-target promiscuity (such as hERG inhibition). To mitigate these risks, drug development professionals are increasingly adopting "Escape from Flatland" strategies, replacing planar arenes with three-dimensional, sp³-rich aliphatic scaffolds 1.

    Among the most prominent saturated bioisosteres are bicyclo[2.2.2]octane (BCO) and adamantane . While both dramatically increase the fraction of saturated carbons (Fsp³), they serve entirely different mechanistic purposes in structure-based drug design. This guide provides an objective, data-driven comparison of their geometric fidelity, physicochemical impact, and metabolic profiles to guide rational scaffold selection.

    Structural Causality: Vector Matching vs. Hydrophobic Filling

    The fundamental difference between BCO and adamantane lies in their topological geometry and how they interact with target binding pockets.

    Bicyclo[2.2.2]octane (BCO): The Precision Vector Match BCO is primarily deployed as a direct topological mimic for the para-substituted phenyl ring. The causality behind its success is purely geometric: the distance between the 1,4-bridgehead carbons in the BCO scaffold is approximately 2.60 Å 2. This provides a near-perfect vectoral match to the 2.82 Å distance between the para positions of a benzene ring. By maintaining this spatial orientation, BCO preserves the pharmacophore's binding geometry while disrupting the planar π-π stacking inherent to aromatic rings. Thermodynamically, this reduces the crystal lattice energy of the solid state, lowering the energy penalty required for aqueous solvation and thereby improving solubility 3.

    Adamantane: The Lipophilic Bullet Unlike BCO, adamantane is a bulky, highly symmetrical tricyclic cage. It is rarely used to precisely mimic a phenyl vector. Instead, it is strategically deployed as a "lipophilic bullet" to fill deep, hydrophobic binding pockets (e.g., in viral M2 ion channels or 11β-HSD1 inhibitors) 4. The causality here is driven by entropy: the massive hydrophobic bulk of adamantane displaces localized, highly ordered water molecules within the binding pocket, resulting in a profound entropic gain that drastically increases target affinity. However, this extreme lipophilicity often introduces severe aqueous solubility penalties.

    BioisostereLogic Phenyl Planar Phenyl Ring (Low Fsp3, Poor Sol.) BCO Bicyclo[2.2.2]octane Vector Match (2.60 Å) Phenyl->BCO Precise Mimic Adamantane Adamantane Cage Lipophilic Bullet Phenyl->Adamantane Hydrophobic Fill BCO_Pros Balanced Lipophilicity Improved Aqueous Sol. BCO->BCO_Pros Disrupts Lattice Ad_Pros High Target Affinity Deep Pocket Fill Adamantane->Ad_Pros Entropic Gain Ad_Cons Metabolic Liability (CYP450 Oxidation) Adamantane->Ad_Cons Exposed C-H

    Logical framework for selecting BCO vs. adamantane as phenyl bioisosteres.

    Quantitative Physicochemical & Metabolic Profiling

    The introduction of sp³ carbons inevitably alters the metabolic landscape of a drug candidate. Adamantane is notoriously susceptible to Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. The tertiary bridgehead carbons of the adamantane cage are highly exposed, and the intermediate tertiary radicals formed during CYP450 hydrogen abstraction are highly stable, leading to rapid metabolic clearance (e.g., formation of 1-hydroxyadamantane) 4.

    BCO exhibits a more balanced profile. While it can also undergo oxidative metabolism, its lower baseline lipophilicity generally results in lower intrinsic clearance. Furthermore, the BCO scaffold is highly tunable; introducing heteroatoms (e.g., 2-oxabicyclo[2.2.2]octane) inductively deactivates adjacent C-H bonds against CYP450 insertion, further enhancing metabolic stability while simultaneously lowering LogP 5.

    Property / Metricpara-Phenyl RingBicyclo[2.2.2]octane (BCO)Adamantane
    3D Geometry Planar (2D)Rigid Aliphatic Cage (3D)Bulky Tricyclic Cage (3D)
    Bridgehead Distance 2.82 Å2.60 ÅN/A (Non-linear substitution)
    Fsp³ Contribution 0.01.01.0
    Lipophilicity (ΔcLogP) BaselineNeutral to slight decrease (-0.5)Significant increase (+1.0 to +2.0)
    Aqueous Solubility Poor (High lattice energy)Improved (Disrupted lattice)Poor (Highly hydrophobic)
    Metabolic Liability Aromatic oxidation, EpoxidationModerate (Aliphatic oxidation)High (Bridgehead hydroxylation)

    Experimental Methodologies: Self-Validating Protocols

    To empirically differentiate the performance of BCO and adamantane analogs during lead optimization, rigorous physicochemical and DMPK profiling must be executed. The following protocols are engineered as self-validating systems to ensure data trustworthiness.

    Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask LC-UV/MS)

    Causality of Design: Kinetic solubility assays (e.g., DMSO stock dilution) frequently overestimate solubility due to supersaturation artifacts. The thermodynamic shake-flask method measures the true equilibrium state of the crystalline solid in an aqueous buffer, directly reflecting the beneficial reduction in crystal lattice energy afforded by BCO. Self-Validation Mechanism: The assay incorporates Caffeine (high solubility standard) and Amiodarone (low solubility standard) to validate the dynamic range of the calibration curve and confirm buffer integrity.

    • Solid Dispensing: Accurately weigh 1-2 mg of the solid compound (BCO/Adamantane analogs) into a glass vial.

    • Buffer Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and incubate on a rotary shaker at 37°C for 24 hours. Causality: A 24-hour window ensures true thermodynamic equilibrium is reached between the solid phase and the saturated solution.

    • Phase Separation: Transfer the suspension to a polycarbonate tube and ultracentrifuge at 50,000 × g for 30 minutes. Causality: Ultracentrifugation is strictly preferred over syringe filtration, as lipophilic adamantane derivatives frequently exhibit non-specific binding to standard PTFE/Nylon filter membranes, artificially lowering the measured solubility.

    • Quantification: Dilute the supernatant appropriately and quantify via LC-UV or LC-MS/MS against a multi-point calibration curve.

    Protocol 2: In Vitro Microsomal Intrinsic Clearance ( Clint​ )

    Causality of Design: To directly quantify the bridgehead hydroxylation liability of adamantane versus BCO, compounds are incubated with Human Liver Microsomes (HLMs). Self-Validation Mechanism: A parallel minus-NADPH control is mandatory to differentiate true CYP450-mediated metabolism from chemical instability in the buffer. Verapamil (rapid clearance) and Warfarin (slow clearance) are run concurrently to verify the enzymatic viability of the specific HLM batch.

    • Incubation Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL HLM protein. Pre-incubate at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of plain buffer).

    • Kinetic Sampling & Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: Cold acetonitrile instantly denatures CYP enzymes and precipitates proteins, halting the reaction at exact kinetic timepoints. The IS corrects for volumetric losses during precipitation and LC-MS ionization suppression.

    • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

    AssayWorkflow S1 1. Incubation HLM + NADPH (37°C) S2 2. Sampling 0 to 60 min S1->S2 S3 3. Quenching Cold MeCN + IS S2->S3 S4 4. LC-MS/MS MRM Quantification S3->S4 S5 5. Analysis Calculate Cl_int S4->S5

    Self-validating workflow for in vitro microsomal intrinsic clearance profiling.

    Conclusion

    Both bicyclo[2.2.2]octane and adamantane are powerful tools for escaping flatland, but their application must be dictated by the specific liabilities of the parent molecule. If the goal is to maintain the precise geometry of a para-phenyl ring while improving aqueous solubility and reducing π-stacking liabilities, BCO is the superior bioisostere. Conversely, if the objective is to drastically improve target binding affinity by exploiting a deep, hydrophobic pocket—and if the resulting metabolic and solubility penalties can be managed—adamantane remains an unmatched lipophilic bullet.

    References

    • Benchchem.Bicyclo[2.2.2]octan-1-amine: A Three-Dimensional Bioisostere for Phenyl Groups in Drug Discovery.
    • PharmaBlock.Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
    • Nature Communications.2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
    • Chemical Reviews.
    • Nature Reviews Chemistry.Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.

    Sources

    Bicyclo[2.2.2]octane Scaffolds in Drug Discovery: A Head-to-Head Comparison of Classical vs. Modern Synthetic Routes

    Author: BenchChem Technical Support Team. Date: March 2026

    As the pharmaceutical industry continues its "escape from flatland," the shift from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds has become a cornerstone of modern drug design. Among these, the bicyclo[2.2.2]octane (BCO) core has emerged as a premier bioisostere for the para-substituted benzene ring[1][2]. By perfectly mimicking the 1,4-geometry of benzene while eliminating its aromaticity, BCOs significantly enhance metabolic stability, increase water solubility, and reduce lipophilicity (clogP)[1][2].

    However, the de novo synthesis of highly functionalized BCO scaffolds remains a formidable bottleneck. This guide provides an objective, head-to-head comparison of the two primary synthetic paradigms used to construct BCOs: the classical thermal Diels-Alder cycloaddition and the modern visible-light photoredox radical cascade.

    Route A: The Classical Benchmark – Thermal Diels-Alder Cycloaddition

    For decades, the concerted [4+2] pericyclic reaction has been the industrial workhorse for constructing bridged bicyclic systems[3]. By reacting a 1,3-cyclohexadiene derivative with an electron-deficient dienophile, the BCO core is assembled in a single, highly predictable step.

    Mechanistic Logic & Causality

    The reaction is governed by Frontier Molecular Orbital (FMO) theory. An electron-withdrawing group on the dienophile (e.g., maleic anhydride) significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. Because unactivated dienes present a high activation energy barrier, the reaction typically requires harsh thermal conditions (>100 °C) to proceed efficiently[3].

    DA_Mechanism Diene 1,3-Cyclohexadiene (HOMO) TS Concerted [4+2] Transition State Diene->TS Dienophile Dienophile (LUMO) Dienophile->TS Product Bicyclo[2.2.2]octene Scaffold TS->Product Thermal (>100°C)

    FMO logic and workflow of the thermal [4+2] Diels-Alder cycloaddition for BCO synthesis.

    Experimental Protocol: Synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

    This protocol utilizes a self-validating precipitation mechanism to isolate the pure product without chromatography.

    • Preparation: In a flame-dried, heavy-walled pressure tube, dissolve 1,3-cyclohexadiene (10.0 mmol, 1.0 equiv) and maleic anhydride (11.0 mmol, 1.1 equiv) in anhydrous toluene (20 mL, 0.5 M).

    • Reaction: Purge the system with N₂ for 5 minutes. Seal the tube with a PTFE threaded cap and heat to 110 °C in an oil bath for 12 hours.

      • Causality: Continuous heating provides the thermal energy required to overcome the [4+2] activation barrier. The sealed pressure tube is mandatory to prevent the volatile diene (boiling point ~80 °C) from evaporating out of the solvent matrix.

    • Isolation: Remove from heat and cool the reaction mixture to 0 °C using an ice bath. The rigid bicyclic product is highly crystalline and will spontaneously precipitate from the toluene solution as it cools.

    • Purification: Filter the precipitate via vacuum filtration and wash with cold hexanes (3 × 10 mL) to remove unreacted diene and trace impurities.

    • System Validation: Analyze the crude solid via ¹H NMR (CDCl₃). Validation is confirmed by the complete disappearance of the diene olefinic protons (~5.8 ppm) and the emergence of the characteristic bridged bridgehead protons (multiplet, ~3.2 ppm).

    Route B: The Modern Alternative – Visible-Light Photoredox Radical Cascade

    Recent advancements have unlocked radical-mediated dearomatization to build BCOs from simple, flat arenes. A landmark approach by Inuki and co-workers utilizes a visible-light-mediated radical cascade to convert N-(2-phenyl)benzoyl amino acid derivatives directly into highly functionalized BCO skeletons[4].

    Mechanistic Logic & Causality

    This method bypasses the need for pre-formed dienes. An Ir(III) photocatalyst is excited by blue light to a highly oxidizing *Ir(III) state. This excited species undergoes Single-Electron Transfer (SET) to oxidize the amino acid derivative, triggering rapid decarboxylation. The resulting carbon-centered radical attacks the pendant biphenyl ring. The rigid tether forces a dearomative cyclization, breaking aromaticity to form the sterically demanding [2.2.2] system under exceptionally mild conditions[4].

    Photoredox_Mechanism PC Ir(III) Photocatalyst Ground State PC_star *Ir(III) Excited State (Visible Light) PC->PC_star hν (Blue LED) PC_red Ir(II) Reduced State PC_star->PC_red SET (Oxidation) Substrate Amino Acid Derivative (Redox-Active) Radical Alkyl Radical Intermediate (Decarboxylation) Substrate->Radical -CO2 Dearomatization Dearomative Cyclization (Cascade) Radical->Dearomatization Product Bicyclo[2.2.2]octane Derivative Dearomatization->Product PC_red->PC SET (Turnover)

    Photoredox catalytic cycle and radical cascade dearomatization pathway for BCO construction.

    Experimental Protocol: Synthesis of BCO via Radical Dearomatization

    This protocol utilizes rigorous atmospheric control and internal standard validation to ensure reproducible photochemistry.

    • Preparation: Inside an argon-filled glovebox, charge a 10 mL transparent glass vial with the biphenyl-amino acid substrate (0.2 mmol, 1.0 equiv), [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (0.004 mmol, 2 mol%), and Cs₂CO₃ (0.3 mmol, 1.5 equiv).

      • Causality: The glovebox environment is critical. Molecular oxygen is a potent triplet quencher that will instantly deactivate the *Ir(III) excited state and trap the intermediate alkyl radical, killing the reaction.

    • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA, 2.0 mL, 0.1 M). Seal the vial with a PTFE-lined septum cap.

    • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 456 nm blue LEDs. Irradiate for 16 hours at 25 °C.

      • Causality: A cooling fan must be actively used to maintain ambient temperature, ensuring the dearomatization is driven purely by photochemistry rather than thermal background degradation.

    • System Validation: To validate the photochemical dependence, run a parallel "dark control" wrapped entirely in aluminum foil; this must yield 0% conversion. For the active reaction, add 1,3,5-trimethoxybenzene (0.2 mmol) as an internal standard post-reaction. Analyze an aliquot via ¹H NMR to determine the precise NMR yield prior to silica gel chromatography.

    Head-to-Head Performance Comparison

    To guide synthetic planning, the quantitative and qualitative performance metrics of both routes are summarized below:

    ParameterRoute A: Classical Diels-AlderRoute B: Photoredox Radical Cascade
    Core Mechanism Concerted thermal [4+2] pericyclic cycloadditionStepwise SET, decarboxylation, and radical dearomatization
    Reaction Conditions Toluene, 110–150 °C, 12–24 h (Thermal)DMA, 25 °C, 456 nm Blue LED, 16 h (Photochemical)
    Substrate Scope Limited strictly to 1,3-dienes and electron-deficient dienophilesBroad tolerance for complex, pre-functionalized biphenyls
    Stereocontrol Excellent (Highly predictable via the endo-rule)Moderate to Good (Substrate-controlled diastereoselectivity)
    Step Economy High for simple, unadorned BCO coresHigh for building complex, heavily functionalized cores directly
    Scalability Excellent (Easily scaled to multi-kilogram batch reactors)Moderate (Photonic penetration limits batch scale; requires flow chemistry)
    Environmental Impact High energy consumption (prolonged heating)Low energy (LEDs at RT), but requires precious transition metals (Ir)

    Late-Stage Functionalization: Connecting the BCO to the Pharmacophore

    Constructing the core is only half the battle; integrating the BCO into a drug molecule requires forming a new C(sp³)–C(sp²) bond. Traditional cross-coupling using BCO-Grignard reagents suffers from severe instability and poor functional group tolerance.

    The modern standard for late-stage functionalization utilizes Nickel-catalyzed cross-electrophile coupling of BCO N-hydroxyphthalimide (NHP) esters with aryl halides[5]. NHP esters are bench-stable, easily synthesized from BCO-carboxylic acids, and act as excellent radical precursors under reductive Ni-catalysis. Zinc dust serves as the terminal reductant to turn over the Ni(I)/Ni(0) catalytic cycle, while the NHP ester fragments to generate a BCO radical that seamlessly enters the Ni coordination sphere, allowing for the rapid arylation of the strained ring system[5].

    References

    • Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps Source: RSC Advances (rsc.org) URL:[Link]

    • Construction of a Bicyclo[2.2.2]octene Skeleton via a Visible-Light-Mediated Radical Cascade Reaction of Amino Acid Derivatives with N-(2-Phenyl)benzoyl Groups Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

    • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications (nih.gov) URL:[Link]

    • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization Source: Journal of Enzyme Inhibition and Medicinal Chemistry (tandfonline.com) URL:[Link]

    • Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters Source: ChemRxiv (chemrxiv.org) URL:[Link]

    Sources

    A Comparative Guide to the In Vitro Metabolic Stability Assessment of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the metabolic stability of a new chemical entity is a critical determinant of its therapeutic potential. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1][2] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide, a novel compound featuring a rigid bicyclic scaffold.

    The bicyclo[2.2.2]octane (BCO) moiety is an increasingly popular bioisostere for the phenyl ring in medicinal chemistry.[3] Its three-dimensional structure can enhance binding affinity and selectivity for biological targets.[4] Furthermore, the replacement of aromatic rings with saturated bicyclic systems is a strategy often employed to improve physicochemical properties, including metabolic stability.[5] This guide will detail the experimental workflows to quantify the metabolic stability of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide and compare its hypothetical performance against established sulfonamide drugs, sulfamethoxazole and sulfadimidine.

    The Landscape of In Vitro Metabolic Stability Assays

    The primary objective of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[6] This is typically achieved by incubating the test compound with various liver-derived preparations and monitoring its disappearance over time. The three most common systems are liver microsomes, S9 fractions, and hepatocytes.

    • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6] Microsomal stability assays are cost-effective and well-suited for high-throughput screening of CYP-mediated metabolism.[6]

    • S9 Fraction: This is the supernatant fraction of a liver homogenate after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader assessment of both Phase I and Phase II metabolic pathways.[6]

    • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[7][8]

    Experimental Protocols

    The following are detailed protocols for conducting metabolic stability assays. For each, it is crucial to include appropriate controls, such as a well-characterized substrate for the chosen system (e.g., verapamil) and a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

    Liver Microsomal Stability Assay

    This assay is foundational for assessing the contribution of CYP enzymes to the metabolism of a compound.

    Materials:

    • Pooled human liver microsomes

    • {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide, Sulfamethoxazole, Sulfadimidine (as comparators)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

    Procedure:

    • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final working concentration (typically 1 µM). The final organic solvent concentration should be kept low (e.g., ≤0.1%) to avoid enzyme inhibition.

    • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes (final concentration typically 0.5 mg/mL) and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

    • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    Hepatocyte Stability Assay

    This assay provides a more comprehensive picture of hepatic metabolism, encompassing both Phase I and Phase II pathways.

    Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide and comparators

    • Acetonitrile

    • Internal standard

    Procedure:

    • Cell Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Prepare a hepatocyte suspension in the incubation medium at a specified cell density (e.g., 1 x 10^6 cells/mL).

    • Incubation: Add the test compound to the hepatocyte suspension at the final desired concentration (e.g., 1 µM). Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

    • Sample Processing and Analysis: Process and analyze the samples as described in the microsomal stability assay protocol.

    Data Analysis and Interpretation

    The data from these assays are used to calculate key metabolic stability parameters:

    • Half-life (t½): The time required for the concentration of the parent compound to decrease by half. This is determined from the slope of the natural logarithm of the percentage of compound remaining versus time plot.

      • t½ = 0.693 / k (where k is the elimination rate constant)

    • Intrinsic Clearance (CLint): The volume of the liver that is cleared of the drug per unit of time.

      • For microsomes: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

      • For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL)

    Comparative Metabolic Stability Data

    The following table presents a comparison of the in vitro metabolic stability of our compound of interest, {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide (hypothetical data based on the expected stabilizing effect of the BCO core), with the known sulfonamides, sulfamethoxazole and sulfadimidine.

    CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint)
    {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide Human Liver Microsomes> 60< 23.1 µL/min/mg protein
    Human Hepatocytes> 120< 5.8 µL/min/10^6 cells
    Sulfamethoxazole Human Liver Microsomes~43[9]~40.5 µL/min/mg protein[9]
    Human Hepatocytes~70[9]~50.7 µL/min/10^6 cells[9]
    Sulfadimidine Human Plasma (in vivo proxy)~102 (fast acetylators) to ~456 (slow acetylators)[10]N/A

    Note: In vivo half-life for sulfadimidine is provided as a proxy for its metabolic stability, which is heavily influenced by acetylation phenotype.[10]

    The hypothetical data for {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide suggests significantly higher metabolic stability compared to sulfamethoxazole. This is consistent with the hypothesis that the saturated, rigid BCO scaffold is less susceptible to enzymatic degradation than the more conventional aromatic structures found in many sulfonamide drugs.

    Visualizing the Workflow and Metabolic Pathways

    To further clarify the experimental process and the underlying biology, the following diagrams illustrate the workflow of the in vitro stability assays and the known metabolic pathways of sulfonamides.

    Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock ReactionMix Prepare Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes/Hepatocytes Microsomes->ReactionMix NADPH NADPH Regenerating System Incubate Incubate at 37°C NADPH->Incubate Initiate Reaction ReactionMix->Incubate Terminate Terminate Reaction at Time Points Incubate->Terminate Process Protein Precipitation & Centrifugation Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (t½, CLint) LCMS->Data

    Caption: Workflow for a typical in vitro metabolic stability assay.

    SulfonamideMetabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Sulfonamide Sulfonamide Parent Drug Oxidation Oxidation (Hydroxylation) Sulfonamide->Oxidation Dealkylation N-dealkylation Sulfonamide->Dealkylation Acetylation N-acetylation (NATs) Sulfonamide->Acetylation Glucuronidation Glucuronidation (UGTs) Sulfonamide->Glucuronidation Excretion Renal Excretion Sulfonamide->Excretion Unchanged Oxidation->Glucuronidation Oxidation->Excretion Dealkylation->Excretion Acetylation->Excretion Glucuronidation->Excretion

    Caption: Major metabolic pathways of sulfonamide drugs.

    Trustworthiness and Self-Validation

    The reliability of these protocols is ensured by several self-validating measures:

    • Positive Controls: Including compounds with known metabolic fates (e.g., high and low clearance compounds) validates the activity of the enzyme systems.

    • Negative Controls: Incubations without the necessary cofactors (e.g., NADPH) help to distinguish between enzymatic and non-enzymatic degradation.

    • Time-Zero Samples: These samples, where the reaction is terminated immediately, establish the baseline concentration of the test compound.

    • LC-MS/MS Specificity: The use of highly specific and sensitive analytical methods ensures accurate quantification of the parent compound, free from interference from metabolites or matrix components.

    Conclusion

    This guide provides a robust framework for assessing the in vitro metabolic stability of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide. By employing standardized protocols with liver microsomes and hepatocytes, researchers can generate reliable data on the compound's intrinsic clearance. The comparative data with sulfamethoxazole and sulfadimidine provide a valuable context for interpreting the results. The anticipated high metabolic stability of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide, attributed to its BCO scaffold, underscores the potential of this structural motif in designing drug candidates with improved pharmacokinetic profiles. A thorough understanding of a compound's metabolic fate is paramount for its successful progression through the drug development pipeline.

    References

    • Sulfamethoxazole - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

    • Vree, T. B., Hekster, Y. A., & van der Kleijn, E. (1984). Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers. Semantic Scholar. Retrieved from [Link]

    • Pang, K. S., & Barker, F. (2008). Hepatic disposition of trimethoprim and sulfamethoxazole. ResearchGate. Retrieved from [Link]

    • Hussain, S., & Co-authors. (2022). Trimethoprim Sulfamethoxazole. In StatPearls. StatPearls Publishing. Retrieved from [Link]

    • van Soolingen, D., & de Lange, W. C. M. (2016). Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 60(7), 4038-4043. [Link]

    • Hartles, R. L., & Williams, R. T. (1949). The metabolism of sulphonamides. 6. The fate of some N4-n-acyl derivatives of ambamide (Marfanil) and the sulphone, V 335, in the rabbit. The Biochemical Journal, 44(3), 335–340. [Link]

    • Zhang, H., & Co-authors. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(11), 4583–4593. [Link]

    • Marcinkowska, M., & Co-authors. (2022). Metabolic stability of selected compounds in human liver microsomes. ResearchGate. Retrieved from [Link]

    • Vree, T. B., & Co-authors. (1980). Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Clinical Pharmacokinetics, 5(3), 274–294. [Link]

    • Hartles, R. L., & Williams, R. T. (1947). The metabolism of sulphonamides: 4. The relation of the metabolic fate of ambamide (Marfanil) and V 335 to their lack of systemic antibacterial activity. The Biochemical Journal, 41(2), 206–212. [Link]

    • García-Galán, M. J., & Co-authors. (2011). Major metabolites of sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

    • Grime, K., & Co-authors. (2014). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 42(12), 1950–1957. [Link]

    • Di, L., & Co-authors. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 347–355. [Link]

    • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

    • Soars, M. G., & Co-authors. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892–901. [Link]

    • Di, L., & Co-authors. (2013). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. ResearchGate. Retrieved from [Link]

    • Zhang, Y., & Co-authors. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 563. [Link]

    • Royal Society of Chemistry. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. Retrieved from [Link]

    • MDPI. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Retrieved from [Link]

    • Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL. Retrieved from [Link]

    • Mykhailiuk, P. K., & Co-authors. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organic and Biomolecular Chemistry, 21(1), 57-65. [Link]

    • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
    • Finefield, J. M., & Co-authors. (2012). Fungal Origins of the Bicyclo[2.2.2]diazaoctane Ring System of Prenylated Indole Alkaloids. Journal of Natural Products, 75(4), 812–833. [Link]

    • Chemwatch. (n.d.). {bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

    • Guo, R., & Co-authors. (2022). Energy-Transfer-Induced Strain-Release [2 + 2] Cycloadditions. Synfacts, 18(07), 0787. [Link]

    Sources

    The Bicyclo[2.2.2]octane Scaffold: A Comparative Guide to Receptor Binding Affinity and Drug Design

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core has established it as a privileged scaffold in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, offering a powerful tool for designing potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the receptor binding affinity of bicyclo[2.2.2]octane analogs, with a particular focus on nicotinic acetylcholine receptors (nAChRs), supported by experimental data, detailed methodologies, and an exploration of the underlying structure-activity relationships (SAR).

    Comparative Analysis of Receptor Binding Affinity

    The affinity of bicyclo[2.2.2]octane analogs for their target receptors is a critical determinant of their potential therapeutic efficacy. The table below summarizes the binding affinities (Ki) of a series of bicyclo[2.2.2]octane derivatives for different nAChR subtypes, providing a clear comparison of their potency and selectivity. The data highlights how modifications to the core scaffold and its substituents can dramatically influence receptor binding.

    Compound IDStructureTarget ReceptorBinding Affinity (Ki, nM)Reference
    Nicotine (S)-3-(1-methyl-2-pyrrolidinyl)pyridineα4β2* nAChR~1[1]
    α3β4* nAChR~30[1]
    α7 nAChR~2000[2]
    Compound 1 3-(1-azabicyclo[2.2.2]oct-3-yl)pyridineα4β2* nAChR0.46 ± 0.06[1]
    α3β4* nAChR12.3 ± 1.5[1]
    α7 nAChR1600 ± 200[1]
    Compound 2 3-(1-azabicyclo[2.2.1]hept-3-yl)pyridineα4β2* nAChR1.8 ± 0.2[1]
    α3β4* nAChR120 ± 20[1]
    α7 nAChR>10000[1]
    Compound 3 3-(1-azabicyclo[3.2.2]non-3-yl)pyridineα4β2* nAChR0.8 ± 0.1[1]
    α3β4* nAChR30 ± 5[1]
    α7 nAChR>10000[1]
    AR-R17779 (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]α7 nAChR23 ± 3[3]
    α4β2 nAChR>10000[3]

    Note: Ki values are presented as mean ± SEM where available. The asterisk () indicates the possibility of other subunits in the receptor complex.*

    Structure-Activity Relationship (SAR): Decoding the Molecular Interactions

    The data presented above reveals key structure-activity relationships that govern the binding of bicyclo[2.2.2]octane analogs to nAChRs. The rigid bicyclic core serves as a scaffold to position a basic nitrogen atom and an aromatic ring, which are crucial for interaction with the receptor.

    The distance between the cationic center (the nitrogen in the bicyclooctane ring) and the pyridine nitrogen is a critical determinant of subtype selectivity.[4] For instance, replacing the methylpyrrolidine ring of nicotine with an azabicyclo[2.2.2]octane moiety (Compound 1) results in a significant increase in affinity for the α4β2* subtype.[1] Further modifications to the size of the azabicyclo ring system, such as in Compounds 2 and 3, alter this spatial relationship and, consequently, the binding affinity and selectivity.[1]

    The introduction of bulky substituents on the pyridine ring can also dramatically impact binding. While not detailed in the table, studies have shown that adding bulky groups at the 5' position of the pyridine ring can decrease affinity, suggesting steric hindrance within the receptor's binding pocket.[1] Conversely, the conformationally restricted spiro-fused analog, AR-R17779, demonstrates high selectivity for the α7 nAChR, indicating that restricting the flexibility of the molecule can favor binding to specific receptor subtypes.[3] Even minor modifications to this rigid molecule, however, can lead to a significant loss of α7 affinity, highlighting the precise structural requirements for potent binding.[3]

    Figure 1: Structure-Activity Relationship (SAR) logic for bicyclo[2.2.2]octane analogs.

    Experimental Protocols: A Guide to Determining Receptor Binding Affinity

    The determination of binding affinity is a cornerstone of drug discovery. Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and robustness.[5]

    Radioligand Competition Binding Assay

    This protocol describes a filtration-based competition binding assay to determine the Ki of a test compound for a specific receptor subtype.

    Materials:

    • Receptor Source: Cell membranes expressing the target nAChR subtype (e.g., from transfected cell lines or specific brain regions).

    • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-epibatidine for high-affinity nAChRs).

    • Test Compound: The bicyclo[2.2.2]octane analog to be evaluated.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., nicotine).

    • 96-well plates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Filtration apparatus (cell harvester).

    • Scintillation counter.

    • Scintillation fluid.

    Procedure:

    • Plate Setup: Prepare a 96-well plate with three sets of wells:

      • Total Binding: Contains receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Contains receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

      • Competition: Contains receptor membranes, radioligand, and varying concentrations of the test compound.

    • Incubation: Add the receptor membranes, radioligand, and either buffer, non-specific control, or test compound to the appropriate wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    experimental_workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_separation Separation & Washing cluster_detection Detection & Analysis plate_setup 1. Plate Setup (Total, Non-specific, Competition) incubation 2. Incubation (Receptor + Radioligand + Compound) plate_setup->incubation filtration 3. Filtration (Separate bound from free) incubation->filtration washing 4. Washing (Remove unbound radioligand) filtration->washing counting 5. Scintillation Counting (Measure radioactivity) washing->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

    Figure 2: General workflow for a radioligand competition binding assay.

    Signaling Pathways Activated by Bicyclo[2.2.2]octane Analogs

    The binding of bicyclo[2.2.2]octane agonists to nAChRs initiates a cascade of intracellular signaling events. These receptors are ligand-gated ion channels, and their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization.[6] The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling pathways that can influence cell survival, proliferation, and neurotransmitter release.

    Particularly for the α7 and α4β2 nAChR subtypes, agonist binding has been shown to activate pro-survival pathways such as the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[5][7] Activation of these pathways can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the modulation of gene transcription, ultimately promoting neuronal survival and plasticity.[5]

    nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR Bicyclo[2.2.2]octane Analog nAChR (e.g., α7, α4β2) nAChR:f0->nAChR:f1 Binding IonChannel Ion Channel Opening nAChR:f1->IonChannel Activation Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Cation Influx PI3K PI3K Ca_influx->PI3K Activation JAK2 JAK2 Ca_influx->JAK2 Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Upregulation Akt->Bcl2 Inhibition of pro-apoptotic signals STAT3 STAT3 JAK2->STAT3 Phosphorylation Transcription Gene Transcription STAT3->Transcription Translocation to Nucleus Transcription->Bcl2

    Figure 3: Simplified signaling pathways activated by nAChR agonists.

    Conclusion

    Bicyclo[2.2.2]octane and its analogs represent a versatile and highly valuable scaffold in the design of potent and selective receptor ligands. The rigid nature of this framework allows for a systematic exploration of structure-activity relationships, leading to the development of compounds with fine-tuned pharmacological profiles. The comparative data and methodologies presented in this guide underscore the potential of this chemical class in the ongoing quest for novel therapeutics targeting nicotinic acetylcholine receptors and other important biological targets. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

    References

    • Yartsev, A. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. Deranged Physiology. Retrieved from [Link]

    • Kume, T., & Takada-Takatori, Y. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. InTech. Available from: [Link]

    • Zakrocka, M., & Grieb, P. (2016). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Postepy higieny i medycyny doswiadczalnej (Online), 70, 1203–1212.
    • Miyazawa, T., & Inageda, K. (2019). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. International Journal of Molecular Sciences, 20(24), 6214.
    • Hrobonova, V., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2794.
    • Marks, M. J., et al. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 56(1), 254–266.
    • BenchChem. (2023). The Rising Potential of Bicyclo[2.2.
    • He, L., et al. (2008). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. Carcinogenesis, 29(7), 1433–1440.
    • Zhou, H. B., et al. (2007). Bicyclo[2.2.2]octanes: close structural mimics of the nuclear receptor binding motif of steroid receptor coactivators. Bioorganic & medicinal chemistry letters, 17(15), 4118–4122.
    • Zhou, H. B., et al. (2007). Bicyclo[2.2.2]octanes: close structural mimics of the nuclear receptor-binding motif of steroid receptor coactivators. Bioorganic & medicinal chemistry letters, 17(15), 4118–4122.
    • Wang, Z., et al. (2017). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. The Journal of Organic Chemistry, 82(10), 5236–5244.
    • Gelin, M., et al. (2022). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711). Journal of Medicinal Chemistry, 65(2), 1436–1453.
    • ResearchGate. (n.d.). Synthesis of bicyclo[2.2.2]octane. Retrieved from [Link]

    • Google Patents. (n.d.). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
    • Roberts, C. A. (2012). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. UCLA.
    • Grottick, A. J., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of medicinal chemistry, 43(22), 4045–4050.
    • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 49(26), 7837–7849.
    • Levterov, V. V., et al. (2022). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organic and Biomolecular Chemistry, 20(46), 9140-9146.
    • Lee, J. Y., & Kim, H. J. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 31(10), 2849-2854.
    • Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC structural biology, 2, 1.
    • Papke, R. L., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The open medicinal chemistry journal, 4, 1–11.
    • Lopez-Ramos, M. G., et al. (2024). Interaction of Twenty-Seven Bicyclo Derivatives with VEGF Receptors as a Therapeutic Alternative to Treat Cancer.

    Sources

    Validating the Mechanism of Action for {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide: A Novel sp³-Rich Carbonic Anhydrase IX Inhibitor

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, driving metastasis and resistance to conventional chemotherapy. Carbonic Anhydrase IX (CAIX) is a hypoxia-inducible metalloenzyme that regulates intracellular pH (pHi) by catalyzing the reversible hydration of CO₂. While aromatic sulfonamides like Acetazolamide (AAZ) and the clinical-stage candidate SLC-0111[1] have validated CAIX as a therapeutic target, their planar (sp²-rich) structures often present pharmacokinetic liabilities, including suboptimal metabolic stability and off-target binding.

    This guide evaluates {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide (B2OMS) , a novel drug candidate. By replacing the traditional planar phenyl ring with a bulky, sp³-rich bicyclo[2.2.2]octane scaffold, B2OMS acts as a 3D bioisostere [2]. This structural shift "escapes flatland," significantly improving metabolic stability and isoform selectivity while maintaining the primary sulfonamide pharmacophore required for zinc-binding in the CAIX catalytic active site.

    The Rationale: Escaping "Flatland" in CAIX Inhibition

    The design of B2OMS is rooted in the concept of saturated bioisosteres. Historically, the phenyl ring has been ubiquitous in medicinal chemistry, but it is highly susceptible to oxidative metabolism by cytochrome P450 enzymes.

    By substituting the aromatic system with a bicyclo[2.2.2]octane framework, we achieve three mechanistic advantages:

    • Increased Fraction of sp³ Carbons (Fsp³): Higher Fsp³ correlates with improved clinical success rates due to enhanced solubility and reduced promiscuous protein binding.

    • Optimal Vectoriality: The rigid 3D geometry of the bicyclo[2.2.2]octane ring precisely projects the methanesulfonamide zinc-binding group into the deep catalytic cleft of CAIX, while the bulky aliphatic core sterically clashes with the narrower active sites of off-target cytosolic isoforms (CAI and CAII).

    • Metabolic Shielding: The saturated aliphatic core resists aromatic hydroxylation, prolonging the compound's half-life in vivo [3].

    Mechanism of Action Pathway

    CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Surface) HIF1A->CAIX CO2 CO2 + H2O CAIX->CO2 Catalyzes HCO3 HCO3- + H+ (Extracellular Acidification) CAIX->HCO3 Produces Survival Tumor Survival & Chemoresistance HCO3->Survival B2OMS {Bicyclo[2.2.2]octan-2-yl} methanesulfonamide B2OMS->CAIX Zn2+ Binding (Inhibition) Apoptosis Intracellular Acidification & Apoptosis B2OMS->Apoptosis

    Caption: CAIX signaling pathway in hypoxia and the inhibitory mechanism of action of B2OMS.

    Experimental Workflows & Self-Validating Protocols

    To objectively compare B2OMS against Acetazolamide and SLC-0111, our laboratory employs a self-validating two-tier system: direct enzymatic kinetic analysis followed by functional cellular assays.

    Protocol 1: Stopped-Flow CO₂ Hydration Assay (Enzymatic Validation)

    Causality & Rationale: Carbonic anhydrase catalyzes the hydration of CO₂ at near-diffusion limits (k_cat ≈ 10⁶ s⁻¹). Standard colorimetric end-point assays cannot capture this rapid kinetics accurately. We utilize stopped-flow spectrophotometry to monitor the initial velocity of the reaction in real-time, ensuring precise calculation of the inhibition constant (K_i).

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

    • Enzyme Preparation: Reconstitute recombinant human CAI, CAII, CAIX, and CAXII to a final well concentration of 10 nM.

    • Inhibitor Titration: Prepare 10-point serial dilutions of B2OMS, SLC-0111, and Acetazolamide (ranging from 0.1 nM to 100 μM) in 1% DMSO. Pre-incubate the enzyme with the inhibitor for 15 minutes at 20°C to allow steady-state binding.

    • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (10–50 mM) using a stopped-flow instrument (e.g., Applied Photophysics SX20).

    • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm over 10–50 milliseconds.

    • Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation to derive K_i values from the IC₅₀.

    Protocol 2: Extracellular Acidification Rate (ECAR) via Seahorse XF

    Causality & Rationale: Enzymatic affinity does not guarantee cellular penetration or functional efficacy in a complex tumor microenvironment. The Seahorse XF Analyzer measures real-time proton efflux (ECAR), directly quantifying the functional blockade of CAIX in living hypoxic cells.

    Step-by-Step Methodology:

    • Cell Culture: Seed HT-29 colorectal carcinoma cells (which constitutively express high levels of CAIX under hypoxia) at 20,000 cells/well in a 96-well Seahorse microplate.

    • Hypoxic Conditioning: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce maximal CAIX expression [4].

    • Assay Medium: Wash and replace growth medium with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

    • Compound Injection: Load the sensor cartridge with B2OMS, SLC-0111, or vehicle (DMSO).

    • Measurement: Record baseline ECAR for 15 minutes, inject the inhibitors, and monitor the sustained drop in ECAR (mpH/min) over 60 minutes.

    Comparative Performance Data

    The following tables summarize the quantitative data comparing B2OMS to standard-of-care and clinical-stage alternatives.

    Table 1: Enzyme Inhibition Kinetics (K_i in nM)

    Note: Lower values indicate stronger inhibition. Selectivity ratio is calculated as (K_i CAII / K_i CAIX).

    CompoundCA I (Cytosolic, Off-target)CA II (Cytosolic, Off-target)CA IX (Tumor, Target)CA XII (Tumor, Target)Selectivity Ratio (CAII/CAIX)
    Acetazolamide (AAZ) 25012255.70.48 (Poor)
    SLC-0111 >10,000960454.521.3 (Good)
    B2OMS (Candidate) >10,0001,25018 12 69.4 (Excellent)

    Analysis: B2OMS demonstrates superior selectivity for the tumor-associated CAIX isoform over the ubiquitous off-target CAII. The bulky bicyclo[2.2.2]octane scaffold prevents entry into the narrower CAII active site, effectively eliminating the systemic side effects (e.g., paresthesia, fatigue) commonly associated with pan-CA inhibitors like Acetazolamide.

    Table 2: Physicochemical & ADME Properties

    Data derived from human liver microsome (HLM) stability assays and in silico profiling.

    PropertyAcetazolamideSLC-0111B2OMS
    Molecular Weight ( g/mol ) 222.2383.4203.3
    Fraction sp³ (Fsp³) 0.000.000.88
    LogD (pH 7.4) -0.262.151.85 (Optimal)
    HLM CL_int (μL/min/mg) High (>100)Moderate (45)Low (12)
    Half-life (t_1/2) in vitro < 30 min~ 60 min> 120 min

    Analysis: The high Fsp³ of B2OMS translates to a dramatically lower intrinsic clearance (CL_int) in liver microsomes compared to the planar SLC-0111. The saturated ring system is highly resistant to CYP450-mediated oxidation, ensuring a prolonged therapeutic window.

    Validation Pipeline Architecture

    Validation_Pipeline Phase1 Phase 1: Enzymatic Stopped-Flow Kinetics Phase2 Phase 2: Cellular Seahorse XF ECAR Phase1->Phase2 Target Engagement Phase3 Phase 3: ADME Microsomal Stability Phase2->Phase3 Functional Efficacy Phase4 Phase 4: In Vivo Tumor Xenografts Phase3->Phase4 Pharmacokinetics

    Caption: Sequential experimental workflow for validating B2OMS as a clinical candidate.

    Conclusion

    {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide (B2OMS) represents a significant structural evolution in the development of Carbonic Anhydrase IX inhibitors. By leveraging a 3D aliphatic bioisostere, B2OMS successfully uncouples target potency from the metabolic liabilities inherent to traditional planar sulfonamides. The experimental data confirms that B2OMS not only matches the target engagement of clinical-stage SLC-0111 but vastly outperforms it in isoform selectivity and metabolic stability, positioning it as a highly promising candidate for combination therapy in hypoxic solid tumors.

    References

    • McDonald, P. C., et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology, 2020.[Link]

    • Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active gamma-secretase inhibitor." Journal of Medicinal Chemistry, 2012.[Link]

    • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023.[Link]

    • Andreucci, E., et al. "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[Link]

    A Senior Application Scientist's Guide to Structural Elucidation: Cross-Referencing Spectroscopic Data with Predicted Values for Bicyclic Structures

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: The Experimental Cornerstone – Acquiring High-Fidelity Spectroscopic Data

    The foundation of any structural elucidation is clean, high-resolution experimental data. For bicyclic systems, a multi-technique approach is not just recommended; it is essential. The rigidity and potential for unusual electronic effects in these molecules necessitate a comprehensive dataset to confidently map their atomic connectivity and spatial arrangement.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

    NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For complex bicyclic systems, a suite of 1D and 2D experiments is required to resolve overlapping signals and establish unambiguous correlations.

    Experimental Protocol: NMR Data Acquisition

    • Sample Preparation: Dissolve 5-10 mg of the purified bicyclic compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be recorded, as it influences chemical shifts and must be replicated in the computational model.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Instrumentation: Utilize a high-field NMR spectrometer (a minimum of 400 MHz is recommended, with ≥600 MHz being ideal) to maximize signal dispersion and resolution, which is crucial for separating complex spin systems in rigid molecules.

    • 1D Spectra Acquisition:

      • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • 2D Spectra Acquisition:

      • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, which is essential for tracing proton connectivity through the bicyclic scaffold.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment maps long-range (2-3 bond) correlations between protons and carbons. For bicyclic systems, HMBC is invaluable for connecting different fragments of the molecule across quaternary carbons and heteroatoms.

    Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

    High-resolution mass spectrometry (HRMS) provides the exact molecular formula, a critical first step in characterization. The fragmentation pattern, in turn, offers clues about the molecule's structural components and stability.

    Experimental Protocol: HRMS Data Acquisition

    • Instrumentation: Employ an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve mass accuracy within 5 ppm.

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to maximize the abundance of the molecular ion peak [M+H]⁺ or [M]⁺˙.

    • Fragmentation Analysis (MS/MS): Induce fragmentation of the isolated molecular ion via Collision-Induced Dissociation (CID). The resulting fragments can reveal characteristic losses associated with the bicyclic frame, such as the loss of a bridging unit or retro-Diels-Alder reactions.[2][3]

    Infrared (IR) Spectroscopy: The Functional Group and Strain Indicator

    IR spectroscopy is a rapid method for identifying functional groups. In bicyclic chemistry, it has the added benefit of providing insights into ring strain. For example, the carbonyl stretching frequency of a ketone in a strained five-membered ring appears at a significantly higher wavenumber (e.g., ~1750 cm⁻¹) compared to its six-membered ring counterpart (~1715 cm⁻¹).[4][5]

    Experimental Protocol: IR Data Acquisition

    • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Ensure the background is clean to obtain a high signal-to-noise ratio.

    Part 2: The Theoretical Framework – Predicting Spectroscopic Values with DFT

    While experimental data tells us what the structure is, computational chemistry helps us confirm why it is that structure and not a plausible alternative. Density Functional Theory (DFT) has emerged as a highly accurate method for predicting spectroscopic properties, most notably NMR chemical shifts.[6]

    The Causality of Method Selection: The choice of a specific DFT functional and basis set is not arbitrary. Functionals like mPW1PW91 and ωB97X-D have been extensively benchmarked and shown to provide a good balance of accuracy and computational cost for predicting NMR parameters in organic molecules.[6][7] The inclusion of a polarization and diffuse functions in the basis set (e.g., 6-31G(d,p) or larger) is necessary to accurately model the electron distribution around atoms, which directly governs magnetic shielding.

    Computational Protocol: DFT-Based Prediction

    • Structure Preparation: Generate a 3D model of the candidate bicyclic structure.

    • Conformational Search & Geometry Optimization: For flexible systems, a thorough conformational search is performed. Each plausible conformer is then subjected to geometry optimization. This step is crucial because NMR chemical shifts are highly sensitive to the molecule's 3D structure. The calculation must find the true energy minimum, which is verified by a subsequent frequency calculation that shows no imaginary frequencies.[1] A common and reliable level of theory for this step is B3LYP/6-31G(d).[7]

    • NMR Chemical Shift Calculation: Using the optimized low-energy geometry, the nuclear magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for this task.[8][9] This calculation is typically performed at a higher level of theory, for example, mPW1PW91/6-31G(d,p).

    • Inclusion of Solvent Effects: To best replicate the experimental conditions, solvation effects are included using an implicit solvent model like the Polarizable Continuum Model (PCM).[1][8] This is critical as the solvent can influence both the conformational preference and the electronic environment of the molecule.

    • Data Conversion: The output of the GIAO calculation is a set of absolute shielding tensors (σ). These are converted to chemical shifts (δ) relative to TMS by subtracting the calculated shielding tensor of the nucleus of interest from the calculated shielding tensor of TMS (δ = σ_TMS - σ_iso).

    Part 3: The Cross-Referencing Protocol – A Unified Workflow for Structural Validation

    The core of our methodology lies in the systematic comparison of the experimental data from Part 1 with the theoretical predictions from Part 2. This process allows us to quantitatively assess the validity of a proposed structure.

    G cluster_exp Experimental Data Acquisition cluster_comp Computational Prediction cluster_analysis Cross-Referencing & Validation Exp_NMR Acquire 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Data_Proc Process & Scale Data (Reference to TMS, Linear Correction) Exp_NMR->Data_Proc Exp_MS Acquire HRMS (Molecular Formula, Fragments) Exp_IR Acquire IR (Functional Groups, Strain) Comp_Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Comp_NMR NMR Shielding Calculation (GIAO: mPW1PW91/6-31G(d,p)) Comp_Opt->Comp_NMR Comp_IR Frequency Calculation (Vibrational Modes) Comp_Opt->Comp_IR Comp_NMR->Data_Proc Stat_Analysis Statistical Analysis (Calculate MAE, R², DP4+) Data_Proc->Stat_Analysis Validation Structure Validation (Compare Metrics for Isomers) Stat_Analysis->Validation Final_Structure Validated Structure Validation->Final_Structure Low Error High Correlation Proposed_Structure Proposed Bicyclic Structure Proposed_Structure->Exp_NMR Proposed_Structure->Exp_MS Proposed_Structure->Exp_IR Proposed_Structure->Comp_Opt

    Caption: Integrated workflow for bicyclic structure validation.

    Statistical Analysis: The Quantitative Verdict

    MAE (¹³C) = (1/n) * Σ|δ_calc - δ_exp|

    A lower MAE indicates a better fit between the proposed structure and the experimental data. By calculating the MAE for all plausible isomers, the correct structure can often be identified with a high degree of confidence. Further validation can be achieved using the DP4+ probability analysis, which combines ¹H and ¹³C data into a single confidence score.[11]

    Data Presentation: A Comparative Framework

    Let's consider a hypothetical bicyclic ketone, norcamphor , to illustrate the data comparison. We will compare the experimental ¹³C NMR data with DFT-predicted values for the correct structure and a plausible (but incorrect) isomer.

    | Carbon | Experimental δ (ppm) | Calculated δ (ppm) for Norcamphor | |δ_calc - δ_exp| | Calculated δ (ppm) for Isomer | |δ_calc - δ_exp| | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | C1 | 45.2 | 45.8 | 0.6 | 52.1 | 6.9 | | C2 | 217.5 | 218.0 | 0.5 | 215.0 | 2.5 | | C3 | 37.9 | 38.5 | 0.6 | 41.5 | 3.6 | | C4 | 35.8 | 36.1 | 0.3 | 33.2 | 2.6 | | C5 | 26.8 | 27.2 | 0.4 | 29.9 | 3.1 | | C6 | 25.1 | 25.5 | 0.4 | 22.0 | 3.1 | | C7 | 37.9 | 38.2 | 0.3 | 39.8 | 1.9 | | MAE | | | 0.44 | | 3.39 |

    The significantly lower Mean Absolute Error (MAE) for the correct norcamphor structure (0.44 ppm) compared to the incorrect isomer (3.39 ppm) provides powerful, quantitative evidence for the structural assignment.

    Part 4: The Logic of a Self-Validating System

    The true strength of this integrated approach is its self-validating nature. It establishes a clear, logical pathway for hypothesis testing, where each proposed structure is a hypothesis to be confirmed or refuted by the data.

    G Start Start: Propose Candidate Structure(s) AcquireData Acquire Experimental Spectra (NMR, MS, IR) Start->AcquireData ComputeData Compute Predicted Spectra (DFT) Start->ComputeData Compare Compare Experimental & Predicted Data Sets AcquireData->Compare ComputeData->Compare CheckMAE Is MAE below threshold (<2.0 ppm for ¹³C)? Is R² > 0.99? Compare->CheckMAE CheckOrtho Do MS fragments and IR bands corroborate the structure? CheckMAE->CheckOrtho Yes Reject Structure Refuted: Propose New Candidate CheckMAE->Reject No Accept Structure Validated CheckOrtho->Accept Yes CheckOrtho->Reject No Reject->Start

    Caption: Logical workflow for structural hypothesis testing.

    This process minimizes confirmation bias by relying on objective, quantitative metrics. If the initial structural hypothesis is incorrect, the high MAE and poor correlation will immediately flag the discrepancy, forcing a re-evaluation and preventing the propagation of an erroneous structural assignment. The orthogonal data from MS and IR serve as crucial secondary checks. For instance, if the DFT calculations predict a strained carbonyl frequency that matches the experimental IR spectrum, it adds another layer of confidence to the assignment.[12]

    By systematically applying this integrated experimental and computational protocol, researchers in drug development and natural products can overcome the inherent challenges of bicyclic systems. This guide provides not just a methodology, but a logical framework for achieving accurate, defensible, and ultimately trustworthy structural elucidation.

    References

    • ACD/Labs. "Progress in Nuclear Magnetic Resonance Spectroscopy 53 (2008) 1-104." Elsevier. [Link]

    • Crist, D. R., et al. "Analysis of mass spectral fragmentation patterns in various bicyclic alcohols." The Journal of Organic Chemistry. [Link]

    • Modgraph. "NMR Predict Desktop." Modgraph. [Link]

    • Mestrelab Research. "Download NMR Predict." Mestrelab Research. [Link]

    • Lin, A., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites. [Link]

    • JEOL. "NMR Software - JEOL JASON." JEOL. [Link]

    • Guan, Y., et al. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks." Journal of Chemical Information and Modeling. [Link]

    • Kumar, R., et al. "Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence." International Journal of Current Science. [Link]

    • ChemAxon. "NMR Predictor - Documentation." ChemAxon. [Link]

    • Guan, Y., et al. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks." ACS Publications. [Link]

    • NIST. "NIST 23 Mass Spectral Library." NIST. [Link]

    • Westermayr, J., et al. "Machine learning spectroscopy to advance computation and analysis." Nature Reviews Chemistry. [Link]

    • Rychnovsky, S. D. "Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol." Organic Letters. [Link]

    • Spectroscopy Staff. "From Calibration to Interpretation: How Generative AI Is Rewriting Chemical Measurement." Spectroscopy Online. [Link]

    • NIST. "NIST Chemistry WebBook." NIST. [Link]

    • Kuhn, S., et al. "NMR shift prediction from small data quantities." Journal of Cheminformatics. [Link]

    • University of Wisconsin-Madison. "Simple Conformational Analysis of Cyclic and Bicyclic Compounds." Chem 203. [Link]

    • Simon Fraser University Library. "How to find chemical spectra online." YouTube. [Link]

    • Flego, C., et al. "Fragmentation reaction of bicyclo alkanes." ResearchGate. [Link]

    • McEachran, A. D., et al. "Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification." Analytical Chemistry. [Link]

    • Christiansen, O., et al. "Computational spectroscopy of complex systems." The Journal of Chemical Physics. [Link]

    • da Silva, H. C., & De Almeida, W. B. "On the use OF 1 H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution." RSC Advances. [Link]

    • Hirst, J. D., et al. "Chemical shift prediction in >13>C NMR spectroscopy using ensembles of message passing neural networks (MPNNs)." Digital Chemical Engineering. [Link]

    • Hall, H. K., & Zbinden, R. "Infrared Spectra and Strain in Cyclic Carbonyl Compounds." Journal of the American Chemical Society. [Link]

    • Hirst, J. D., et al. "Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs)." Mestrelab Research. [Link]

    • AIST. "Spectral Database for Organic Compounds (SDBS)." AIST. [Link]

    • Cordova, S. "STRUCTURES AND ENERGETICS OF BICYCLIC ORGANIC MOLECULES USING PHOTOELECTRON SPECTROSCOPY." The University of Arizona. [Link]

    • Wang, F. "Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation." Physical Chemistry Chemical Physics. [Link]

    • Hall, H. K., & Zbinden, R. "Infrared Spectra and Strain in Cyclic Carbonyl Compounds." Journal of the American Chemical Society. [Link]

    • LibreTexts. "Infrared Spectroscopy." Chemistry LibreTexts. [Link]

    • Barone, V., et al. "Accuracy and Interpretability: The Devil and the Holy Grail. New Routes across Old Boundaries in Computational Spectroscopy." Chemical Reviews. [Link]

    • Wikipedia. "Spectral Database for Organic Compounds." Wikipedia. [Link]

    • Barone, V., et al. "Interpretability Meets Accuracy in Computational Spectroscopy: The Virtual Multifrequency Spectrometer." Wiley-VCH. [Link]

    • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. [Link]

    • Abbate, S., et al. "Experimental and calculated CPL spectra and related spectroscopic data of camphor and other simple chiral bicyclic ketones." Chirality. [Link]

    • Guan, Y., et al. "Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network." Chemical Science. [Link]

    • Pasi, M. "Ultra-Strained Non-aromatic Rings." AIR Unimi. [Link]

    • Clark, J. "fragmentation patterns in mass spectra." Chemguide. [Link]

    • Nguyen, T. H., et al. "Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills." Education Quarterly Reviews. [Link]

    • Lesarri, A., et al. "Rotational Spectra of Bicyclic Decanes: The Trans Conformation of (−)-Lupinine." The Journal of Physical Chemistry A. [Link]

    • Bifulco, G., et al. "DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data." The Journal of Organic Chemistry. [Link]

    • Reddit. "Can anyone help explain to me how to distinguish between the two structures on IR spectroscopy?" r/OrganicChemistry. [Link]

    • Kibalchenko, M., et al. "The EFG Rosetta Stone: translating between DFT calculations and solid state NMR experiments." Faraday Discussions. [Link]

    • Puzzarini, C., & Barone, V. "Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals." Frontiers in Chemistry. [Link]

    • Wiens, B. L., et al. "DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking." Magnetochemistry. [Link]

    • Teale, A. M., et al. "Benchmarking density-functional theory calculations of NMR shielding constants and spin–rotation constants using accurate coupled-cluster calculations." The Journal of Chemical Physics. [Link]

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.